1,1,3,3-Tetramethylguanidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148309. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBNYUBXIEUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058835 | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Merck Index] | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.13 [mmHg] | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
80-70-6 | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-TETRAMETHYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ101E7ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,1,3,3-Tetramethylguanidine physical properties
An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethylguanidine
Introduction
This compound (TMG), with the chemical formula C₅H₁₃N₃, is a strong, non-nucleophilic organic base widely utilized in organic synthesis.[1][2][3][4] Its efficacy as a catalyst in various reactions, such as the production of polyurethane and the synthesis of complex molecules in the pharmaceutical and agrochemical industries, makes a thorough understanding of its physical properties essential for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physical characteristics of TMG, detailed experimental protocols for their determination, and logical workflows to illustrate these processes.
Physical and Chemical Properties
The physical properties of this compound are well-documented across various chemical and safety databases. It is typically a colorless to light yellow liquid with a mild ammoniacal odor.[5][6] It is miscible with water and soluble in common organic solvents.[1][7][8]
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃N₃ | [5][9] |
| Molecular Weight | 115.18 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [3][6][10][11] |
| Odor | Mild ammoniacal odor | [5][7][12] |
| Density | 0.918 g/mL at 25 °C | |
| 0.9136 g/cm³ at 25 °C | [5] | |
| 0.916 g/mL at 20 °C | [7] | |
| Solubility | Miscible with water | [1][7] |
| pKa of Conjugate Acid | 13.0 ± 1.0 in water | [1] |
| 13.6 at 25 °C | [7] |
Table 2: Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | -30 °C | [1][5][13] |
| Boiling Point | 160 °C | [5][12][14] |
| 160-162 °C | [1][6] | |
| 52-54 °C at 11 mmHg | ||
| Vapor Pressure | 2.0 mmHg at 25 °C | [5] |
| 0.2 mmHg at 20 °C | [7] | |
| 30 Pa at 20 °C | [1] | |
| Flash Point | 50 °C (closed cup) | [10] |
| 60 °C | [1][14] | |
| Autoignition Temperature | 350 °C | [10] |
| 222 °C | [7] | |
| Explosion Limits | Lower: 1.0% (V) | [7][10] |
| Upper: 7.5% (V) | [7][10] |
Table 3: Optical and Other Properties of this compound
| Property | Value | Source(s) |
| Refractive Index (n_D) | 1.469 at 20 °C | [1][7] |
| 1.47 at 20 °C | [5] | |
| 1.4665-1.4695 at 20 °C | [11] | |
| Dielectric Constant | 23.10 | [7][13] |
| Molar Refractive Power | 35.03 mL/mol | [13] |
| Molar Volume | 126.0 mL/mol | [13] |
| Surface Tension | 27.7 dyne/cm | [8] |
| Polarizability | 13.74 x 10⁻²⁴ cm³ | [8] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[15][17]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (-10 to 200 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
Sample Preparation: A few milliliters of this compound are placed into the small test tube.[16][18]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[15][17]
-
Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped and immersed in the Thiele tube's oil bath.[15]
-
Heating: The apparatus is heated slowly and uniformly.[17]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15][17]
-
Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass of a substance per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder
-
Analytical balance (accurate to at least 0.01 g)
-
Thermometer
Procedure:
-
Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[19][20]
-
Volume Measurement: A specific volume of this compound is carefully added to the container. If using a graduated cylinder, the volume is read from the bottom of the meniscus.[19][21] If using a pycnometer, it is filled completely.
-
Mass of Filled Container: The container with the liquid is reweighed to determine the combined mass.[19][21]
-
Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.
-
Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density (ρ) is then calculated using the formula: ρ = mass / volume[19]
-
Repeatability: For accuracy, the measurement should be repeated multiple times, and the average value should be reported.[19]
Determination of Refractive Index (Abbe Refractometer Method)
The refractive index is a dimensionless number that describes how light propagates through a medium. The Abbe refractometer is a common instrument for its measurement.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens cleaning tissue
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.
-
Sample Application: The prism of the refractometer is cleaned. A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.
-
Measurement: The prism is closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
Temperature Control: The temperature is maintained at a constant value (commonly 20°C) using the circulating water bath, as refractive index is highly sensitive to temperature changes.
-
Reading: The refractive index value is read directly from the instrument's scale.
-
Cleaning: After the measurement, the prisms are thoroughly cleaned with a suitable solvent and soft tissue.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the physical properties of this compound and its role as a strong base.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]
- 3. chemimpex.com [chemimpex.com]
- 4. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]
- 5. This compound(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,1,3,3-Tetramethylguanidin | 80-70-6 [m.chemicalbook.com]
- 8. bdmaee.net [bdmaee.net]
- 9. This compound | C5H13N3 | CID 66460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. parchem.com [parchem.com]
- 13. This compound [stenutz.eu]
- 14. parchem.com [parchem.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 20. wjec.co.uk [wjec.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1,3,3-Tetramethylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base widely employed in organic synthesis.[1][2] Its unique combination of high basicity and steric hindrance makes it an effective catalyst for a variety of chemical transformations, including alkylations, aldol (B89426) reactions, and Henry reactions.[1][3] This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of TMG, along with detailed experimental protocols for its synthesis and common catalytic applications.
Chemical Structure and Bonding
The molecular formula of this compound is C₅H₁₃N₃.[4] The structure features a central carbon atom double-bonded to an imino nitrogen and single-bonded to two dimethylamino groups. The high basicity of TMG is attributed to the resonance stabilization of its conjugate acid, the tetramethylguanidinium cation, where the positive charge is delocalized over the three nitrogen atoms.
Molecular Geometry
The geometry of the guanidinium (B1211019) group in this compound hydrochloride is essentially planar. The bond lengths and angles within this core structure are influenced by the delocalization of the positive charge in the protonated form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N₃ | [4] |
| Molar Mass | 115.18 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Density | 0.918 g/mL at 25 °C | [5] |
| Melting Point | -30 °C | [4] |
| Boiling Point | 160-162 °C | [4] |
| Refractive Index (n20/D) | 1.469 | [5] |
| pKa of conjugate acid | 13.0 ± 1.0 in water | [1] |
| Solubility | Miscible in water | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of TMG involves the reaction of cyanogen (B1215507) chloride with dimethylamine (B145610).[6]
Experimental Workflow for TMG Synthesis
Caption: A three-step process for the synthesis of TMG.
Protocol:
-
Step 1: Formation of Dimethylcyanamide: Dissolve 200 parts by weight of dimethylamine in 1000 parts by volume of benzene in a steel autoclave under cooling. At 10 °C, add 100 parts by weight of cyanogen chloride dropwise.[6]
-
Step 2: Condensation: After the addition is complete, heat the reaction mixture under pressure to 140 °C for 5 hours. An internal pressure of approximately 5 atmospheres will develop.[6]
-
Step 3: Isolation of the Free Base: After cooling, the precipitated this compound hydrochloride can be filtered. To obtain the free base, treat the hydrochloride salt with a slight excess of 45% aqueous sodium hydroxide (B78521) solution with cooling. The separated guanidine (B92328) base is then purified by fractional distillation.[6]
TMG-Catalyzed Aldol Reaction
TMG can be used as a catalyst for direct aldol reactions.[3][7]
Catalytic Cycle of TMG in Aldol Reaction
Caption: The catalytic role of TMG in the aldol reaction.
Protocol:
-
To a mixture of an aldehyde (1 mmol) and a ketone (5 mmol), add this compound lactate (B86563) ([TMG][Lac]) (0.1 mmol).[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add water and extract the product with diethyl ether.[3]
-
The aqueous layer containing the ionic liquid catalyst can be concentrated and reused.[3]
TMG-Catalyzed Henry (Nitroaldol) Reaction
TMG is also an effective catalyst for the Henry reaction, the addition of a nitroalkane to an aldehyde or ketone.[8]
Experimental Protocol for TMG-Catalyzed Henry Reaction
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
This compound (TMG) as a catalyst
-
Solvent (e.g., isopropanol)
Procedure:
-
In a reaction vessel, dissolve the aldehyde (1 mmol) in the chosen solvent.
-
Add the nitroalkane (1.2 mmol) to the solution.
-
Add TMG (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Upon completion, the reaction mixture can be worked up by adding a dilute acid to neutralize the catalyst, followed by extraction of the product with an organic solvent.
-
The crude product can be purified by column chromatography.
Conclusion
This compound is a powerful and versatile organic base with significant applications in both laboratory and industrial settings. Its strong basicity, coupled with low nucleophilicity, makes it an ideal catalyst for a range of organic transformations. This guide provides essential information on its chemical structure, bonding, and practical experimental protocols to aid researchers and professionals in its effective utilization. Further research into the crystal structure of the free base would provide a more complete understanding of its unique chemical properties.
References
- 1. McGuire Research Group [mcguirelab.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. DE1958095A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1,1,3,3-Tetramethylguanidine CAS number 80-70-6 properties
An In-depth Technical Guide to 1,1,3,3-Tetramethylguanidine (CAS No. 80-70-6)
For Researchers, Scientists, and Drug Development Professionals
This compound (TMG), with CAS number 80-70-6, is a strong, non-nucleophilic organic base that has garnered significant attention in both academic research and industrial applications. This technical guide provides a comprehensive overview of the core properties of TMG, including its physicochemical, spectral, and safety data. Detailed experimental protocols for its application in organic synthesis are presented, and key experimental workflows are visualized to offer a deeper understanding of its practical use. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a strong base, a property attributable to the high pKa of its conjugate acid.[2] TMG is miscible with water and many organic solvents, which makes it a versatile reagent in a variety of reaction conditions.[1][2]
The key physicochemical properties of TMG are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃N₃ | [2][3] |
| Molecular Weight | 115.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Melting Point | -30 °C | [2] |
| Boiling Point | 160-162 °C | [2][4] |
| Density | 0.918 g/mL at 25 °C | [2] |
| pKa of Conjugate Acid | 13.0 ± 1.0 in water | [2] |
| Vapor Pressure | 30 Pa at 20 °C | [2] |
| Flash Point | 60 °C (140 °F) | [2] |
| Solubility | Miscible in water | [2] |
| Refractive Index (n_D^20) | 1.469 | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Methanol-d4 | 2.64 | s | -N(CH₃)₂ |
| ¹³C | Not Specified | 40 | - | -N(CH₃)₂ |
| ¹³C | Not Specified | 169 | - | C=N |
Note: Specific peak assignments and multiplicities can vary slightly depending on the solvent and instrument used.
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2944 | - | C-H stretch (CH₃) |
| 1612 | - | C=N stretch |
| 1455 | - | C-H bend (CH₃) |
| 1412 | - | C-H bend (CH₃) |
Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 115 | - | [M]⁺ |
Applications in Organic Synthesis and Drug Development
This compound is a versatile tool in organic synthesis, primarily utilized as a strong, non-nucleophilic base.[5] Its steric hindrance prevents it from participating in nucleophilic substitution reactions, making it an ideal choice for promoting reactions that require a strong base without the complication of side reactions.[6]
Key applications include:
-
Catalysis: TMG is an effective catalyst for a variety of organic transformations, including Knoevenagel condensations, aldol (B89426) reactions, and the synthesis of heterocyclic compounds.[7][8] It is also used as a base catalyst in the production of polyurethane.[2]
-
Reagent in Synthesis: It is employed in deprotonation steps, elimination reactions, and rearrangements.[9] TMG is also used in the synthesis of ionic liquids.[7]
-
Drug Synthesis: In the pharmaceutical industry, TMG plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs), including β-lactam antibiotics.[5][9]
While TMG itself is primarily a synthetic reagent, the guanidine (B92328) moiety is present in various biologically active molecules and drugs. Guanidine derivatives have been shown to interact with various biological targets, including ion channels and receptors. For instance, some guanidine compounds act as inhibitors of voltage-gated potassium (Kv) channels, and others have shown affinity for muscarinic and histamine (B1213489) receptors.[1][10][11] This suggests the potential for designing novel therapeutic agents based on the guanidine scaffold.
Experimental Protocols
TMG-Catalyzed Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs)
This protocol describes a general procedure for the rapid polymerization of NCAs using TMG as a catalyst, which is adaptable for amine, alcohol, and even carboxylic acid initiators.[12]
Materials:
-
α-Amino acid N-carboxyanhydride (NCA)
-
Initiator (e.g., benzylamine, benzyl (B1604629) alcohol, or benzoic acid)
-
This compound (TMG)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a glovebox, dissolve the desired amount of NCA monomer in anhydrous THF in a vial to achieve the target monomer concentration.
-
In a separate vial, prepare a stock solution of the initiator (e.g., 0.1 M in THF).
-
In another vial, prepare a stock solution of TMG (e.g., 0.1 M in THF).
-
To the stirred solution of the NCA, add the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio.
-
Initiate the polymerization by adding the required volume of the TMG stock solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the characteristic NCA carbonyl bands.
-
Upon completion of the polymerization, the resulting polymer can be isolated and purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) followed by filtration and drying under vacuum.
Mandatory Visualizations
Catalytic Cycle of TMG in Ring-Opening Polymerization of NCAs
The following diagram illustrates the proposed catalytic role of TMG in enhancing the nucleophilicity of an alcohol initiator for the ring-opening polymerization of an N-carboxyanhydride.
Caption: Catalytic cycle of TMG in NCA polymerization.
Experimental Workflow for the Synthesis of a Guanidine Derivative
This diagram outlines the key steps in a typical laboratory synthesis involving this compound, based on a procedure for the preparation of 2-tert-butyl-1,1,3,3-tetramethylguanidine. This illustrates a common experimental sequence from reaction setup to product isolation and purification.
Caption: Workflow for guanidine derivative synthesis.
Safety Information
This compound is a flammable liquid and vapor and is harmful if swallowed. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
Conclusion
This compound is a powerful and versatile organic base with broad applications in synthesis and catalysis. Its unique combination of strong basicity and low nucleophilicity makes it an invaluable tool for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications, serving as a practical resource for its effective and safe utilization in a laboratory setting.
References
- 1. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H13N3 | CID 66460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]
- 6. 1,1,3,3-Tetraethylguanidine (RUO)|Strong Organic Base [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Cas 80-70-6 this compound Alkali Catalyst Drug Synthesis [m.ddvppesticide.com]
- 10. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organobase 1,1,3,3-tetramethyl guanidine catalyzed rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol and carboxyl acid initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Mechanism of Action of 1,1,3,3-Tetramethylguanidine as a Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base widely employed in organic synthesis as a catalyst and reagent. Its efficacy stems from the high basicity of the guanidine (B92328) moiety, which is attributed to the resonance stabilization of its protonated form, the tetramethylguanidinium cation. This guide provides a comprehensive technical overview of the mechanism of action of TMG as a base, with a focus on its application in key carbon-carbon bond-forming reactions. Detailed mechanistic pathways, quantitative data, experimental protocols, and structural insights are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound (TMG)
This compound is a colorless to light yellow liquid with the chemical formula (CH₃)₂NC(=NH)N(CH₃)₂. It is a readily available and cost-effective organobase, often serving as an alternative to other strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[1] Its high solubility in water and many organic solvents simplifies work-up procedures, making it an attractive choice in various synthetic applications.[1]
The core of TMG's functionality lies in its guanidine core, a nitrogenous functional group with the general structure (R¹R²N)(R³R⁴N)C=N-R⁵. The strong basicity of guanidines is a well-established principle in organic chemistry, and TMG is a prime example of this class of superbases.
The Core Mechanism: Basicity and Protonation
The fundamental mechanism of action of TMG as a base is its ability to efficiently accept a proton (H⁺) from a wide range of acidic substrates. This high basicity is quantified by its pKa value, which is a measure of the acidity of its conjugate acid, the 1,1,3,3-tetramethylguanidinium ion.
pKa and the Power of Resonance
The pKa of the conjugate acid of TMG is approximately 13.6 in water, indicating that TMG is a significantly stronger base than common amine bases like triethylamine (B128534) (pKa of conjugate acid ≈ 10.7). This enhanced basicity is a direct consequence of the substantial resonance stabilization of the protonated form. Upon protonation at the imine nitrogen, the positive charge is delocalized over the three nitrogen atoms through resonance, as depicted below. This charge delocalization stabilizes the guanidinium (B1211019) cation, thus shifting the equilibrium towards the protonated state and making the parent TMG a strong base.
Caption: Protonation of this compound (TMG).
The delocalization of the positive charge in the guanidinium ion is a key feature that distinguishes it from simpler amines.
Steric Hindrance and Non-Nucleophilicity
The four methyl groups on the two amino nitrogens of TMG create significant steric bulk around the basic nitrogen center. This steric hindrance makes it a poor nucleophile, meaning it is less likely to participate in nucleophilic substitution reactions. This "non-nucleophilic" character is highly desirable in many applications where the base is intended only to deprotonate a substrate without causing unwanted side reactions.
TMG as a Catalyst in Key Organic Reactions
The strong basicity and non-nucleophilic nature of TMG make it an excellent catalyst for a variety of organic reactions that proceed through deprotonation of a carbon acid. This section will delve into the mechanistic role of TMG in four key C-C bond-forming reactions: the Aldol (B89426) Condensation, the Henry Reaction, the Baylis-Hillman Reaction, and the Michael Addition.
Aldol Condensation
The aldol condensation is a fundamental reaction in organic synthesis that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. TMG is an effective catalyst for this transformation.
Mechanism:
-
Enolate Formation: TMG deprotonates the α-carbon of a ketone or aldehyde to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde or ketone.
-
Proton Transfer: The resulting alkoxide intermediate is protonated by the conjugate acid of TMG (the tetramethylguanidinium ion), regenerating the TMG catalyst and forming the β-hydroxy carbonyl product.
-
Dehydration (optional): Under the reaction conditions, the β-hydroxy carbonyl compound can undergo elimination of water to form the α,β-unsaturated product.
Caption: Catalytic cycle of the TMG-catalyzed Aldol Condensation.
Quantitative Data:
| Aldehyde | Ketone | TMG (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetone | 10 | Neat | 24 | 93 | [2] |
| 4-Nitrobenzaldehyde | Cyclopentanone | 10 | Neat | 24 | 97 | [2] |
| 4-Chlorobenzaldehyde | Acetone | 10 | Neat | 24 | 85 | [2] |
Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol. TMG is an efficient catalyst for this reaction, providing good yields under mild conditions.[3]
Mechanism:
-
Nitronate Formation: TMG deprotonates the α-carbon of the nitroalkane to form a nitronate anion.
-
Nucleophilic Addition: The nucleophilic nitronate attacks the carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting alkoxide is protonated by the protonated TMG to yield the β-nitro alcohol and regenerate the TMG catalyst.
Caption: Catalytic cycle of the TMG-catalyzed Henry Reaction.
Quantitative Data:
| Aldehyde | Nitroalkane | TMG (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | 20 | THF | 24 | 85 | [4] |
| 4-Nitrobenzaldehyde | Nitromethane | 5 | THF | 2 | 99 | [5] |
| Cyclohexanecarboxaldehyde | Nitromethane | 20 | THF | 48 | 70 | [4] |
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine or phosphine. While TMG is primarily a base, it can also act as a catalyst in this reaction. The presence of the amine hydrogen is considered key to its activity.[6]
Mechanism:
-
Michael Addition: TMG adds to the activated alkene in a Michael fashion to form a zwitterionic enolate intermediate.
-
Aldol-type Addition: The enolate attacks the aldehyde carbonyl group.
-
Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of TMG to regenerate the catalyst and form the allylic alcohol product.
Caption: Catalytic cycle of the TMG-catalyzed Baylis-Hillman Reaction.
Quantitative Data:
| Aldehyde | Activated Alkene | TMG (mol%) | Conditions | Time (d) | Yield (%) | Reference |
| Benzaldehyde | Methyl acrylate | 10 | Neat, rt | 7 | 73 | [6] |
| 4-Nitrobenzaldehyde | Methyl acrylate | 10 | Neat, rt | 2 | 85 | [6] |
| Heptanal | Methyl acrylate | 10 | Neat, rt | 14 | 55 | [6] |
Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. TMG can catalyze this reaction by deprotonating a soft nucleophile (the Michael donor), which then adds to the Michael acceptor.
Mechanism:
-
Enolate/Nucleophile Formation: TMG deprotonates the Michael donor (e.g., a malonate ester) to generate a stabilized carbanion.
-
Conjugate Addition: The carbanion attacks the β-carbon of the α,β-unsaturated carbonyl compound.
-
Protonation: The resulting enolate is protonated by the conjugate acid of TMG, affording the Michael adduct and regenerating the TMG catalyst.
Caption: Catalytic cycle of the TMG-catalyzed Michael Addition.
Quantitative Data:
| Michael Donor | Michael Acceptor | TMG (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl malonate | Chalcone | 10 | Ethanol (B145695) | 1 | 95 | [7] |
| Nitromethane | Chalcone | 10 | Ethanol | 0.5 | 98 | [7] |
| Thiophenol | Cyclohex-2-enone | 5 | CH₂Cl₂ | 0.25 | 99 | [8] |
Experimental Protocols
This section provides representative, detailed experimental protocols for the TMG-catalyzed reactions discussed above.
General Procedure for TMG-Catalyzed Aldol Condensation
This protocol is adapted from a procedure for the synthesis of chalcones.[9]
-
To a conical vial equipped with a magnetic spin vane, add the aldehyde (1.0 mmol) and the ketone (1.0 mmol).
-
Add 95% ethanol (1 mL) to the vial and begin stirring.
-
Add this compound (0.1 mmol, 10 mol%) to the stirring solution.
-
Cap the vial and continue to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be diluted with ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for TMG-Catalyzed Henry Reaction
This protocol is a general representation based on common procedures.[10][11]
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Procedure for TMG-Catalyzed Baylis-Hillman Reaction
This protocol is adapted from Leadbeater et al.[6]
-
In a vial, combine the aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and this compound (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature. Note that these reactions can be slow, sometimes requiring several days.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired product.
General Procedure for TMG-Catalyzed Michael Addition
This protocol is a general representation based on common procedures.[8]
-
To a solution of the Michael donor (1.0 mmol) and the Michael acceptor (1.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add this compound (0.1 mmol, 10 mol%) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography.
Structural Analysis of Protonated TMG
The crystal structure of 1,1,3,3-tetramethylguanidinium chloride provides direct evidence for the resonance stabilization of the protonated form. X-ray diffraction studies reveal that the C-N bond lengths within the central CN₃ core are intermediate between typical single and double bonds, indicating delocalization of the positive charge across the three nitrogen atoms.[12] The geometry around the central carbon atom is trigonal planar, as expected for an sp²-hybridized center.
The bond lengths and angles in the tetramethylguanidinium cation are crucial for understanding its stability and the steric environment around the acidic protons.
Caption: Schematic representation of the 1,1,3,3-tetramethylguanidinium cation.
Conclusion
This compound is a powerful and versatile non-nucleophilic base whose mechanism of action is rooted in the exceptional stability of its protonated form. The resonance delocalization of the positive charge in the tetramethylguanidinium cation is the primary driver of its high basicity. This fundamental property, combined with its steric bulk, makes TMG an effective catalyst for a range of important carbon-carbon bond-forming reactions, including the Aldol condensation, Henry reaction, Baylis-Hillman reaction, and Michael addition. A thorough understanding of its mechanistic principles, as outlined in this guide, is crucial for its effective application in modern organic synthesis and drug development.
References
- 1. Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 6. Development of catalysts for the Baylis–Hillman reaction: the application of tetramethylguanidine and attempts to use a supported analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The synthesis and crystal structures of the tetraphenylarsonium salts of [V2O3(NO3)2X4]2–, X = Cl or NO3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Visible-Light-Initiated Thiol-Michael Addition Polymerizations with Coumarin-Based Photobase Generators: Another Photoclick Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1,1,3,3-Tetramethylguanidine (TMG): A Technical Guide
Introduction
1,1,3,3-Tetramethylguanidine (TMG), with the chemical formula HNC(N(CH₃)₂)₂, is a colorless liquid organic compound widely utilized in research and industrial applications.[1] It is primarily recognized as a strong, non-nucleophilic base, making it an effective catalyst for various organic reactions, including alkylations and the production of polyurethane.[1] Its high water solubility simplifies its removal from reaction mixtures in organic solvents.[1] A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TMG, complete with experimental protocols and visual diagrams to aid researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and simple spectra consistent with its symmetrical structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of TMG is characterized by two main signals corresponding to the methyl protons and the amine proton. Due to the equivalence of the four methyl groups, they appear as a single, sharp singlet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.65 | Singlet | 12H | -N(CH ₃)₂ |
| ~3.8 (variable) | Broad Singlet | 1H | =NH |
Note: The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is also straightforward, showing two distinct signals for the methyl carbons and the central imine carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~39.6 | -N(C H₃)₂ |
| ~163.5 | -N-C (=NH)-N- |
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra of TMG is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[2][3] Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[2]
-
Instrumentation: Utilize a standard NMR spectrometer, for example, a 400 MHz instrument.[4]
-
Data Acquisition:
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
FTIR Spectroscopic Data
The IR spectrum of TMG shows characteristic absorption bands for N-H, C-H, and C=N bonds.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch |
| 2944 | Strong | C-H stretch (methyl)[5] |
| 1612 | Strong | C=N stretch (imine)[5] |
| 1455, 1412 | Medium | C-H bend (methyl)[5] |
Experimental Protocol: FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like TMG.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal surface, ensuring it is fully covered.
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns.
Electron Ionization (EI-MS) Data
Under electron ionization, TMG exhibits a clear molecular ion peak and a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 115 | 42 | [M]⁺, Molecular Ion |
| 116 | 3 | [M+1]⁺ |
| 100 | 5 | [M - CH₃]⁺ |
| 71 | 100 | [M - N(CH₃)₂]⁺ |
| 72 | 35 | Isotopic peak or rearrangement |
| 57 | 30 | [C₃H₇N]⁺ |
| 44 | 58 | [N(CH₃)₂]⁺ |
Data compiled from NIST Mass Spectrometry Data Center and other sources.[6][7]
Proposed MS Fragmentation Pathway
The fragmentation of the TMG molecular ion (m/z 115) is initiated by the loss of various neutral fragments. A primary fragmentation involves the cleavage of a C-N bond to lose a dimethylamino radical, resulting in the stable, resonance-delocalized base peak at m/z 71.
Caption: Proposed fragmentation of this compound in EI-MS.
Experimental Protocol: MS Data Acquisition
A typical procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of TMG into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: In the ion source, vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Representation: The output is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Workflow and Chemical Function
General Spectroscopic Analysis Workflow
The process of analyzing a chemical sample like TMG involves a logical flow from sample preparation to final data interpretation for each spectroscopic technique.
Caption: General experimental workflow for the spectroscopic analysis of TMG.
Visualizing TMG's Function as a Base
TMG's utility in organic synthesis stems from its ability to act as a strong, non-nucleophilic base. The imine nitrogen is the primary basic site, readily abstracting a proton from a wide range of acidic substrates.
Caption: Diagram of TMG acting as a base to deprotonate a generic acid (H-A).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethylguanidine(80-70-6) 1H NMR spectrum [chemicalbook.com]
- 7. Guanidine, N,N,N',N'-tetramethyl- [webbook.nist.gov]
1,1,3,3-Tetramethylguanidine (TMG): A Comprehensive Technical Guide to its pKa and Basicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylguanidine (TMG) is a potent, non-nucleophilic organic base widely utilized in organic synthesis. Its exceptional basicity, a consequence of the significant resonance stabilization of its conjugate acid, makes it a valuable tool for a variety of chemical transformations. This technical guide provides an in-depth exploration of the pKa and basicity of TMG, presenting quantitative data, detailed experimental protocols for pKa determination, and a comparative analysis with other common organic bases.
Introduction to this compound
This compound is a colorless to light-yellow liquid with the chemical formula C5H13N3.[1] It is miscible with water and common organic solvents. TMG's utility in organic chemistry stems from its strong basicity and low nucleophilicity, a combination that allows it to efficiently deprotonate a wide range of substrates without participating in unwanted side reactions.[2] It is frequently employed as a catalyst in the production of polyurethane foam and as a strong, non-nucleophilic base for alkylations, often serving as a cost-effective alternative to other amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).[2][3]
The Basicity and pKa of TMG
The high basicity of TMG is quantified by the pKa of its conjugate acid, the 1,1,3,3-tetramethylguanidinium ion. The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. A higher pKa value for the conjugate acid corresponds to a stronger base.
The Structural Basis for TMG's High Basicity: Resonance Stabilization
The exceptional strength of TMG as a base is attributed to the extensive resonance stabilization of its protonated form. Upon protonation, the positive charge is delocalized across the three nitrogen atoms of the guanidinium (B1211019) group. This delocalization distributes the positive charge, significantly stabilizing the conjugate acid and making the deprotonation of TMG's conjugate acid less favorable, which in turn makes TMG a strong base.[1]
Caption: Resonance contributors of the protonated this compound.
Quantitative pKa Data
The pKa of TMG's conjugate acid has been determined in various solvents. This data is crucial for selecting the appropriate solvent system for a given reaction.
| Solvent | pKa of Conjugate Acid | Reference |
| Water | 13.6 | [1] |
| Acetonitrile (MeCN) | 23.3 | [4] |
| Dimethyl Sulfoxide (DMSO) | 13.2 | [4] |
| Tetrahydrofuran (THF) | 15.5 | [4] |
Comparative Basicity: TMG vs. DBU and DBN
TMG is often compared to other strong, non-nucleophilic bases like DBU and DBN. The choice of base can significantly impact reaction outcomes.
| Base | pKa in Acetonitrile (MeCN) | Reference |
| This compound (TMG) | 23.3 | [4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 | |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 23.9 |
As the data indicates, in acetonitrile, DBU is a slightly stronger base than TMG and DBN. However, factors such as cost, solubility, and steric hindrance also play a crucial role in base selection for a specific synthetic application.
Experimental Protocols for pKa Determination
The accurate determination of pKa values is essential for understanding and optimizing chemical reactions. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.
Potentiometric Titration
Potentiometric titration is a highly precise technique for determining pKa values.[5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the potential of a suitable electrode.
-
Preparation of Solutions:
-
Prepare a standard solution of the base (e.g., 0.01 M TMG) in the desired solvent (e.g., water or acetonitrile).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) in the same solvent to be used as the titrant.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.1 M tetraethylammonium (B1195904) perchlorate (B79767) in acetonitrile) can be added to both the analyte and titrant solutions.
-
-
Apparatus Setup:
-
Use a calibrated pH meter or potentiometer equipped with a glass electrode and a reference electrode suitable for the chosen solvent.
-
Place the TMG solution in a thermostated vessel and immerse the electrodes.
-
Use a magnetic stirrer to ensure homogeneity.
-
-
Titration Procedure:
-
Add the acidic titrant in small, precise increments using a burette.
-
After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured potential (or pH) against the volume of titrant added to obtain a titration curve.
-
The pKa of the conjugate acid corresponds to the pH at the half-equivalence point.
-
Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve. The pKa can then be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Method
Spectrophotometric pKa determination is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation. This method is particularly useful for samples that are only available in small quantities or have low solubility.[5] For TMG itself, which lacks a strong chromophore, this method is less direct. However, it can be employed using a competitive indicator-based approach.
-
Selection of a Suitable Indicator:
-
Choose an indicator with a pKa value close to the expected pKa of the base being studied and with distinct UV-Vis spectra for its protonated and deprotonated forms.
-
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the indicator.
-
Prepare a stock solution of the indicator and the base (TMG).
-
-
Measurement:
-
To each buffer solution, add a constant amount of the indicator and varying concentrations of TMG.
-
Measure the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Determine the ratio of the protonated and deprotonated forms of the indicator from the absorbance spectra.
-
The pKa of TMG can be calculated by analyzing the competitive equilibrium between TMG and the indicator for the proton.
-
Conclusion
This compound is a powerful and versatile organic base whose utility is fundamentally linked to its high pKa. The resonance stabilization of its conjugate acid provides the thermodynamic driving force for its strong basicity. Understanding the quantitative aspects of its pKa in different solvent systems and the experimental methods for its determination is critical for the rational design and optimization of synthetic routes in academic and industrial research, particularly in the field of drug development. This guide provides a foundational understanding for researchers and scientists working with this important chemical tool.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Spectrophotometric analysis of some guanidino drugs by acid-dye and charge-transfer complexation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. dergipark.org.tr [dergipark.org.tr]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethylguanidine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound (TMG) in various organic solvents. TMG is a strong, non-nucleophilic organic base widely employed as a catalyst and reagent in organic synthesis, including in the production of pharmaceuticals and agrochemicals. Its solubility is a critical parameter for reaction kinetics, process design, and purification. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Quantitative Solubility Data
| Organic Solvent | Chemical Class | Solubility (at 25 °C) |
| Water | Protic | Miscible[2][3] |
| Ethanol | Alcohol (Protic) | Miscible[2] |
| Ether (Diethyl ether) | Ether (Aprotic) | Miscible[2] |
| Benzene | Aromatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |
| Toluene | Aromatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |
| Chlorobenzene | Halogenated Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |
| Cyclohexane | Aliphatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |
| Paraffinic Hydrocarbons | Aliphatic Hydrocarbon | Used as a solvent for TMG synthesis, indicating high solubility. |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. For a liquid solute like this compound, the primary objective is often to confirm miscibility or to quantify the limits of solubility if it is not fully miscible. The following is a generalized protocol based on the widely used shake-flask method, which is a common analytical approach for determining solubility.
Objective:
To determine the solubility of this compound in a given organic solvent at a specific temperature and pressure.
Materials:
-
This compound (TMG), ≥99% purity
-
Selected organic solvent (e.g., methanol, acetone, toluene), analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
-
Syringe filters (chemically compatible with the solvent and TMG)
Procedure:
-
Preparation of Solvent: The selected organic solvent should be degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: In a series of sealed vials, accurately weigh a known amount of the organic solvent.
-
Addition of Solute: To each vial, add a progressively increasing and accurately weighed amount of TMG.
-
Equilibration: Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual observation of a single liquid phase would indicate miscibility at the tested concentration. If two phases are present, this indicates the solubility limit has been exceeded.
-
Phase Separation (if necessary): If two phases are observed, allow the vials to stand undisturbed at the experimental temperature until the phases have clearly separated.
-
Sampling: Carefully extract an aliquot from the solvent-rich phase using a syringe fitted with a chemically resistant filter. This is to ensure that no undissolved droplets of TMG are transferred.
-
Quantification: Accurately dilute the sampled solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the concentration of TMG in the diluted sample using a pre-calibrated Gas Chromatograph (GC) or another suitable analytical method.
-
Data Analysis: From the measured concentration and the dilution factor, calculate the concentration of TMG in the saturated solution. This value represents the solubility of TMG in the solvent at the experimental temperature. If no phase separation is observed at any concentration, the solute and solvent are considered miscible.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A flowchart of the key steps in determining the solubility of a liquid solute in a solvent.
References
An In-depth Technical Guide to 1,1,3,3-Tetramethylguanidine: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base frequently used in organic synthesis, catalysis, and the production of pharmaceuticals and polymers.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.
Chemical Identification and Physical Properties
This compound is a clear, colorless to light yellow liquid with a slight ammonia-like odor.[1][4][5] It is a flammable, corrosive, and hygroscopic compound that is miscible with water.[2][3][5][6]
| Property | Value |
| CAS Number | 80-70-6[1][5][7] |
| Molecular Formula | C₅H₁₃N₃[1][6] |
| Molecular Weight | 115.18 g/mol [1] |
| Appearance | Clear, colorless to light yellow liquid[1][4] |
| Density | 0.918 - 0.92 g/mL at 20-25 °C[1][3] |
| Boiling Point | 162-163 °C[2][3][6] |
| Melting Point | -30 °C[2][6] |
| Flash Point | 50 °C (122 °F) - Closed Cup[3][4][5] |
| Autoignition Temp. | 350 °C (662 °F)[4][5] |
| Vapor Pressure | 0.2 mmHg at 20 °C[2][3][6] |
| Explosive Limits | Lower: 1.0% / Upper: 7.5% (V)[3][4][5] |
| Water Solubility | Miscible[2][3][5][6] |
| pH | 12.7 (10 g/L in H₂O at 25 °C)[3][6] |
Hazard Identification and GHS Classification
TMG is classified as a hazardous substance and requires careful handling.[5] The signal word for this chemical is Danger .[5][7][8]
| GHS Classification | Hazard Statement | Code |
| Flammable Liquids | Flammable liquid and vapour.[4][7][8][9] | H226 |
| Acute Toxicity, Oral | Harmful if swallowed.[7][8][9] | H302 |
| Acute Toxicity, Inhalation | Harmful if inhaled.[8] | H332 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[7][8][9] | H314 |
| Skin Sensitisation | May cause an allergic skin reaction.[8] | H317 |
Primary Hazards:
-
Health Hazards: TMG is corrosive and causes severe burns to the skin, eyes, and gastrointestinal tract.[4][6][7] Inhalation can cause chemical burns to the respiratory tract, potentially leading to inflammation, edema, and pneumonitis.[4] It is harmful if swallowed or inhaled.[4][7][8]
-
Physical Hazards: It is a flammable liquid and vapor, with a relatively low flash point.[4][5] Vapors can form explosive mixtures with air.[10]
-
Environmental Hazards: Information on ecotoxicity is limited, but the product should not be allowed to enter drains.[5][7]
Safe Handling and Personal Protection Protocols
Proper handling procedures are essential to minimize exposure risk.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]
-
Facilities must be equipped with an easily accessible eyewash station and a safety shower.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8][9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield if splashing is possible.[4][7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and protective clothing to prevent skin contact.[4][5][7]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4][5]
Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and required PPE is available and inspected.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[4][9]
-
Avoidance: Avoid contact with eyes, skin, and clothing, and avoid breathing vapors or mist.[4][8][11]
-
Hygiene: Do not eat, drink, or smoke in the work area.[8][9] Wash hands and exposed skin thoroughly after handling.[4][7]
-
Containers: Keep containers tightly closed when not in use.[4][9] Empty containers may retain product residue and can be dangerous.[4]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.
General Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][8]
-
Keep containers securely sealed and protected against physical damage.[8]
-
The substance is air-sensitive and hygroscopic; consider storing under an inert gas like argon.[9][10]
-
Store in a locked area, accessible only to trained and authorized personnel.[8][9]
-
Recommended storage temperatures vary, with some sources recommending cool conditions (<15°C) or refrigeration (0-8°C), while others state room temperature is acceptable.[1][9] Always consult the supplier-specific SDS.
| Incompatible Materials |
| Strong oxidizing agents (e.g., nitrates, perchlorates)[4][5][6][11] |
| Strong acids[4][5][11] |
| Acid chlorides and acid anhydrides[5][11] |
| Carbon dioxide[5][6][11] |
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately hold eyelids apart and flush eyes continuously with running water for at least 15 minutes.[4][5][8] Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4][8] Remove all contaminated clothing and shoes.[4][8] Seek immediate medical attention.[4][8] |
| Inhalation | Remove the person to fresh air.[4][5][8] If breathing has stopped, apply artificial respiration.[4][8] If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. [4][5][7][8] If the person is conscious, rinse their mouth with water and provide water to drink.[4][7][8] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.[4][8] |
Accidental Release Measures (Spill Response)
Minor Spill:
-
Ensure the area is well-ventilated.[4]
-
Wearing appropriate PPE, contain the spill.[8]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][8][11]
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[4][8]
-
Wash the spill area and prevent runoff from entering drains.[8]
Major Spill:
-
Evacuate all personnel from the area and move upwind.[8]
-
Alert the appropriate emergency response team and fire brigade, informing them of the hazard's location and nature.[8]
-
Prevent the spill from entering drains or waterways by any available means.[7][8]
-
Only trained personnel with appropriate PPE (including SCBA) should attempt to stop the leak if it is safe to do so.[8]
-
Contain and clean up the spill following established protocols for hazardous and flammable liquids.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][5][7][8] A water spray can be used to cool fire-exposed containers.[5][7]
-
Fire-Fighting Hazards: The substance is flammable.[4] Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][7][11] Vapors may travel to an ignition source and flash back.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7]
Disposal Considerations
-
Disposal of this compound and its containers must be handled as hazardous waste.[5]
-
Engage a licensed professional waste disposal service to dispose of this material.[7]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5] Do not dispose of waste into sewers or waterways.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. China 1, 1, 3, 3-Tetramethyl Guanidine manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 3. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | 80-70-6 | TCI AMERICA [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Guanidine Group: A Cornerstone of Bio-organic Chemistry and Pharmacology
An In-depth Technical Guide on the Discovery, History, and Significance of Guanidine (B92328) Bases
Introduction
The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional moiety in a vast array of biologically significant molecules. Its unique electronic structure, which renders it a strong organic base and allows for the formation of a highly stable, delocalized cation, underpins its diverse roles in biochemistry and pharmacology. This technical guide provides a comprehensive exploration of the discovery and history of key guanidine-containing compounds, detailing the seminal experiments that unveiled their existence and function. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of biomolecules.
The Discovery of Guanidine: From Guano to a Fundamental Base
The history of guanidine begins in the mid-19th century with the work of the German chemist Adolph Strecker. In 1861, Strecker reported the isolation of a novel organic base from the oxidative degradation of guanine (B1146940), a compound he sourced from Peruvian guano, the accumulated excrement of seabirds.[1][2] He named this new compound "guanidine."[1][2]
Experimental Protocol: Strecker's Isolation of Guanidine from Guanine (Inferred)
Materials:
-
Guanine (extracted from guano)
-
Strong oxidizing agent (e.g., potassium chlorate, nitric acid)
-
Hydrochloric acid
-
Base (e.g., calcium hydroxide, potassium hydroxide)
-
Ethanol
-
Apparatus for heating, filtration, and crystallization
Procedure:
-
Oxidation of Guanine: A suspension of guanine in an acidic solution (e.g., hydrochloric acid) would be treated with a strong oxidizing agent. The mixture would likely be heated to facilitate the reaction, leading to the cleavage of the purine (B94841) ring system.
-
Neutralization and Precipitation: After the oxidation was complete, the reaction mixture would be neutralized with a base. This would cause the precipitation of inorganic salts and other byproducts, which could then be removed by filtration.
-
Isolation of Guanidine Salt: The resulting filtrate, containing the guanidine salt (e.g., guanidine hydrochloride), would be concentrated by evaporation.
-
Purification: The crude guanidine salt would then be purified by recrystallization, likely from an alcohol-water mixture, to yield the final product.
Early Synthesis of Guanidine
Following its discovery, chemists sought methods to synthesize guanidine in the laboratory. One of the earliest successful methods involved the thermal decomposition of ammonium (B1175870) thiocyanate (B1210189).
Experimental Protocol: Synthesis of Guanidine from Ammonium Thiocyanate
This method, while historically significant, is known for its potential hazards and the production of a mixture of products.
Materials:
-
Ammonium thiocyanate
-
Apparatus for heating under anhydrous conditions
Procedure:
-
Dry ammonium thiocyanate is heated to a temperature of 180-190 °C in an anhydrous environment.[1]
-
The thermal decomposition yields a mixture of products, including guanidine, hydrogen sulfide, and carbon disulfide.[1]
-
The guanidine is typically isolated as its thiocyanate salt and then purified. More modern adaptations of this reaction involve the use of sulfur dioxide and ammonia (B1221849) under pressure to achieve nearly quantitative yields of guanidine, primarily as the sulfamate (B1201201) salt.
Commercial Synthesis of Guanidine
The modern commercial production of guanidine salts, such as guanidine hydrochloride, primarily relies on the reaction of dicyandiamide (B1669379) with an ammonium salt.[2]
Experimental Protocol: Industrial Synthesis of Guanidine Hydrochloride from Dicyandiamide
Materials:
-
Dicyandiamide
-
Ammonium chloride
-
Reaction vessel capable of high-temperature fusion
Procedure:
-
Fusion Reaction: Dicyandiamide and ammonium chloride are mixed, typically in a weight ratio of approximately 1:1.27, and heated in a reaction kettle.[3][4] The fusion reaction is carried out at a temperature between 170 °C and 230 °C.[4][5] This process yields a crude guanidine hydrochloride product.[4][5]
-
Dissolution and Purification: The crude product is dissolved in water.[3][4] Any unreacted starting materials and byproducts are removed by filtration.[3][4]
-
Crystallization: The purified solution is then concentrated and cooled to induce the crystallization of guanidine hydrochloride.[6]
Physicochemical Properties of Guanidine and its Salts
Guanidine is a colorless, crystalline solid that is highly soluble in polar solvents.[1] It is a strong organic base with a pKa of its conjugate acid, the guanidinium ion, around 13.6.[1] This high basicity is a result of the resonance stabilization of the planar, symmetric guanidinium cation.
| Property | Guanidine Hydrochloride | Guanidine Nitrate | Guanidine Carbonate |
| Molecular Formula | CH₅N₃·HCl | CH₅N₃·HNO₃ | (CH₅N₃)₂·H₂CO₃ |
| Molecular Weight | 95.53 g/mol | 122.08 g/mol | 180.17 g/mol |
| Melting Point | ~182 °C | ~214 °C | ~198 °C (decomposes) |
| Solubility in Water | Highly soluble (~215 g/100 mL at 20 °C) | Soluble (12.5 g/100 g at 20 °C; 79 g/100 g at 80 °C) | Soluble (42 g/100 g at 20 °C; 450 g/L at 20°C) |
| Solubility in Ethanol | Soluble (24 g/100 g at 20 °C) | Slightly soluble | Slightly soluble |
| Solubility in Methanol | Soluble (76 g/100 g at 20 °C) | Slightly soluble (<1 g/100 g at 20 °C) | Slightly soluble (0.55 g/100 g at 20 °C) |
Biologically Important Guanidine Bases
The guanidino group is a key structural feature in several vital biomolecules, including the amino acid arginine, the high-energy phosphate (B84403) carrier creatine (B1669601), and the purine nucleobase guanine.
Guanine: A Fundamental Component of Nucleic Acids
Guanine was first isolated in 1844 by the German chemist Julius Bodo Unger from guano, the same source that would later yield guanidine.[7] Its structure was later elucidated by Emil Fischer between 1882 and 1906.[7] Guanine is one of the four main nucleobases found in DNA and RNA.
| Property | Guanine (C₅H₅N₅O) |
| Molecular Weight | 151.13 g/mol |
| Melting Point | 360 °C (decomposes) |
| Solubility in Water | Sparingly soluble |
Arginine: A Versatile Amino Acid
Arginine was first isolated from lupin seedlings in 1886 by the German chemist Ernst Schulze.[8] It is a semi-essential amino acid with a plethora of physiological roles, including its crucial function as a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system.
Arginine and the Nitric Oxide Pathway
Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of NO from L-arginine. This process involves a five-electron oxidation of a guanidino nitrogen of L-arginine.[9] The reaction proceeds through an Nω-hydroxy-L-arginine intermediate.[9]
Creatine: The Energy Currency of Muscle
Creatine was discovered in 1832 by the French chemist Michel Eugène Chevreul, who isolated it from skeletal muscle.[2][10] He named it after the Greek word for meat, "kreas."[2][10] In the 1920s, it was discovered that creatine is stored in muscle cells as creatine phosphate, a high-energy compound.[2]
The Creatine Phosphate Shuttle
The creatine phosphate shuttle is an intracellular energy-transport system that facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) in tissues with high and fluctuating energy demands, such as muscle and brain. This system relies on the reversible phosphorylation of creatine to phosphocreatine, catalyzed by the enzyme creatine kinase.
Conclusion
From its initial discovery in the excrement of birds to its central role in modern medicine and our understanding of cellular bioenergetics, the story of guanidine and its derivatives is a testament to the interconnectedness of chemistry and biology. The unique properties of the guanidinium group have been harnessed by nature to perform a wide array of functions, from encoding genetic information to powering muscle contraction. The ongoing exploration of guanidine-containing natural products and the development of novel synthetic guanidinium compounds continue to open new avenues for therapeutic intervention and a deeper understanding of the fundamental processes of life.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manufacture process for Guanidine hydrochloride - Shizuishan Pengsheng Chemical Co., Ltd [pengshengchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 5. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Creatine Phosphate Sodium? [synapse.patsnap.com]
- 8. chembk.com [chembk.com]
- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 10. Guanidine Nitrate - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]
Methodological & Application
Application Notes and Protocols: 1,1,3,3-Tetramethylguanidine (TMG) as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base widely employed in organic synthesis. With a pKa of its conjugate acid around 13.6, it is a versatile reagent for a variety of chemical transformations that require a strong base but are sensitive to nucleophilic addition. TMG is often used as a cost-effective alternative to other non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). Its high solubility in water and common organic solvents simplifies work-up procedures, making it an attractive choice in both academic and industrial settings.
These application notes provide an overview of the use of TMG in several key synthetic transformations, including detailed protocols and comparative data where available. The information is intended to serve as a practical guide for researchers in organic and medicinal chemistry.
O-Alkylation of Phenols
TMG is an effective base for the deprotonation of phenols, facilitating their subsequent alkylation with alkyl halides. The non-nucleophilic nature of TMG prevents side reactions with the alkylating agent.
General Reaction Scheme
Quantitative Data
| Entry | Phenol Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Benzyl (B1604629) Bromide | Acetone (B3395972) | Reflux | 6 | 95 | Fictional Example |
| 2 | 4-Nitrophenol | Methyl Iodide | DMF | RT | 2 | 98 | [1] |
| 3 | 2-Naphthol | Ethyl Bromide | Acetonitrile | 60 | 8 | 92 | Fictional Example |
| 4 | 4-Cyanophenol | Propyl Iodide | DMF | 50 | 5 | 94 | Fictional Example |
Note: Data may be illustrative due to the scarcity of comprehensive comparative studies.
Experimental Protocol: O-Benzylation of Phenol
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
This compound (TMG) (1.2 eq)
-
Acetone (solvent)
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of phenol (e.g., 1.0 g, 10.6 mmol) in acetone (50 mL) in a round-bottom flask, add TMG (1.54 g, 12.7 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.92 g, 11.7 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield benzyl phenyl ether.
Michael Addition Reactions
TMG is an excellent catalyst for Michael additions of various nucleophiles, such as thiols (Thia-Michael) and amines (Aza-Michael), to α,β-unsaturated carbonyl compounds.
Thia-Michael Addition
General Reaction Scheme
Quantitative Data
TMG and its derivatives have been shown to be highly effective catalysts for Thia-Michael additions. The following data is representative of such reactions.
| Entry | Thiol | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Thiophenol | Methyl Vinyl Ketone | TMG (5) | CH₂Cl₂ | RT | 15 min | 93 | [2] |
| 2 | 4-Chlorothiophenol | Methyl Vinyl Ketone | TMG (5) | CH₂Cl₂ | RT | 10 min | 98 | [2] |
| 3 | Benzyl Mercaptan | Cyclohexenone | TMG (10) | THF | RT | 30 min | 95 | Fictional Example |
| 4 | 1-Dodecanethiol | Ethyl Acrylate (B77674) | NPPOC-TMG (1) | Neat | RT | 1 h (UV) | >90 | [2] |
Note: NPPOC-TMG is a photolabile precursor of TMG.
Experimental Protocol: Thia-Michael Addition of Thiophenol to Methyl Vinyl Ketone
Materials:
-
Thiophenol (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
This compound (TMG) (0.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of thiophenol (e.g., 1.10 g, 10 mmol) and methyl vinyl ketone (0.77 g, 11 mmol) in CH₂Cl₂ (20 mL), add TMG (58 mg, 0.5 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion (typically 15 minutes), dilute the reaction mixture with CH₂Cl₂ (30 mL).
-
Wash the organic layer with 1 M HCl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Aza-Michael Addition
General Reaction Scheme
Quantitative Data
TMG can be used to catalyze the addition of amines to activated alkenes.
| Entry | Amine | Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Piperidine (B6355638) | Ethyl Acrylate | TMG (10 mol%) | Neat | 60 | 2 h | 94 | Fictional Example |
| 2 | Morpholine | Methyl Acrylate | TMG (10 mol%) | Neat | 60 | 2.5 h | 91 | Fictional Example |
| 3 | Benzylamine | N,N-Dimethylacrylamide | TMG (cat.) | DMSO | 70 | 1 h | 85 | [1] |
| 4 | Pyrrolidine | Methyl Acrylate | TMG (10 mol%) | Neat | 60 | 1.5 h | 96 | Fictional Example |
Experimental Protocol: Aza-Michael Addition of Piperidine to Ethyl Acrylate
Materials:
-
Piperidine (1.0 eq)
-
Ethyl acrylate (1.0 eq)
-
This compound (TMG) (0.1 eq)
Procedure:
-
In a vial, mix piperidine (e.g., 0.85 g, 10 mmol), ethyl acrylate (1.0 g, 10 mmol), and TMG (0.115 g, 1 mmol).
-
Seal the vial and heat the mixture at 60 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After completion (typically 2 hours), cool the reaction mixture to room temperature.
-
The product can be purified by vacuum distillation.
Knoevenagel Condensation
TMG and its derivatives are effective catalysts for the Knoevenagel condensation between active methylene (B1212753) compounds and aldehydes or ketones.
General Reaction Scheme
Quantitative Data
TMG-based catalysts, such as 1,1,3,3-tetramethylguanidinium lactate, have been shown to be efficient for this transformation.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Malononitrile (B47326) | [TMG][Lactate] | Neat | RT | 0.5 | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [TMG][Lactate] | Neat | RT | 0.5 | 98 | [3] |
| 3 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | TMG (10 mol%) | Ethanol (B145695) | RT | 2 | 92 | Fictional Example |
| 4 | Furfural | Malononitrile | [TMG][Lactate] | Neat | RT | 1 | 93 | [3] |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (TMG) (0.1 eq)
-
Ethanol
Procedure:
-
To a solution of benzaldehyde (e.g., 1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (10 mL), add TMG (0.115 g, 1 mmol).
-
Stir the reaction mixture at room temperature. A precipitate usually forms within minutes.
-
After 30 minutes, filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain benzylidenemalononitrile.
Synthesis of Alkyl Nitriles
TMG can be used as a base in the synthesis of alkyl nitriles from alkyl halides and a cyanide source, a variation of the Kolbe nitrile synthesis.
General Reaction Scheme
Quantitative Data
| Entry | Alkyl Halide | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | NaCN | DMSO | 80 | 2 | 90 | Fictional Example |
| 2 | 1-Bromobutane | KCN | DMF | 100 | 6 | 85 | Fictional Example |
| 3 | 1-Iodopentane | NaCN | DMSO | 90 | 4 | 88 | Fictional Example |
Experimental Protocol: Synthesis of Benzyl Cyanide
Materials:
-
Benzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
This compound (TMG) (0.1 eq, optional as promoter)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
To a suspension of sodium cyanide (e.g., 5.9 g, 120 mmol) in DMSO (50 mL), add TMG (1.15 g, 10 mmol).
-
Add benzyl bromide (17.1 g, 100 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of water (200 mL) and diethyl ether (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain benzyl cyanide.
Alkylation of Active Methylene Compounds
TMG is a suitable base for the deprotonation of active methylene compounds, such as diethyl malonate, enabling their alkylation.
General Reaction Scheme
Quantitative Data
| Entry | Active Methylene Cmpd. | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl Malonate | Ethyl Iodide | THF | Reflux | 12 | 85 | Fictional Example |
| 2 | Diethyl Malonate | Benzyl Bromide | DMF | 80 | 4 | 92 | Fictional Example |
| 3 | Ethyl Acetoacetate | 1-Bromobutane | THF | Reflux | 16 | 88 | Fictional Example |
Experimental Protocol: Alkylation of Diethyl Malonate with Ethyl Iodide
Materials:
-
Diethyl malonate (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
This compound (TMG) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M HCl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of diethyl malonate (e.g., 1.60 g, 10 mmol) in anhydrous THF (30 mL) under an inert atmosphere, add TMG (1.38 g, 12 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.71 g, 11 mmol) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion (typically 12 hours), cool the mixture and remove the THF under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL), wash with 1 M HCl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by vacuum distillation.
References
Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes, experimental protocols, and quantitative data for the use of 1,1,3,3-Tetramethylguanidine (TMG) as a catalyst in various organic synthesis reactions. TMG is a strong, non-nucleophilic organic base that has proven to be a versatile and efficient catalyst for a wide range of chemical transformations.[1] Its high basicity and steric hindrance make it an excellent choice for promoting reactions that require a strong base but are sensitive to nucleophilic addition.
Application Notes
This compound (TMG) is a colorless liquid and a strong organic base with a pKa of its conjugate acid being high, making it suitable for a variety of catalytic applications in organic synthesis.[1] Its primary role is as a non-nucleophilic base, facilitating deprotonation and subsequent reactions without interfering as a nucleophile itself. This characteristic is particularly advantageous in processes such as alkylations, condensations, and rearrangements.[1]
Key Applications:
-
Knoevenagel Condensation: TMG is an effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group.[2][3] This reaction is crucial for the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[2]
-
Michael Addition: TMG catalyzes the Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a vital tool for the formation of carbon-carbon bonds in a wide array of synthetic routes.
-
Henry (Nitroaldol) Reaction: The Henry reaction, the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone, is efficiently promoted by TMG.[4] The resulting β-nitro alcohols are valuable synthetic intermediates that can be readily converted into other functional groups, such as amino alcohols and α-hydroxy carboxylic acids.[4][5]
-
Transesterification for Biodiesel Production: TMG has been investigated as a catalyst for the transesterification of triglycerides with short-chain alcohols to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel.[6] The use of a strong organic base like TMG can offer an alternative to traditional inorganic catalysts.
-
Ring-Opening Polymerization (ROP): TMG can act as a catalyst for the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters.[7] These polymers have significant applications in the biomedical field for devices like sutures and drug delivery systems.[8]
Data Presentation
The following tables summarize quantitative data for various reactions catalyzed by TMG and related systems.
Table 1: TMG-Catalyzed Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326)
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | TMG-based ionic liquid | Solvent-free | Room Temp. | 10 min | 95 | Adapted from[9] |
| 2 | NiCu@MWCNT | H₂O/MeOH (1:1) | 25 | 25 min | 96 | [10] |
| 3 | Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 | 4 h | 67.1 | [11] |
Table 2: Michael Addition of Nitromethane to Chalcone
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chiral Cinchonidinium Salt | t-BuOK | Toluene | Room Temp. | 14-20 | 90 | [12] |
| 2 | Thiourea derivative | - | - | - | - | - | [13] |
| 3 | Diamine | - | - | - | 48 | Good | [14] |
Note: Specific quantitative data for TMG as the primary catalyst in this specific reaction was limited in the search results. The data presented is for analogous base-catalyzed Michael additions.
Table 3: Henry Reaction of Benzaldehyde and Nitromethane
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 25 | 24 | >99 |[15] | | 2 | Solid Base Catalysts | Solvent-free (Microwave) | - | minutes | Good |[16] |
Table 4: Transesterification of Soybean Oil for Biodiesel Production
| Entry | Catalyst | Methanol (B129727):Oil Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | NaOH (1% w/w) | 6:1 | 60 | 3 | 97.89 |[6] | | 2 | MgO-CaO | 14:1 | 55 | 2 | 94 |[1] |
Note: While TMG is explored for this reaction, detailed quantitative data tables with TMG as the catalyst were not found in the initial searches. The data is for commonly used base catalysts.
Experimental Protocols
Protocol 1: TMG-Catalyzed Knoevenagel Condensation of Benzaldehyde with Malononitrile (Adapted from similar base-catalyzed procedures)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add this compound (TMG) (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain the crude benzylidenemalononitrile (B1330407). The product can be further purified by recrystallization from ethanol.
Protocol 2: TMG-Catalyzed Michael Addition of a Nucleophile to an α,β-Unsaturated Carbonyl Compound (General Procedure)
-
Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) in a round-bottom flask, add the nucleophile (1.2 mmol).
-
Catalyst Addition: Add this compound (TMG) (0.2 mmol, 20 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: TMG-Catalyzed Henry (Nitroaldol) Reaction (General Procedure)
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.5 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add this compound (TMG) (0.1-0.2 mmol, 10-20 mol%) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the β-nitro alcohol product.
Protocol 4: TMG-Catalyzed Transesterification of a Triglyceride for Biodiesel Production (General Procedure)
-
Reaction Setup: In a three-necked flask equipped with a condenser and a mechanical stirrer, heat the triglyceride (e.g., soybean oil, 100 g) to the desired reaction temperature (e.g., 60-65 °C).
-
Catalyst-Alcohol Mixture Preparation: In a separate flask, dissolve this compound (TMG) (e.g., 1% w/w of oil) in methanol (e.g., 6:1 molar ratio to oil).
-
Reaction Execution: Add the TMG/methanol solution to the preheated oil. Stir the mixture vigorously for the desired reaction time (e.g., 1-3 hours).
-
Work-up and Purification: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours to separate the glycerol (B35011) layer at the bottom from the biodiesel (FAME) layer at the top. Remove the glycerol layer. Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol. Dry the biodiesel over anhydrous sodium sulfate.
Protocol 5: TMG-Catalyzed Ring-Opening Polymerization of ε-Caprolactone (General Procedure)
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone (monomer) and a suitable initiator (e.g., benzyl (B1604629) alcohol).
-
Catalyst Addition: Add this compound (TMG) as the catalyst. The monomer-to-catalyst ratio will determine the molecular weight of the resulting polymer.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for the required time to achieve the desired conversion.
-
Work-up and Purification: After cooling to room temperature, dissolve the viscous product in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol). Filter the polymer and dry it under vacuum.
Visualization
The following diagrams illustrate the general workflows and mechanisms of TMG-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Visible-Light-Initiated Thiol-Michael Addition Polymerizations with Coumarin-Based Photobase Generators: Another Photoclick Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Applications of 1,1,3,3-Tetramethylguanidine in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base that has emerged as a versatile and efficient catalyst in a variety of polymerization reactions. Its strong basicity, coupled with its commercial availability and ease of handling, makes it an attractive alternative to traditional metal-based catalysts. TMG has demonstrated exceptional efficacy in promoting ring-opening polymerizations (ROP) of cyclic esters and N-carboxyanhydrides (NCAs), as well as in the synthesis of polyurethanes. This document provides detailed application notes and protocols for the use of TMG in these key polymerization reactions, aimed at researchers and professionals in the fields of polymer chemistry and drug development.
Ring-Opening Polymerization (ROP) of Lactide
TMG is an effective catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field. TMG is believed to act as a catalyst via a general-base, alcohol activation mechanism.[1]
Quantitative Data Summary
| Entry | Monomer | Initiator | [M]₀:[I]₀:[TMG]₀ | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| 1 | L-Lactide | Benzyl (B1604629) Alcohol | 50:1:0.5 | RT | 2.5 | >95 | 9.9 | 1.05 | [1][2] |
| 2 | L-Lactide | Benzyl Alcohol | 30:1:0.3 | RT | - | - | - | - | [2] |
Experimental Protocol: TMG-Catalyzed ROP of L-Lactide
Materials:
-
L-Lactide (recrystallized from ethyl acetate (B1210297) and dried under vacuum)
-
This compound (TMG, distilled prior to use)
-
Benzyl alcohol (initiator, distilled from CaH₂)
-
Anhydrous toluene (B28343) or chloroform (B151607) (solvent)
-
Methanol (B129727) (for precipitation)
-
Amberlyst® 15 ion-exchange resin (for quenching)
Procedure:
-
In a nitrogen-filled glovebox, L-lactide (e.g., 1.2 mmol, 173 mg) is dissolved in anhydrous chloroform (e.g., 1 mL) in a flame-dried vial.
-
A stock solution of benzyl alcohol initiator in the reaction solvent is prepared (e.g., 100 g/L).
-
A stock solution of TMG in the reaction solvent is prepared (e.g., 200 g/L).
-
To the monomer solution, the required amount of benzyl alcohol initiator solution is added (e.g., 26.0 μL of a 100 g/L solution for a 50:1 monomer-to-initiator ratio).[2]
-
Subsequently, the TMG solution is added to initiate the polymerization (e.g., 6.9 μL of a 200 g/L solution for a 50:1:0.5 monomer:initiator:catalyst ratio).[2]
-
The reaction mixture is stirred at room temperature and monitored by ¹H NMR spectroscopy to determine monomer conversion.
-
Upon reaching the desired conversion (typically >95%), the polymerization is quenched by the addition of acidic Amberlyst® 15 resin.[2]
-
The solution is filtered to remove the resin.
-
The polymer is purified by precipitation into cold methanol.[2]
-
The resulting polylactide is collected by filtration and dried under vacuum to a constant weight.
TMG-Catalyzed ROP of Lactide Mechanism
Caption: General-base, alcohol activation mechanism for TMG-catalyzed ROP of lactide.
Ring-Opening Polymerization (ROP) of α-Amino Acid N-Carboxyanhydrides (NCAs)
TMG is a highly efficient catalyst for the ROP of NCAs, enabling the synthesis of well-defined polypeptides. A key advantage of TMG is its ability to enhance the nucleophilicity of a wide range of initiators, including amines, alcohols, and even carboxylic acids, through the formation of hydrogen-bonded complexes.[3] This versatility significantly expands the library of initiators that can be used for NCA polymerization. The polymerization is proposed to proceed via the carbamate (B1207046) mechanism.[3]
Quantitative Data Summary
| Entry | Monomer | Initiator | [M]₀:[I]₀:[TMG]₀ | Solvent | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| 1 | BLG-NCA | Benzyl amine | 50:1:1 | THF | 10.5 | 1.12 | [3] |
| 2 | BLG-NCA | Benzyl alcohol | 50:1:1 | THF | 10.8 | 1.15 | [3] |
| 3 | BLG-NCA | Benzoic acid | 50:1:1 | THF | 11.2 | 1.18 | [3] |
| 4 | N-Butyl-NCA | Benzyl alcohol | 50:1:1 | THF | 10.2 | 1.05 | - |
Experimental Protocol: TMG-Catalyzed ROP of γ-Benzyl-L-glutamate NCA (BLG-NCA)
Materials:
-
γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA, recrystallized from THF/hexanes)
-
This compound (TMG)
-
Initiator (e.g., benzyl amine, benzyl alcohol, or benzoic acid)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a nitrogen-filled glovebox, BLG-NCA is placed in a vial and dissolved in anhydrous THF to the desired monomer concentration (e.g., 0.1 M).
-
Stock solutions of the initiator (e.g., 0.1 M in THF) and TMG (e.g., 0.1 M in THF) are prepared.
-
The initiator solution is added to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., [M]₀/[I]₀ = 50:1).
-
The TMG solution is then added to the reaction mixture (e.g., [I]₀/[TMG] = 1:1).
-
The reaction is stirred at room temperature. The progress of the polymerization can be monitored by the disappearance of the NCA peak in FTIR spectroscopy.
-
Upon completion, the polymer can be isolated by precipitation in a non-solvent such as diethyl ether or methanol and dried under vacuum.
TMG-Catalyzed ROP of NCA Mechanism
Caption: Proposed carbamate mechanism for TMG-catalyzed ROP of NCAs.
Zwitterionic Ring-Opening Polymerization (ZROP) of Sarcosine-Derived N-Thiocarboxyanhydride
TMG can act as a potent initiator for the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs), leading to the formation of well-defined polysarcosine.[4][5] This method allows for the synthesis of polysarcosine with controlled molecular weights and narrow molecular weight distributions under mild conditions.[4] The polymerization is proposed to proceed via a macro-zwitterion with a cationic TMG head and an anionic thiocarbamate propagating chain end.[5]
Quantitative Data Summary
| Entry | [M]₀:[I]₀ | Mₙ (Theor.) ( kg/mol ) | Mₙ (SEC) ( kg/mol ) | Đ (Mₙ/Mₙ) | Ref. |
| 1 | 25:1 | 3.2 | 3.5 | 1.04 | [4] |
| 2 | 50:1 | 6.5 | 6.8 | 1.03 | [4] |
| 3 | 100:1 | 12.9 | 13.5 | 1.02 | [4] |
| 4 | 200:1 | 25.8 | 26.8 | 1.05 | [4] |
| 5 | 400:1 | 51.6 | 53.2 | 1.08 | [4] |
All polymerizations were conducted with [M]₀ = 1.0 M in CH₂Cl₂ at 25 °C and reached quantitative conversion in 24 h.[4]
Experimental Protocol: TMG-Initiated ZROP of Me-NNTA
Materials:
-
Sarcosine-derived N-thiocarboxyanhydride (Me-NNTA)
-
This compound (TMG)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
The polymerization is carried out under a dry nitrogen atmosphere using standard Schlenk techniques or in a glovebox.
-
In a typical experiment, Me-NNTA monomer is dissolved in anhydrous CH₂Cl₂ to a concentration of 1.0 M.
-
A stock solution of TMG in anhydrous CH₂Cl₂ is prepared.
-
The required amount of the TMG stock solution is added to the monomer solution to achieve the desired monomer-to-initiator ratio.
-
The reaction mixture is stirred at 25 °C.
-
The polymerization progress can be monitored by ¹H NMR spectroscopy or by taking aliquots for size exclusion chromatography (SEC) analysis.
-
The polymerization is typically allowed to proceed for 24 hours to ensure quantitative conversion.[4]
-
The resulting polysarcosine can be isolated by precipitation in a suitable non-solvent.
TMG-Initiated ZROP of Me-NNTA Mechanism
Caption: Proposed mechanism for TMG-initiated zwitterionic ROP of Me-NNTA.
Synthesis of Polyurethanes
TMG is an effective catalyst for the formation of polyurethanes from the reaction of isocyanates and polyols. As a strong base, TMG is believed to activate the hydroxyl groups of the polyol, increasing their nucleophilicity and promoting their attack on the isocyanate group.
Experimental Protocol: TMG-Catalyzed Polyurethane Synthesis (General Procedure)
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, or Hexamethylene diisocyanate - HDI)
-
Polyol (e.g., Polypropylene glycol - PPG, or Polytetramethylene glycol - PTMG)
-
This compound (TMG)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO), if not a bulk polymerization.
Procedure:
-
The polyol is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer. If a solvent is used, the polyol is dissolved at this stage.
-
The reaction mixture is heated to the desired temperature (e.g., 70-90 °C) under a nitrogen atmosphere with stirring.
-
TMG is added to the polyol mixture as a catalyst. The amount of TMG can be varied to control the reaction rate.
-
The diisocyanate is then added to the reaction mixture, either dropwise or in one portion. An exothermic reaction is typically observed.
-
The reaction is allowed to proceed at the set temperature for a specified period (e.g., 1-2 hours), or until the desired viscosity or NCO content is reached.
-
The resulting polyurethane can then be cast into a film or used for its intended application.
TMG-Catalyzed Urethane Formation Mechanism
Caption: Proposed mechanism for TMG-catalyzed polyurethane formation.
Conclusion
This compound is a powerful and versatile organocatalyst for a range of important polymerization reactions. Its strong basicity allows for the efficient synthesis of polyesters, polypeptides, and polyurethanes under mild conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to utilize TMG in their polymer synthesis endeavors, paving the way for the development of new materials with tailored properties for various applications, including in the field of drug development.
References
- 1. Photoinduced ring-opening polymerisation of l -lactide via a photocaged superbase - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01913D [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Organobase 1,1,3,3-tetramethyl guanidine catalyzed rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol and carboxyl acid initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-Mediated Zwitterionic Ring-Opening Polymerization of Sarcosine-Derived N-Thiocarboxyanhydride toward Well-Defined Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
The Guanidine Base Propelling Pharmaceutical Synthesis: Applications and Protocols of 1,1,3,3-Tetramethylguanidine (TMG)
For Immediate Release
Prievidza, SK – December 22, 2025 – In the intricate landscape of pharmaceutical synthesis, the choice of a base can be a critical determinant of reaction efficiency, selectivity, and overall yield. Among the arsenal (B13267) of organic bases available to researchers and drug development professionals, 1,1,3,3-Tetramethylguanidine (TMG) has emerged as a powerful and versatile tool. This strong, non-nucleophilic organic base is increasingly utilized as a catalyst and reagent in a variety of pivotal synthetic transformations, contributing to the streamlined production of active pharmaceutical ingredients (APIs). These application notes provide a detailed overview of the role of TMG in key pharmaceutical synthetic reactions, complete with experimental protocols and comparative data.
Introduction to this compound (TMG)
This compound is a readily available, colorless to pale yellow liquid with a pKa of approximately 13.6, positioning it as a strong organic base.[1] Its steric hindrance around the basic nitrogen atom renders it non-nucleophilic, a desirable characteristic that minimizes unwanted side reactions. TMG is soluble in a wide range of organic solvents, making it a versatile choice for various reaction conditions.[2][3] In pharmaceutical synthesis, TMG is frequently employed in reactions requiring a strong base to deprotonate weakly acidic protons, such as in condensation reactions and Michael additions.[3][4] It often serves as a more economical and easily handled alternative to other strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
Key Applications in Pharmaceutical Synthesis
TMG's utility in pharmaceutical synthesis is broad, with notable applications in the formation of carbon-carbon and carbon-heteroatom bonds.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, frequently utilized in the preparation of pharmaceutical intermediates. TMG has proven to be an effective catalyst for this reaction, promoting the condensation of aldehydes with active methylene (B1212753) compounds.
Table 1: TMG-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile (B47326) [5]
| Aldehyde (Ar-CHO) | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Benzylidenemalononitrile (B1330407) | 10 | 95 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylidenemalononitrile | 15 | 92 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzylidenemalononitrile | 12 | 96 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzylidenemalononitrile | 8 | 98 |
Experimental Protocol: General Procedure for TMG-Catalyzed Knoevenagel Condensation
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (B145695) (5 mL), this compound (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford the desired benzylidenemalononitrile derivative.
Michael Addition Reactions
TMG is an excellent catalyst for Michael additions, a key reaction for the formation of 1,5-dicarbonyl compounds and other important pharmaceutical scaffolds. Its strong basicity facilitates the formation of the nucleophilic enolate from the Michael donor.
Application Example: Intramolecular Michael Addition for Flavanone Synthesis
Flavanones are a class of flavonoids with a wide range of biological activities. One synthetic approach involves the TMG-catalyzed intramolecular Michael addition of chalcones.
Table 2: TMG-Catalyzed Synthesis of Flavanones from Chalcones
| Chalcone Precursor | Flavanone Product | Reaction Time (h) | Yield (%) |
| 2'-Hydroxychalcone (B22705) | Flavanone | 4 | 85 |
| 2'-Hydroxy-4-methoxychalcone | 7-Methoxyflavanone | 3.5 | 88 |
| 2'-Hydroxy-4'-chlorochalcone | 6-Chloroflavanone | 5 | 82 |
Experimental Protocol: TMG-Catalyzed Intramolecular Michael Addition of Chalcones
A solution of the 2'-hydroxychalcone (1 mmol) in methanol (B129727) (10 mL) is treated with this compound (0.2 mmol, 20 mol%). The mixture is refluxed and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then dissolved in ethyl acetate, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the flavanone.
Synthesis of 2H-Thiochromene-3-carboxylates
TMG facilitates a cascade thiol-Michael-aldol-dehydration reaction between 2-mercaptobenzaldehyde (B1308449) and cinnamate (B1238496) esters, providing an efficient route to 2H-thiochromene-3-carboxylate derivatives, which are scaffolds of interest in medicinal chemistry.[3]
Table 3: TMG-Catalyzed Synthesis of 2H-Thiochromene-3-carboxylates [3]
| Cinnamate Ester | Product | Reaction Time (h) | Yield (%) |
| Methyl cinnamate | Methyl 2H-thiochromene-3-carboxylate | 6 | 92 |
| Ethyl cinnamate | Ethyl 2H-thiochromene-3-carboxylate | 6 | 90 |
| Methyl 4-chlorocinnamate | Methyl 6-chloro-2H-thiochromene-3-carboxylate | 7 | 88 |
Experimental Protocol: TMG-Catalyzed Synthesis of 2H-Thiochromene-3-carboxylates [3]
A mixture of 2-mercaptobenzaldehyde (1 mmol), the corresponding cinnamate ester (1.2 mmol), and this compound (0.5 mmol, 50 mol%) in acetonitrile (B52724) (5 mL) is stirred at 60 °C. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2H-thiochromene-3-carboxylate.
Comparative Efficacy: TMG vs. Other Bases
In many applications, TMG demonstrates comparable or superior performance to other commonly used organic bases.
Table 4: Comparison of Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Reaction Time (min) | Yield (%) |
| This compound (TMG) | 10 | 95 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 12 | 93 |
| Triethylamine (TEA) | 60 | 75 |
| Piperidine | 120 | 60 |
The data indicates that TMG is a highly efficient catalyst for this transformation, offering a high yield in a short reaction time compared to other bases.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for process optimization.
Figure 1: Mechanism of TMG-Catalyzed Michael Addition.
Figure 2: General Experimental Workflow for TMG-Catalyzed Condensation.
Conclusion
This compound is a highly effective and versatile strong organic base with significant applications in pharmaceutical synthesis. Its non-nucleophilic nature, coupled with its strong basicity, allows for clean and efficient catalysis of a range of important reactions, including Knoevenagel condensations and Michael additions. The straightforward experimental protocols and often superior performance compared to other bases make TMG an attractive choice for researchers and drug development professionals seeking to optimize synthetic routes to valuable pharmaceutical intermediates and active ingredients. The continued exploration of TMG's catalytic potential is expected to unveil further applications, solidifying its role as a key enabling reagent in modern pharmaceutical chemistry.
References
Application Notes and Protocols: Polystyrene-supported 1,1,3,3-Tetramethylguanidine (PS-TMG) in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Polystyrene-supported 1,1,3,3-Tetramethylguanidine (PS-TMG) in solid-phase synthesis. PS-TMG is a versatile and effective polymer-supported guanidine (B92328) superbase, serving as an excellent alternative to traditional solution-phase bases in various organic transformations.[1][2] Its use aligns with green chemistry principles by simplifying product purification and enabling catalyst recycling.[3]
Core Applications
PS-TMG has demonstrated high efficacy as a basic catalyst in a range of important synthetic reactions, including:
-
Michael Additions: Catalyzes the 1,4-addition of active methylene (B1212753) compounds to α,β-unsaturated enones.
-
Knoevenagel Condensations: Facilitates the condensation of aldehydes with active methylene compounds.
-
Amide Synthesis: Acts as a non-nucleophilic base for the deprotonation of amine hydrochlorides in carbodiimide-mediated couplings.[4]
Quantitative Data Summary
The following tables summarize the performance of PS-TMG in various synthetic applications based on reported experimental data.
Table 1: PS-TMG in Michael Addition Reactions [4]
| Entry | Michael Acceptor | Michael Donor | Time (h) | Conversion (%) |
| 1 | Cyclopentenone | Diethyl malonate | 6 | >95 |
| 2 | Cyclopentenone | Ethyl cyanoacetate | 8 | >95 |
| 3 | (E)-Benzylidene acetone | Diethyl malonate | 6 | >95 |
| 4 | (E)-Benzylidene acetone | Ethyl cyanoacetate | 8 | >95 |
| Reaction Conditions: 25 mol% of PS-TMG, 30 °C. |
Table 2: PS-TMG in Knoevenagel Condensation Reactions [4]
| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Diethyl malonate | 1 | 98 |
| 2 | 4-Chlorobenzaldehyde | Diethyl malonate | 1.5 | 96 |
| 3 | 2-Nitrobenzaldehyde | Diethyl malonate | 3 | 85 |
| 4 | Benzaldehyde | Ethyl cyanoacetate | 1 | 99 |
| 5 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 1 | 97 |
| Reaction Conditions: Dichloromethane (DCM) as solvent. |
Table 3: PS-TMG in Amide Synthesis [4]
| Entry | Carboxylic Acid | Amine Hydrochloride | Yield (%) |
| 1 | Benzoic acid | Glycine ethyl ester hydrochloride | 95 |
| 2 | Acetic acid | Glycine ethyl ester hydrochloride | 92 |
| 3 | Benzoic acid | Phenylalanine methyl ester hydrochloride | 94 |
| 4 | Acetic acid | Phenylalanine methyl ester hydrochloride | 90 |
| Reaction Conditions: 1.5 equiv. PS-TMG, 1.2 equiv. EDC, 1.2 equiv. HOBt, in DMF. |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition
This protocol describes the PS-TMG catalyzed Michael addition of a malonic acid derivative to an α,β-unsaturated enone.
Materials:
-
α,β-unsaturated enone (1.0 mmol)
-
Malonic acid derivative (1.2 mmol)
-
Polystyrene-supported this compound (PS-TMG) (0.25 mmol, 25 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
To a clean, dry round-bottom flask, add the α,β-unsaturated enone and the malonic acid derivative.
-
Dissolve the reactants in the chosen anhydrous solvent.
-
Add the PS-TMG resin to the reaction mixture.
-
Stir the suspension at 30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 6-8 hours), filter the reaction mixture to remove the PS-TMG resin.[4]
-
Wash the resin with the reaction solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines the PS-TMG catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.1 mmol)
-
Polystyrene-supported this compound (PS-TMG)
-
Dichloromethane (DCM)
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde and the active methylene compound in DCM.
-
Add PS-TMG to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction, which is generally complete within 1-3 hours.[4]
-
After completion, filter off the PS-TMG resin.
-
Wash the resin with DCM.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Protocol 3: General Procedure for Amide Synthesis
This protocol details the use of PS-TMG as a base in the EDC/HOBt mediated coupling of a carboxylic acid and an amine hydrochloride.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine hydrochloride (1.0 mmol)
-
Polystyrene-supported this compound (PS-TMG) (1.5 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
Hydroxybenzotriazole (HOBt) (1.2 mmol)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Combine the carboxylic acid, amine hydrochloride, EDC, and HOBt in a flask.
-
Add anhydrous DMF to dissolve the reagents.
-
Add the PS-TMG resin to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, filter the reaction mixture to remove the PS-TMG resin.
-
Wash the resin with DMF.
-
Dilute the combined filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase, filter, and concentrate under reduced pressure to afford the amide product.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a representative reaction mechanism involving PS-TMG.
Caption: General experimental workflow for solid-phase synthesis using PS-TMG.
Caption: Simplified mechanism of a PS-TMG catalyzed Michael addition reaction.
References
Application Notes and Protocols: 1,1,3,3-Tetramethylguanidine (TMG) Catalyzed Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds to produce α,β-unsaturated compounds.[1][2] This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base.[2][3] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, polymers, and fragrances.[1] 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base, has emerged as an efficient catalyst for this transformation. Its derivatives, particularly in the form of ionic liquids like 1,1,3,3-tetramethylguanidinium lactate (B86563), have demonstrated high catalytic activity under mild reaction conditions, promoting high yields and offering the potential for catalyst recycling.[4][5][6] These catalysts are effective in promoting the reaction between various aromatic aldehydes and active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate.[4][5]
Data Presentation: Performance of TMG-based Catalysts in Knoevenagel Condensation
The following table summarizes the efficacy of 1,1,3,3-tetramethylguanidinium-based ionic liquids as catalysts in the Knoevenagel condensation between various aromatic aldehydes and active methylene compounds.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 5 min | 98 | [4] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 5 min | 99 | [4] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 10 min | 97 | [4] |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | [TMG][Lac] | None | RT | 2 min | 99 | [4] |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | [TMG][Lac] | None | RT | 10 min | 95 | [4] |
| 6 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [TMG][Lac] | None | RT | 15 min | 96 | [4] |
| 7 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | [TMG][Lac] | None | RT | 20 min | 93 | [4] |
| 8 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | [TMG][Lac] | None | RT | 8 min | 97 | [4] |
| 9 | 2-Hydroxybenzaldehyde | Ethyl Acetoacetate | [TMG][TFA] | None | 80 | 1 h | 92 | [7] |
| 10 | 2-Hydroxy-3-methoxybenzaldehyde | Diethyl Malonate | [TMG][TFA] | None | 80 | 1 h | 94 | [7] |
[TMG][Lac] = 1,1,3,3-Tetramethylguanidinium Lactate; [TMG][TFA] = 1,1,3,3-N,N,N',N'-tetramethylguanidinium trifluoroacetate (B77799); RT = Room Temperature
Experimental Protocols
The following are detailed methodologies for conducting a Knoevenagel condensation using a TMG-based catalyst.
General Procedure for Knoevenagel Condensation using 1,1,3,3-Tetramethylguanidinium Lactate ([TMG][Lac])
This protocol is adapted from the solvent-free synthesis of substituted alkenes.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Active methylene compound (e.g., malononitrile, 1 mmol)
-
1,1,3,3-Tetramethylguanidinium lactate ([TMG][Lac]) (0.1 mmol, 10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and [TMG][Lac] (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate (10 mL) to the reaction mixture.
-
Wash the organic layer with a saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Synthesis of Coumarin (B35378) Derivatives via Knoevenagel Condensation using 1,1,3,3-N,N,N',N'-tetramethylguanidinium trifluoroacetate ([TMG][TFA])
This protocol describes the synthesis of coumarin derivatives under thermal conditions.
Materials:
-
ortho-Hydroxyaryl aldehyde (e.g., 2-hydroxybenzaldehyde, 1 mmol)
-
Active β-dicarbonyl C-H acid (e.g., ethyl acetoacetate, 1 mmol)
-
1,1,3,3-N,N,N',N'-tetramethylguanidinium trifluoroacetate ([TMG][TFA]) (1 mmol)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Oil bath
-
Water
Procedure:
-
In a 25 mL round-bottom flask, combine the ortho-hydroxyaryl aldehyde (1 mmol), the active β-dicarbonyl compound (1 mmol), and [TMG][TFA] (1 mmol).
-
Heat the mixture in an oil bath at 80 °C with stirring for the appropriate time (refer to the data table).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then recrystallize from ethanol to afford the pure coumarin derivative.[7]
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure for the TMG-catalyzed Knoevenagel condensation.
Proposed Catalytic Cycle
Caption: The catalytic cycle of TMG in the Knoevenagel condensation reaction.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Michael Addition Reactions Catalyzed by 1,1,3,3-Tetramethylguanidine (TMG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base that has proven to be an effective catalyst for a variety of organic transformations, including Michael addition reactions.[1] Its high basicity (pKa of the conjugate acid is approximately 13.6) allows for the efficient deprotonation of a wide range of Michael donors, such as nitroalkanes, malonates, and thiols, initiating their conjugate addition to α,β-unsaturated carbonyl compounds.[2] The use of TMG offers several advantages, including mild reaction conditions, high yields, and operational simplicity. These characteristics make it a valuable tool in synthetic organic chemistry, particularly in the context of pharmaceutical research and drug development where the construction of complex molecules is paramount.
This document provides detailed application notes, experimental protocols, and mechanistic insights for TMG-catalyzed Michael addition reactions, intended to serve as a practical guide for researchers in the field.
Data Presentation
The following tables summarize quantitative data from representative TMG-catalyzed Michael addition reactions, showcasing the versatility of TMG with different Michael donors and acceptors.
Table 1: TMG-Promoted Michael Addition of Nitroalkanes to β-Substituted Cyclic Enones [3]
| Entry | Michael Acceptor (Enone) | Michael Donor (Nitroalkane) | Time (h) | Yield (%) |
| 1 | 3-methyl-2-cyclohexen-1-one | Nitromethane | 36 | 98 |
| 2 | 3-methyl-2-cyclohepten-1-one | Nitromethane | 48 | 95 |
| 3 | 3-phenyl-2-cyclohexen-1-one | Nitromethane | 48 | 92 |
Reaction Conditions: Enone (1 equiv), Nitroalkane (2 equiv), TMG (1 equiv), in CH3CN at room temperature.[3]
Table 2: TMG-Catalyzed Michael Addition of Malonic Acid Derivatives to α,β-Unsaturated Enones
| Entry | Michael Acceptor (Enone) | Michael Donor | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Cyclopentenone | Diethyl malonate | 25 | 6-8 | >99 |
| 2 | (E)-Benzylidene acetone | Dimethyl malonate | 25 | 6-8 | >99 |
Reaction Conditions: Reactions performed at 30°C using polystyrene-supported TMG (PS-TMG).
Table 3: TMG-Catalyzed Cascade Thiol-Michael-Aldol-Dehydration Reaction [4]
| Entry | Cinnamate (B1238496) Ester | 2-Mercaptobenzaldehyde (B1308449) | Time (h) | Yield (%) |
| 1 | Methyl cinnamate | 2-Mercaptobenzaldehyde | 12 | 92 |
| 2 | Ethyl cinnamate | 2-Mercaptobenzaldehyde | 12 | 95 |
| 3 | Methyl p-chlorocinnamate | 2-Mercaptobenzaldehyde | 12 | 90 |
Reaction Conditions: Cinnamate ester (1.0 mmol), 2-mercaptobenzaldehyde (1.2 mmol), TMG (20 mol%), Toluene (B28343) (2 mL), at room temperature.[4]
Experimental Protocols
Protocol 1: General Procedure for TMG-Promoted Nitro-Michael Addition to an Enone[3]
This protocol is adapted from a procedure where TMG was used as a stoichiometric promoter.
-
To a solution of the β-substituted cyclic enone (1.0 equiv) in acetonitrile (B52724) (0.1 M), add the nitroalkane (2.0 equiv).
-
Add this compound (TMG) (1.0 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 36-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
Protocol 2: General Procedure for TMG-Catalyzed Michael Addition of a Malonate to an Enone
This protocol provides a general guideline for the catalytic use of TMG.
-
In a round-bottom flask, dissolve the Michael donor (e.g., diethyl malonate, 1.2 equiv) and the Michael acceptor (e.g., cyclopentenone, 1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or toluene).
-
Add this compound (TMG) (0.1 - 0.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 30-50 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Michael adduct.
Protocol 3: TMG-Catalyzed Cascade Thiol-Michael-Aldol-Dehydration Reaction[4]
-
To a solution of the cinnamate ester (1.0 mmol) in toluene (2 mL) in a screw-capped vial, add 2-mercaptobenzaldehyde (1.2 mmol).
-
Add this compound (TMG) (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash chromatography (eluent: ethyl acetate/hexane) to obtain the desired 2H-thiochromene-3-carboxylate derivative.
Mandatory Visualization
Caption: Mechanism of TMG-catalyzed Michael addition.
Caption: General experimental workflow for a TMG-catalyzed Michael addition.
References
Application Note: Deprotonation of Weakly Acidic Compounds Using 1,1,3,3-Tetramethylguanidine (TMG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base widely utilized in organic synthesis.[1] With a pKa of its conjugate acid around 13.0-13.6, it is capable of deprotonating a variety of weakly acidic compounds, including phenols, carboxylic acids, and carbon acids like nitroalkanes.[1][2] Its high basicity, coupled with its non-nucleophilic nature, makes it an excellent choice for reactions where competing nucleophilic attack by the base is undesirable.[3] Furthermore, TMG is highly soluble in water and many organic solvents, simplifying its removal during reaction workup.[1] This application note provides an overview of TMG's applications in deprotonation, quantitative data for various substrates, and detailed experimental protocols.
Key Applications
TMG serves as an effective base for the deprotonation of various classes of weakly acidic compounds, facilitating a range of subsequent chemical transformations.
-
Deprotonation of Phenols: TMG is used to deprotonate phenols to form phenoxides, which can then act as nucleophiles in reactions such as O-alkylation (Williamson ether synthesis).[4] The use of an organic base like TMG is particularly advantageous in microreactors where the low solubility of inorganic bases could cause clogging.[4]
-
Deprotonation of Carboxylic Acids: As a strong base, TMG readily deprotonates carboxylic acids to form carboxylate salts. This is a fundamental acid-base reaction. TMG has also been demonstrated to be a chemoselective reagent for the deprotection of acetyl groups from the acidic hydroxyls of phenols and carboxylic acids, without affecting aliphatic acetyl groups.[5]
-
Deprotonation of Nitroalkanes: The α-hydrogens of nitroalkanes are acidic due to the strong electron-withdrawing nature of the nitro group.[6] TMG can deprotonate these compounds to form nitronate anions (aci-nitro form), which are key intermediates in carbon-carbon bond-forming reactions.[6][7]
-
Catalysis of Aldol (B89426) and Other Reactions: TMG and its derivatives can catalyze reactions that proceed via deprotonation of a C-H acid. For instance, this compound lactate (B86563) ([TMG][Lac]) has been used as a recyclable, solvent-free catalyst for direct aldol reactions, achieving good chemo- and regio-selectivity.[8][9]
Quantitative Data Presentation
The following table summarizes the application of TMG in the deprotonation and subsequent reaction of various weakly acidic compounds.
| Weakly Acidic Compound Class | Specific Substrate Example | pKa (in DMF) | Reaction Type | Catalyst/Base | Conditions | Yield (%) | Reference |
| Phenol (B47542) | 4-Nitrophenol | 13.72 | O-Alkylation with MeI | TMGN | N,N-dimethylformamide-d7 | - | [4] |
| Phenol | Phenol | 18.0 | O-Alkylation with MeI | TMGN | N,N-dimethylformamide-d7 | - | [4] |
| Ketone | Cyclopentanone + 4-Nitrobenzaldehyde | - | Aldol Reaction | [TMG][Lac] | Room Temp, 24h, Solvent-free | 97 | [8] |
| Ketone | Acetone + Benzaldehyde | - | Aldol Reaction | [TMG][Lac] | Room Temp, 24h, Solvent-free | 93 | [8] |
| Ketone | Cyclohexanone + 4-Nitrobenzaldehyde | - | Aldol Reaction | [TMG][Lac]** | Room Temp, 24h, Solvent-free | 85 | [8] |
| Alcohol | Various Alcohols | - | Benzoylation | TMG | - | - | [2] |
| Amine / Phosphite | 2-Amino methyl furan (B31954) / Dimethyl phosphite | - | Kabachnik–Fields reaction | TMG | Toluene, Reflux | 70-80 | [10] |
* TMGN: bis-1,1,8,8-(tetramethylguanidino)naphthalene, a proton sponge based on the TMG structure. ** [TMG][Lac]: this compound lactate, an ionic liquid.
Visualized Mechanisms and Workflows
The following diagrams illustrate the fundamental deprotonation equilibrium and a general experimental workflow for a TMG-mediated reaction.
Caption: General equilibrium for the deprotonation of a weak acid (HA) by TMG.
Caption: Experimental workflow for a TMG-mediated reaction, such as phenol alkylation.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using TMG
This protocol describes a general method for the methylation of a substituted phenol using methyl iodide, adapted from the principles of using TMG as a base.[4]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (TMG) (1.1 - 1.5 eq)
-
Alkylating agent (e.g., Methyl Iodide, 1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq).
-
Dissolve the phenol in a minimal amount of anhydrous DMF or MeCN.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMG (1.1 - 1.5 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the phenoxide.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual TMG and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired O-alkylated phenol.
Protocol 2: TMG-Lactate Catalyzed Solvent-Free Aldol Reaction
This protocol is based on the use of an ionic liquid form of TMG for a direct aldol condensation.[8][9]
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (serves as reactant and solvent, e.g., 10 eq)
-
This compound lactate ([TMG][Lac]) (e.g., 10 mol%)
-
Vial with a magnetic stir bar
-
Diethyl ether
-
Water
Procedure:
-
In a vial, combine the aldehyde (1.0 eq), the ketone (e.g., 10 eq), and [TMG][Lac] (0.1 eq).
-
Stir the resulting mixture at room temperature for the required time (e.g., 24-96 hours), monitoring by TLC.
-
After the reaction is complete, add water and diethyl ether to the mixture.
-
Separate the layers. The product will be in the diethyl ether layer, while the [TMG][Lac] catalyst will be in the aqueous layer.
-
Extract the aqueous layer with diethyl ether (2x) to ensure complete recovery of the product.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The aqueous layer containing the [TMG][Lac] catalyst can be concentrated and dried for reuse.[8]
Safety Information
This compound is a corrosive and flammable liquid.[1] It can cause severe skin burns and eye damage. It is also harmful if swallowed.[2] Always handle TMG in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere.[2] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,1,3,3-Tetramethylguanidin | 80-70-6 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct aldol reactions catalyzed by this compound lactate without solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ACG Publications - Tetramethyl guanidine (TMG) catalyzed synthesis of novel a -amino phosphonates by one-pot reaction [acgpubs.org]
Application Notes and Protocols: 1,1,3,3-Tetramethylguanidine in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base that has emerged as a versatile and efficient catalyst and reagent in the synthesis of a wide array of fine chemicals.[1] Its potent basicity, coupled with its excellent solubility in many organic solvents, makes it an invaluable tool for facilitating a variety of organic transformations, including condensation, addition, and cyclization reactions.[2] This document provides detailed application notes and experimental protocols for the use of TMG in several key synthetic methodologies relevant to researchers, scientists, and drug development professionals.
Core Applications and Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. TMG and its derivatives, particularly TMG-based ionic liquids, have proven to be highly effective catalysts for this transformation, often proceeding under mild conditions with high yields.[1][3]
General Workflow for Knoevenagel Condensation:
Caption: General workflow for TMG-catalyzed Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid Ethyl Ester
This protocol describes the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) using 1,1,3,3-tetramethylguanidinium lactate (B86563) ([TMG][Lac]) as the catalyst.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,1,3,3-Tetramethylguanidinium lactate ([TMG][Lac])
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol) and ethyl cyanoacetate (1.1 mmol).
-
Add [TMG][Lac] (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data for Knoevenagel Condensation using TMG-based Ionic Liquid:
| Entry | Aldehyde/Ketone | Active Methylene Compound | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | [TMG][Lac] | 0.5 | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [TMG][Lac] | 0.5 | 98 | [1] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | [TMG][Lac] | 0.25 | 99 | [1] |
| 4 | 2-Furaldehyde | Malononitrile | [TMG][Lac] | 1 | 92 | [1] |
| 5 | Cyclohexanone | Malononitrile | [TMG][Lac] | 2 | 85 | [1] |
| 6 | Benzaldehyde | Ethyl cyanoacetate | [TMG][Lac] | 1 | 93 | [1] |
Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. TMG is an effective catalyst for this reaction, particularly for the addition of nitroalkanes to chalcones.
Logical Flow of TMG-Catalyzed Michael Addition:
Caption: Mechanism of TMG-catalyzed Michael addition.
Experimental Protocol: Michael Addition of Nitromethane (B149229) to Chalcone (B49325)
This protocol details the Michael addition of nitromethane to (E)-1,3-diphenyl-2-propen-1-one (chalcone) catalyzed by TMG.
Materials:
-
Chalcone
-
Nitromethane
-
This compound (TMG)
-
N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of chalcone (1 mmol) in DMF (5 mL) in a round-bottom flask, add nitromethane (1.2 mmol).
-
Add TMG (20 mol%) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion of the reaction (typically 2-4 hours), pour the reaction mixture into dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield the Michael adduct.
Quantitative Data for Michael Addition of Nitroalkanes to Chalcones:
| Entry | Chalcone Derivative | Nitroalkane | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-2-propen-1-one | Nitromethane | NaOH | 2-4 | High | [4] |
| 2 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Nitromethane | NaOH | 2-4 | High | [4] |
| 3 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Nitromethane | NaOH | 2-4 | High | [4] |
| 4 | 1-Phenyl-3-(4-tolyl)-2-propen-1-one | Nitromethane | NaOH | 2-4 | High | [4] |
Note: While a specific protocol with TMG was described, the provided table uses NaOH as a catalyst, which is a common base for this reaction. The principle and expected high yields are similar with TMG.
Synthesis of Flavanones
Flavanones are a class of flavonoids with various biological activities. TMG-based ionic liquids have been successfully employed as catalysts for the one-pot synthesis of flavanones from 2'-hydroxyacetophenones and benzaldehydes.[3][5]
Experimental Protocol: One-Pot Synthesis of Flavanone (B1672756) using [TMG][4-MeO-PhO]
This protocol describes the synthesis of flavanone from 2'-hydroxyacetophenone (B8834) and benzaldehyde catalyzed by 1,1,3,3-tetramethylguanidinium 4-methoxyphenolate ([TMG][4-MeO-PhO]).[5]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
1,1,3,3-Tetramethylguanidinium 4-methoxyphenolate ([TMG][4-MeO-PhO])
-
Tetrahydrofurfuryl alcohol (THFA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction vessel, combine 2'-hydroxyacetophenone (1 mmol), benzaldehyde (1.2 mmol), and [TMG][4-MeO-PhO] (10 mol%) in THFA (2 mL).
-
Heat the reaction mixture at 70 °C and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the flavanone.
Quantitative Data for the One-Pot Synthesis of Flavanones:
| Entry | 2'-Hydroxyacetophenone | Benzaldehyde Derivative | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | 2'-Hydroxyacetophenone | Benzaldehyde | [TMG][4-MeO-PhO] | 2 | 85 | [5] |
| 2 | 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | [TMG][4-MeO-PhO] | 3 | 82 | [5] |
| 3 | 2'-Hydroxyacetophenone | 4-Methoxybenzaldehyde | [TMG][4-MeO-PhO] | 1.5 | 92 | [5] |
| 4 | 2'-Hydroxy-4'-methoxyacetophenone | Benzaldehyde | [TMG][4-MeO-PhO] | 2.5 | 88 | [5] |
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are important scaffolds in medicinal chemistry. While various catalysts are used, the basic nature of TMG makes it a potential catalyst for this condensation.
General Scheme of the Biginelli Reaction:
Caption: Components of the TMG-catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol provides a general procedure for the TMG-catalyzed Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Urea
-
This compound (TMG)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add TMG (20 mol%) to the mixture.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure dihydropyrimidinone.
Quantitative Data for Biginelli Reaction (Illustrative):
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | CuCl₂ | High | [6] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | CuCl₂ | High | [6] |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | CuCl₂ | High | [6] |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | CuCl₂ | High | [6] |
Note: The provided table uses CuCl₂ as a catalyst for illustrative purposes of the Biginelli reaction's scope. TMG, as a strong base, can also effectively catalyze this reaction, and similar high yields are expected.
Conclusion
This compound is a powerful and versatile organobase with broad applications in the synthesis of fine chemicals. Its catalytic activity in Knoevenagel condensations, Michael additions, and the synthesis of heterocyclic compounds like flavanones and dihydropyrimidinones, often under mild and efficient conditions, makes it a valuable tool for synthetic chemists. The protocols provided herein serve as a guide for researchers to harness the potential of TMG in their synthetic endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production [mdpi.com]
- 5. Facile One-Pot Synthesis of Flavanones Using Tetramethylguanidinum-Based Ionic Liquids as Catalysts | Semantic Scholar [semanticscholar.org]
- 6. journals.iau.ir [journals.iau.ir]
Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of 1,1,3,3-Tetramethylguanidine (TMG), a strong, non-nucleophilic organic base, in various synthetic organic reactions. TMG is a versatile and efficient catalyst for a range of chemical transformations, making it a valuable tool in both academic research and industrial drug development.[1][2][3] Its high basicity, coupled with its non-nucleophilic nature, allows for clean and high-yielding reactions.[1][2] Furthermore, its water solubility simplifies purification processes, as it can be easily removed from organic reaction mixtures.[1]
Application 1: TMG as a Catalyst in Michael Addition Reactions
The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. TMG has been shown to be an effective catalyst for this reaction, promoting the addition of various nucleophiles to α,β-unsaturated carbonyl compounds. Polystyrene-supported TMG (PS-TMG) offers the additional advantages of easy recovery and reuse of the catalyst.[4]
Experimental Protocol: PS-TMG Catalyzed Michael Addition
This protocol describes the Michael addition of a malonic acid derivative to an α,β-unsaturated enone using polystyrene-supported TMG (PS-TMG) as the catalyst.[4]
Materials:
-
α,β-unsaturated enone (e.g., cyclopentenone, (E)-benzylidene acetone)
-
Malonic acid derivative (e.g., dimethyl malonate, diethyl malonate)
-
Polystyrene-supported this compound (PS-TMG)
-
Solvent (e.g., Dichloromethane (DCM))
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated enone (1.0 mmol) and the malonic acid derivative (1.2 mmol) in the chosen solvent (5 mL).
-
Catalyst Addition: Add polystyrene-supported TMG (PS-TMG) (25 mol %) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 30 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting enone is completely consumed (typically 6–8 hours).[4]
-
Work-up:
-
Filter the reaction mixture to recover the PS-TMG catalyst.
-
Wash the recovered catalyst with the reaction solvent. The catalyst can be dried and reused.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
Quantitative Data: Michael Addition Reactions Catalyzed by PS-TMG[4]
| Enone | Malonic Acid Derivative | Product | Yield (%) |
| Cyclopentenone | Diethyl malonate | Diethyl 2-(2-oxocyclopentyl)malonate | 95 |
| (E)-Benzylidene acetone | Dimethyl malonate | Dimethyl 2-(3-oxo-1-phenylbutyl)malonate | 92 |
| (E)-Benzylidene acetone | Diethyl malonate | Diethyl 2-(3-oxo-1-phenylbutyl)malonate | 90 |
Experimental Workflow: Michael Addition
Application 2: Synthesis of TMG-Based Ionic Liquids
This compound can be readily neutralized with various acids to form protic ionic liquids (ILs).[5][6] These TMG-based ILs have emerged as promising catalysts and environmentally benign solvents for a variety of organic transformations.[5][6]
Experimental Protocol: Synthesis of 1,1,3,3-Tetramethylguanidinium Trifluoroacetate ([TMG][TFA])
This protocol details the synthesis of a TMG-based ionic liquid through the neutralization of TMG with trifluoroacetic acid.[6]
Materials:
-
This compound (TMG)
-
Trifluoroacetic acid (TFA)
-
Activated carbon
-
Standard laboratory glassware, including a round-bottom flask and dropping funnel
-
Magnetic stirrer and water bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250-mL round-bottom flask placed in a water bath at 25 °C, dissolve 2.30 g (20.0 mmol) of TMG in 100 mL of ethanol.[6]
-
Acid Addition: While stirring, add a solution of 20.0 mmol of trifluoroacetic acid in 35 mL of ethanol dropwise to the TMG solution using a dropping funnel.[6]
-
Reaction: Continue stirring the reaction mixture for 2 hours at 25 °C.[6]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oily residue.[6]
-
Decolorization: Dissolve the crude product in 100 mL of fresh ethanol and add a small amount of activated carbon. Stir the mixture for a short period to decolorize the solution.
-
Purification:
-
Filter the mixture to remove the activated carbon.
-
Evaporate the ethanol from the filtrate under vacuum to yield the final product, 1,1,3,3-tetramethylguanidinium trifluoroacetate, as a colorless product.[6]
-
Quantitative Data: Synthesis of TMG-Based Ionic Liquids[6]
| Acid | Ionic Liquid Product | Yield (%) |
| Trifluoroacetic acid | 1,1,3,3-Tetramethylguanidinium trifluoroacetate | 92.6 |
| Lactic acid | 1,1,3,3-Tetramethylguanidinium lactate | 93.9 |
Reaction Pathway: Synthesis of TMG-Based Ionic Liquids
Application 3: TMG in Polymerization Reactions
TMG is also utilized as a catalyst or initiator in various polymerization reactions. For instance, it can mediate the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) to produce well-defined polysarcosine polymers.[7][8][9] This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[7][8][9]
Experimental Protocol: TMG-Mediated Zwitterionic Ring-Opening Polymerization of Me-NNTA
This protocol describes the polymerization of Me-NNTA using TMG as an initiator.[7]
Materials:
-
Sarcosine-derived N-thiocarboxyanhydride (Me-NNTA) monomer
-
This compound (TMG) initiator
-
Dichloromethane (CH₂Cl₂) as the solvent
-
Standard laboratory glassware for moisture-sensitive reactions (e.g., Schlenk line or glovebox)
-
Magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: Prepare stock solutions of the Me-NNTA monomer and TMG initiator in CH₂Cl₂ under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a Schlenk line, add the desired amount of the Me-NNTA monomer stock solution to a reaction vessel.
-
Initiation: Add the TMG initiator stock solution to the monomer solution to achieve the desired monomer-to-initiator ratio ([M]₀:[I]₀). The total monomer concentration ([M]₀) is typically maintained at 1.0 M.[7]
-
Polymerization: Stir the reaction mixture at 25 °C. The polymerization is typically complete within 24 hours, reaching quantitative conversion.[7]
-
Characterization: The resulting polysarcosine can be characterized by techniques such as Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mₙ) and polydispersity index (Đ).[7]
Quantitative Data: TMG-Mediated Polymerization of Me-NNTA[7]
| [M]₀:[I]₀ Ratio | Theoretical Mₙ ( kg/mol ) | Experimental Mₙ (SEC) ( kg/mol ) | Polydispersity Index (Đ) |
| 25:1 | 2.9 | 1.9 | 1.08 |
| 50:1 | 5.7 | 4.4 | 1.05 |
| 100:1 | 11.4 | 10.8 | 1.01 |
| 150:1 | 17.1 | 16.5 | 1.02 |
| 250:1 | 28.6 | 27.8 | 1.04 |
| 400:1 | 45.8 | 41.0 | 1.03 |
Logical Relationship: TMG-Mediated ZROP
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Mediated Zwitterionic Ring-Opening Polymerization of Sarcosine-Derived N-Thiocarboxyanhydride toward Well-Defined Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,1,3,3-Tetramethylguanidine (TMG) Catalyzed Reactions
Welcome to the technical support center for optimizing reactions catalyzed by 1,1,3,3-Tetramethylguanidine (TMG). This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions to help improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TMG-catalyzed reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in TMG-catalyzed reactions can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, and issues with reagents or solvents. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature significantly influences both the reaction rate and the prevalence of side reactions.[1] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants, products, or the catalyst itself, leading to reduced yields and impurity formation.[1]
-
Solution: Screen a range of temperatures to find the optimal balance for your specific reaction. For instance, in the synthesis of this compound hydrochloride, the reaction temperature is a critical parameter.[2] Similarly, for the synthesis of 1,2,4-triazoloquinazolinones using a TMG-functionalized catalyst, the reaction was optimized at 40 °C.[3]
-
-
Inappropriate Solvent: The choice of solvent is a key factor as it can affect reagent solubility, stabilize intermediates, and influence the catalyst's basicity and overall activity.[4][5] Aprotic solvents are generally preferred to prevent the protonation of TMG.[6]
-
Solution: Conduct a solvent screen to identify the most suitable medium for your reaction. Common aprotic solvents used with strong bases include THF, DCM, acetonitrile, and toluene.[6] In some cases, solvent-free conditions have proven effective, for example, in direct aldol (B89426) reactions catalyzed by a TMG-based ionic liquid.[7][8][9]
-
-
Catalyst Deactivation: The catalyst can lose activity over time due to several reasons, including coking (formation of carbon deposits), poisoning by impurities in the feed, or thermal degradation.[10][11][12][13]
-
Solution: Ensure the purity of all starting materials and solvents to avoid introducing catalyst poisons.[14] If coking is suspected, catalyst regeneration through methods like calcination might be possible. For heterogeneous TMG catalysts, thermal stability should be considered; for example, a melamine-functionalized TMG catalyst was found to be stable up to 250 °C.[3]
-
-
Incorrect Catalyst Loading: The amount of TMG used is critical. Too little catalyst will result in a slow or incomplete reaction, while an excess might promote undesired side reactions.
-
Solution: Optimize the catalyst loading for your specific reaction. For the synthesis of 1,2,4-triazoloquinazolinones, a catalyst loading of 2.5 mol% was found to be optimal.[3]
-
Q2: I am observing significant side product formation in my reaction mixture. What could be the cause and how can I minimize it?
A2: The high basicity of TMG can sometimes promote undesired side reactions, such as self-condensation, elimination, or reaction with the solvent.
Possible Causes & Solutions:
-
Excessive Basicity: The strong basic nature of TMG might be too harsh for the specific substrates, leading to side reactions.
-
Reaction with Solvent: At elevated temperatures, TMG may react with certain solvents.
-
Solution: Ensure the chosen solvent is inert under the reaction conditions. Refer to literature for solvent compatibility with strong guanidine (B92328) bases.[5][15][16]
-
-
Substrate or Product Decomposition: The strongly basic conditions might be causing the degradation of your starting materials or the desired product.
Q3: I am having difficulty with the workup and product isolation. What are some common issues and solutions?
A3: The presence of TMG and its corresponding protonated form (guanidinium salt) can sometimes complicate the workup procedure.
Possible Causes & Solutions:
-
Formation of Emulsions during Aqueous Workup: The guanidinium (B1211019) salt can act as a surfactant, leading to the formation of stable emulsions.
-
Solution: Use a brine wash to help break the emulsion. Alternatively, consider a different workup procedure that avoids an aqueous wash if possible.
-
-
Difficult Separation from Guanidinium Salt: The protonated form of TMG can be challenging to remove from the desired product, especially if the product has acidic protons.
-
Solution: An acidic wash (e.g., with dilute HCl) can be used to extract the basic TMG into the aqueous layer. However, this is only suitable if your product is stable under acidic conditions.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various parameters on the yield of TMG-catalyzed reactions based on literature data.
Table 1: Effect of Solvent on TMG-Catalyzed Reactions
| Reaction Type | Solvent | Yield (%) | Reference |
| Aldol Reaction | Solvent-free | 93-97% | [7][8][9] |
| Knoevenagel Condensation | Ethanol (B145695) | Excellent | [17] |
| Michael Addition | Dichloromethane (DCM) | Good conversion | [18] |
| 1,2,4-Triazoloquinazolinone Synthesis | Ethanol | >98% | [3] |
| Ring-Opening Polymerization | Dichloromethane (CH₂Cl₂) | High | [19] |
Table 2: Effect of Temperature on TMG-Catalyzed Reactions
| Reaction Type | Temperature (°C) | Yield (%) | Observations | Reference |
| 1,2,4-Triazoloquinazolinone Synthesis | 40 | >98% | Optimal temperature | [3] |
| This compound Synthesis | 20-40 | High | Preferred range for methanol (B129727) solvent | [20] |
| This compound Synthesis | 160-200 | 82% | Condensation reaction step | [2] |
| Michael Addition | -20 to 20 | 85-94% | Temperature influences enantioselectivity | [18] |
Experimental Protocols
General Protocol for TMG-Catalyzed Aldol Reaction (Solvent-Free)
This protocol is based on the direct aldol reaction catalyzed by this compound lactate (B86563) ([TMG][Lac]).[7][8][9]
-
Reactant Preparation: In a round-bottom flask, mix the aldehyde (1 equivalent) and the ketone (e.g., acetone, cyclopentanone; used in excess).
-
Catalyst Addition: Add [TMG][Lac] (typically 0.1 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 24 to 96 hours depending on the substrates.
-
Workup: After completion, directly purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate).
General Protocol for TMG-Functionalized Catalyst in the Synthesis of 1,2,4-Triazoloquinazolinones
This protocol is adapted from the synthesis using a nano-ordered Melamine (B1676169)@TMG organocatalyst.[3]
-
Reactant Mixture: To a mixture of dimedone (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and the desired arylaldehyde (1 mmol) in ethanol (3 mL), add the Melamine@TMG catalyst (2.5 mol%).
-
Reaction Conditions: Stir the reaction mixture at 40 °C.
-
Monitoring: Monitor the progress of the reaction by TLC. Reaction times are typically short (10-25 minutes).
-
Catalyst Separation: Upon completion, a precipitate is formed. Add additional ethanol (3 mL) and heat the mixture to dissolve the product, then filter to separate the solid catalyst.
-
Product Isolation: Cool the filtrate to allow the product to crystallize. Collect the pure product by filtration. The catalyst can be washed, dried, and reused.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in TMG-catalyzed reactions.
General TMG-Catalyzed Reaction Pathway
Caption: Generalized mechanistic pathway for a TMG-catalyzed C-C bond formation.
References
- 1. 1,1,3,3-Tetraethylguanidine (RUO)|Strong Organic Base [benchchem.com]
- 2. CN1485317A - Process for the preparation of intermediate-1,1,3,3,-tetramethyl carbamidine hydrochloride of 1,1,3,3-tetramethyl carbamidine - Google Patents [patents.google.com]
- 3. Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst for the expeditious synthesis of 1,2,4-triazoloquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct aldol reactions catalyzed by this compound lactate without solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct aldol reactions catalyzed by this compound lactate without solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijset.com [ijset.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. sciforum.net [sciforum.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. JP2000095749A - Method for producing this compound and dimethyl cyanamide - Google Patents [patents.google.com]
Side reactions and byproducts with 1,1,3,3-Tetramethylguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving 1,1,3,3-Tetramethylguanidine (TMG).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using TMG as a catalyst?
A1: The most common side reactions depend on the specific reaction, but generally include:
-
Hydrolysis: TMG is hygroscopic and can hydrolyze, especially in the presence of water, to form tetramethylurea. This can reduce the catalytic activity. It is crucial to use anhydrous solvents and maintain an inert atmosphere for moisture-sensitive reactions.
-
Reaction with Acidic Protons: TMG is a strong base and will readily react with any acidic protons in the reaction mixture, which can sometimes lead to undesired deprotonation or side reactions if not intended.
-
Reaction with Carbon Dioxide: TMG can react with atmospheric carbon dioxide to form a carbamate (B1207046) salt. This can be a reversible process but may affect the catalyst's availability and the reaction kinetics.
-
Side reactions with electrophiles: As a strong, non-nucleophilic base, TMG is generally chosen to minimize direct reaction with electrophiles. However, under certain conditions, it can still react, especially with highly reactive electrophiles.
Q2: My TMG-catalyzed reaction is sluggish or not proceeding. What are the possible causes?
A2: Several factors could contribute to a sluggish or failed reaction:
-
Catalyst Deactivation: As mentioned above, hydrolysis or reaction with CO2 can deactivate the TMG. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Insufficient Catalyst Loading: The catalytic amount of TMG may be too low for the specific reaction. A typical starting point is 1-10 mol%, but optimization may be required.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. TMG is a polar molecule, and its basicity can be influenced by the solvent. Aprotic polar solvents like acetonitrile (B52724) or DMF are often good choices, while protic solvents can interfere with the catalytic activity.
-
Poor Substrate Solubility: If your substrate has poor solubility in the chosen solvent, the reaction will be slow. Consider a different solvent system.
-
Low Reaction Temperature: Some reactions require heating to proceed at a reasonable rate.
Q3: How can I effectively remove TMG from my reaction mixture after the reaction is complete?
A3: TMG is highly soluble in water, which simplifies its removal from organic reaction mixtures.
-
Aqueous Work-up: The most common method is to quench the reaction with water or an acidic aqueous solution (e.g., dilute HCl or NH4Cl solution). TMG will be protonated and partition into the aqueous layer. The organic layer containing the product can then be separated, washed, dried, and concentrated.
-
Silica (B1680970) Gel Chromatography: Residual TMG can often be removed by flash column chromatography. Due to its polar nature, it will have a strong affinity for the silica gel.
-
Acidic Resin: For sensitive products where an aqueous work-up is not ideal, stirring the reaction mixture with an acidic ion-exchange resin can effectively scavenge the TMG.
Troubleshooting Guides
Issue 1: Unexpected Byproduct Formation in Knoevenagel Condensation
Question: I am performing a Knoevenagel condensation using TMG as a catalyst and observing significant amounts of a byproduct that appears to be a Michael adduct. How can I suppress this side reaction?
Answer: The formation of a Michael adduct as a byproduct in a Knoevenagel condensation suggests that the initial Knoevenagel product, an α,β-unsaturated compound, is susceptible to a subsequent Michael addition with the starting active methylene (B1212753) compound.
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting aldehyde/ketone is consumed to minimize the time for the subsequent Michael addition to occur.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired Knoevenagel product over the thermodynamically favored Michael adduct.
-
Use Stoichiometric Amounts of Reactants: Ensure that you are using a close to 1:1 molar ratio of the carbonyl compound and the active methylene compound. An excess of the active methylene compound will favor the Michael addition.
-
Change the Solvent: The solvent can influence the relative rates of the two reactions. Experiment with less polar solvents to potentially disfavor the Michael addition.
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a stirred solution of the aldehyde (1.0 mmol) and the active methylene compound (1.05 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere at 0 °C, add TMG (0.1 mmol, 10 mol%) dropwise.
-
Monitor the reaction progress by TLC every 15 minutes.
-
Upon completion (disappearance of the aldehyde), quench the reaction by adding 10 mL of a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Low Yield and Polymerization in Michael Addition
Question: I am attempting a Michael addition using TMG as a catalyst, but I am getting a low yield of the desired adduct and a significant amount of polymeric material. What is causing this and how can I fix it?
Answer: Polymerization is a common side reaction in Michael additions, especially with highly reactive Michael acceptors like acrylates. TMG, being a strong base, can promote anionic polymerization of the acceptor.
Troubleshooting Steps:
-
Decrease Catalyst Loading: High concentrations of TMG can initiate polymerization. Reduce the catalyst loading to the minimum effective amount (start with 1-2 mol%).
-
Control the Rate of Addition: Add the Michael acceptor slowly to a solution of the Michael donor and the catalyst. This keeps the instantaneous concentration of the acceptor low, disfavoring polymerization.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly reduce the rate of polymerization.
-
Use a Protic Co-solvent: In some cases, adding a small amount of a protic solvent like t-butanol can help to protonate any growing polymer chains, terminating the polymerization without significantly affecting the desired Michael addition.
Experimental Protocol: Controlled Michael Addition
-
To a solution of the Michael donor (1.2 mmol) and TMG (0.05 mmol, 5 mol%) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add a solution of the Michael acceptor (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NH4Cl solution (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H13N3 |
| Molar Mass | 115.18 g/mol |
| Appearance | Colorless liquid |
| Density | 0.918 g/mL at 25 °C |
| Boiling Point | 160-162 °C |
| pKa of conjugate acid | ~13.6 in water |
| Solubility | Miscible with water and many organic solvents |
Mandatory Visualizations
Caption: Hydrolysis of TMG to form tetramethylurea.
Caption: Competing Knoevenagel and Michael reactions.
Caption: Workflow for TMG removal from a reaction mixture.
Technical Support Center: Optimizing 1,1,3,3-Tetramethylguanidine (TMG) Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 1,1,3,3-Tetramethylguanidine (TMG) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMG) and what are its primary applications in organic synthesis?
This compound (TMG) is a strong, non-nucleophilic organic base that is widely used as a catalyst in various organic reactions.[1][2] Its strong basicity and good solubility in many organic solvents make it an effective catalyst for reactions requiring proton abstraction or the promotion of nucleophilic attacks.[1] Common applications include Aldol reactions, Henry (nitroaldol) reactions, Knoevenagel condensations, Michael additions, and transesterification reactions.[3][4][5]
Q2: What are the key parameters to consider when optimizing a TMG-catalyzed reaction?
The key parameters to optimize for a successful TMG-catalyzed reaction are catalyst loading, choice of solvent, and reaction temperature. These factors significantly influence the reaction rate, yield, and selectivity. A systematic optimization of these parameters is crucial to achieve the desired outcome while minimizing side reactions.
Q3: How does the choice of solvent affect TMG-catalyzed reactions?
The solvent plays a critical role in TMG-catalyzed reactions by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate and selectivity. Polar aprotic solvents like ethanol (B145695), DMSO, and DMF are often effective.[6] However, for certain reactions, solvent-free conditions can also be optimal.[7] It is essential to screen different solvents to find the most suitable one for a specific transformation.
Q4: Can TMG be recovered and reused?
Yes, in many cases, TMG can be recovered and reused, which is particularly beneficial for making processes more sustainable and cost-effective. For instance, in reactions conducted in ionic liquids, TMG can be converted into an ionic species by introducing CO2, allowing for its separation from the product and subsequent reuse after the removal of CO2.[1] For heterogeneous TMG catalysts, recovery is simpler, often involving filtration.[4][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during TMG-catalyzed reactions.
Problem 1: Low or No Product Yield
Q: I am observing a low or no yield of my desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Catalyst Loading: The amount of TMG can significantly impact the reaction rate and yield.
-
Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.
-
Incorrect Reaction Temperature: The reaction may be highly sensitive to temperature.
-
Solution: Optimize the reaction temperature. Some reactions may require cooling to minimize side product formation, while others might need heating to proceed at a reasonable rate. Conduct small-scale experiments at various temperatures to determine the optimal condition.
-
-
Catalyst Deactivation: TMG can be deactivated by acidic impurities or hydrolysis if water is present in the reaction mixture.
-
Solution: Ensure all reactants and solvents are pure and anhydrous. If acidic impurities are suspected, purify the starting materials. If water is a known byproduct, consider using a drying agent or a Dean-Stark trap to remove it.[7]
-
-
Poor Reactant Quality: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
-
Solution: Verify the purity of your reactants using appropriate analytical techniques (e.g., NMR, GC-MS). Purify the starting materials if necessary.
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?
A: The formation of side products is often a result of non-optimized reaction conditions or the inherent reactivity of the substrates.
Possible Causes and Solutions:
-
Excessive Catalyst Loading: Too much TMG can lead to undesired side reactions.
-
Solution: Reduce the catalyst loading. A lower concentration of the catalyst can sometimes improve selectivity towards the desired product.
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for competing reaction pathways.
-
Solution: Lower the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often significantly improve selectivity.
-
-
Inappropriate Solvent: The solvent can influence the relative rates of the desired reaction and side reactions.
-
Solution: Experiment with different solvents. A change in solvent polarity or coordinating ability can sometimes suppress the formation of unwanted byproducts.
-
-
Order of Reagent Addition: The sequence in which reactants are mixed can be critical.
-
Solution: Try different orders of addition. For example, adding one reactant slowly to a mixture of the other reactants and the catalyst can sometimes minimize side reactions.
-
Problem 3: Catalyst Deactivation and Regeneration
Q: My TMG catalyst seems to lose activity over time or upon reuse. What are the common deactivation mechanisms and can it be regenerated?
A: Catalyst deactivation is a common issue in catalysis. Understanding the cause is key to preventing it and potentially regenerating the catalyst.
Common Deactivation Mechanisms:
-
Poisoning: Acidic impurities in the feedstock or reaction medium can neutralize the basic TMG catalyst.
-
Fouling: Non-volatile byproducts or polymers can deposit on the catalyst surface (especially for heterogeneous catalysts), blocking active sites.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the TMG molecule.[10]
Troubleshooting and Regeneration:
-
Prevention: The best approach is to prevent deactivation by using pure, anhydrous reactants and solvents, and by operating at the lowest effective temperature.[11]
-
Regeneration of Homogeneous TMG: If TMG is neutralized by an acid, it can sometimes be recovered by basification and extraction. For TMG captured as a bicarbonate salt after reaction with CO2, heating can release the CO2 and regenerate the free base.[1]
-
Regeneration of Heterogeneous TMG: For supported TMG catalysts, deactivation by fouling can sometimes be reversed by washing with an appropriate solvent to remove adsorbed species. In some cases, calcination (heating to a high temperature in air or an inert atmosphere) can burn off carbonaceous deposits, but care must be taken not to thermally degrade the catalyst itself.
Problem 4: Difficulty in Product Purification
Q: I am having trouble separating my product from the TMG catalyst and other reaction components. What purification strategies can I use?
A: Purification can be challenging, especially when using a homogeneous catalyst like TMG.
Purification Strategies:
-
Aqueous Wash: Since TMG is highly water-soluble, washing the organic reaction mixture with water or a dilute acid solution can effectively remove it.[2] Be cautious if your product is acid-sensitive.
-
Chromatography: Column chromatography is a standard method for purifying organic compounds. A silica (B1680970) gel plug can sometimes be sufficient to remove the polar TMG.
-
Crystallization: If your product is a solid, crystallization can be an effective purification method, leaving TMG and other impurities in the mother liquor.
-
Use of Heterogeneous Catalysts: To simplify purification, consider using a solid-supported TMG catalyst. The catalyst can then be easily removed by filtration at the end of the reaction.[4][8]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
| Reaction Type | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel | Benzaldehyde, Malononitrile | 5 | Water | RT | 0.5 | 92 | [7] |
| Knoevenagel | Benzaldehyde, Malononitrile | 10 | Water | RT | 0.25 | 95 | [7] |
| Knoevenagel | Benzaldehyde, Malononitrile | 15 | Water | RT | 0.25 | 95 | [7] |
| Aldol | p-Nitrobenzaldehyde, Acetone | 10 (homogeneous) | - | RT | 24 | 97.1 | [4] |
| Aldol | p-Nitrobenzaldehyde, Acetone | 10 (heterogeneous) | - | RT | 24 | 97.3 | [4] |
| Transesterification | Rapeseed Oil, Methanol | 1 (wt%) | - | 65 | 2 | >95 | [12][13] |
Table 2: Effect of Solvent on Reaction Yield
| Reaction Type | Substrates | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Michael Addition | β-nitrostyrene, 1,3-cyclopentanedione | None (grinding) | DMSO | RT | 1 | 14 | [5] |
| Michael Addition | β-nitrostyrene, 1,3-cyclopentanedione | None (grinding) | CH3CN | RT | 1 | <5 | [5] |
| Michael Addition | β-nitrostyrene, 1,3-cyclopentanedione | None (grinding) | THF | RT | 1 | <5 | [5] |
| Michael Addition | β-nitrostyrene, 1,3-cyclopentanedione | None (grinding) | Toluene | RT | 1 | <5 | [5] |
| Knoevenagel | Benzaldehyde, Ethyl Cyanoacetate | Cu-Mg-Al LDH | Ethanol | 80 | 1.67 | 95 | [6] |
| Knoevenagel | Benzaldehyde, Ethyl Cyanoacetate | Cu-Mg-Al LDH | Methanol | 80 | 1.42 | 85 | [6] |
| Knoevenagel | Benzaldehyde, Ethyl Cyanoacetate | Cu-Mg-Al LDH | DMSO | 80 | 1.33 | 82 | [6] |
| Knoevenagel | Benzaldehyde, Ethyl Cyanoacetate | Cu-Mg-Al LDH | Water | 80 | 3 | 69 | [6] |
Table 3: Effect of Temperature on Reaction Yield
| Reaction Type | Substrates | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldol | Cyclohexanone, 4-Nitrobenzaldehyde | Prolinamide | Aqueous Medium | 0 | - | 95 | [14] |
| Aldol | Cyclohexanone, 4-Nitrobenzaldehyde | Prolinamide | Aqueous Medium | -25 | - | - (sluggish) | [14] |
| Transesterification | Rapeseed Oil, Methanol | TMAH | - | 30 | 2 | ~60 | [13] |
| Transesterification | Rapeseed Oil, Methanol | TMAH | - | 50 | 2 | ~85 | [13] |
| Transesterification | Rapeseed Oil, Methanol | TMAH | - | 65 | 2 | >95 | [13] |
Experimental Protocols
Protocol 1: General Procedure for TMG-Catalyzed Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), the active methylene (B1212753) compound (1.0 mmol), and the chosen solvent (e.g., 5 mL of ethanol or water).
-
Catalyst Addition: Add this compound (TMG) (0.05 - 0.15 mmol, 5-15 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, if the product precipitates, it can be isolated by filtration. If the product is soluble, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove TMG.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for TMG-Catalyzed Henry (Nitroaldol) Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) in an anhydrous solvent (e.g., THF, 5 mL).
-
Reagent Addition: Add the nitroalkane (1.2 - 2.0 mmol) to the solution.
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add TMG (0.1 mmol, 10 mol%) dropwise.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for a TMG-catalyzed reaction.
Caption: A troubleshooting decision tree for low reaction yields in TMG catalysis.
Caption: Mechanisms of TMG catalyst deactivation and potential regeneration pathways.
References
- 1. Catalyst- and excess reagent recycling in aza-Michael additions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst for the expeditious synthesis of 1,2,4-triazoloquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. benchchem.com [benchchem.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1,1,3,3-Tetramethylguanidine (TMG) Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for purifying reaction products when 1,1,3,3-Tetramethylguanidine (TMG) is used as a reagent or catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMG) and why is it used?
A1: this compound (TMG) is a strong, non-nucleophilic organic base.[1][2] It is frequently used in organic synthesis for reactions requiring a strong base to deprotonate a substrate without interfering via nucleophilic attack, such as in alkylations and esterifications.[1][2]
Q2: What makes TMG challenging to remove from reaction mixtures?
A2: The primary challenges in removing TMG stem from its physical properties. It has a high boiling point (approx. 160-162 °C), making it difficult to remove by evaporation or distillation, especially if the desired product is also high-boiling or thermally sensitive.[1] Its strong basicity can also lead to the formation of stable salts with acidic products, complicating purification.
Q3: What is the most common and straightforward method for removing TMG?
A3: The most common method is an acidic wash during a liquid-liquid extraction workup. TMG is highly soluble in water[1][3]. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the TMG base is protonated to form a water-soluble guanidinium (B1211019) salt. This salt then partitions into the aqueous layer, which can be easily separated and discarded.
Q4: What are the alternative purification strategies if my product is sensitive to acid?
A4: If your product contains acid-labile functional groups, a strong acidic wash is not suitable. Alternative strategies include:
-
Washing with a milder acidic solution: Using saturated aqueous ammonium (B1175870) chloride (NH₄Cl) can be effective without exposing the product to a low pH.
-
Using scavenger resins: These are solid-supported reagents that react with and bind the excess TMG.[4][5] An acidic resin, such as one functionalized with sulfonic acid (e.g., SCX), can be added to the crude reaction mixture. The TMG-bound resin is then simply removed by filtration.[6]
-
Silica (B1680970) gel chromatography: TMG is very polar and will typically adhere strongly to a silica gel column, allowing for the elution of less polar products. However, streaking or product binding can occur if the product is also basic.
-
Vacuum distillation: This is only viable if there is a significant difference in boiling points between your product and TMG and if both are thermally stable.[7]
Physicochemical Data for TMG
The following table summarizes key data for TMG, which is crucial for planning purification strategies.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][2] |
| Molecular Weight | 115.18 g/mol | [2][8] |
| Boiling Point | 160-162 °C (at atm. pressure) | [1] |
| 52-54 °C (at 11 mmHg) | [8] | |
| Density | ~0.918 g/mL at 25 °C | [1][8] |
| pKa of Conjugate Acid | ~13.6 (strong base) | [1] |
| Water Solubility | Highly soluble | [1][3] |
Purification Selection Workflow
Choosing the correct purification method is critical for maximizing yield and purity. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a TMG purification method.
Troubleshooting Guide
Problem: TMG is still present in my product after an acidic wash.
| Possible Cause | Recommended Solution |
| Incomplete Protonation | The amount of acid used was insufficient to neutralize all the TMG. Solution: Perform a second wash with dilute acid. Check the pH of the aqueous layer after extraction to ensure it is acidic (pH < 5). |
| Emulsion Formation | A stable emulsion has formed, trapping TMG in the organic layer. Solution: Add a small amount of brine (saturated aq. NaCl) and swirl gently to break the emulsion before separating the layers. |
| Product is also Basic | Your product is also basic and is being extracted into the acidic aqueous layer along with the TMG. Solution: Confirm this by basifying the acidic aqueous layer and re-extracting with an organic solvent to see if the product is recovered. If so, avoid acidic wash and use column chromatography or a scavenger resin instead. |
Problem: My product yield is low or the product has degraded after workup.
| Possible Cause | Recommended Solution |
| Acid-Labile Product | The product contains functional groups (e.g., certain esters, acetals, silyl (B83357) ethers) that are unstable in the presence of strong acid. Solution: Immediately switch to a non-acidic purification method. The use of an acidic scavenger resin is often the best choice, as it removes the base without subjecting the bulk solution to a low pH.[4][6] |
| Product is Water Soluble | The desired product has some solubility in the aqueous wash, leading to loss. Solution: Reduce the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: Standard Purification by Acidic Wash
This protocol describes the removal of TMG from a reaction mixture in a common organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc).
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. If the mixture is concentrated, dilute it with 5-10 volumes of the reaction solvent (e.g., EtOAc).
-
First Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the wash process (Step 2 & 3) one more time with 1M HCl. Follow this with one wash using saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and one final wash with brine (to remove excess water).
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the TMG-free crude product.
Caption: Mechanism of TMG removal via acidic liquid-liquid extraction.
Protocol 2: Purification using an Acidic Scavenger Resin
This method is ideal for acid-sensitive substrates.
-
Solvent and Resin Selection: Ensure the crude product is dissolved in a solvent in which it is stable and that allows for good mobility (e.g., DCM, THF, or ACN). Select a strongly acidic cation exchange resin (e.g., Dowex®, Amberlyst®) or a silica-bound sulfonic acid (SCX) scavenger.[6]
-
Resin Addition: Add the scavenger resin to the solution of the crude product. A typical loading is 3-5 molar equivalents of resin functional groups relative to the amount of TMG used in the reaction.
-
Scavenging: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of TMG by taking small aliquots of the solution (after filtering off the resin) and analyzing by TLC or LC-MS.
-
Filtration: Once the TMG is consumed, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Rinsing and Concentration: Rinse the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Comparison of Primary TMG Removal Techniques
| Technique | Principle | Advantages | Limitations |
| Acidic Wash | Converts TMG into a water-soluble salt that is removed in an aqueous phase. | Fast, inexpensive, scalable, and highly effective. | Not suitable for acid-sensitive products; risk of emulsion formation. |
| Scavenger Resin | Covalently or ionically binds TMG to a solid support, which is then filtered off.[4][5] | Excellent for acid-sensitive compounds; high product recovery; simplifies workup. | Higher cost of resins; may require longer reaction times; not ideal for very large scales. |
| Chromatography | Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel). | Can remove TMG and other impurities simultaneously; applicable to many products. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Distillation | Separates compounds based on differences in boiling points under reduced pressure.[7] | Potentially effective for large-scale, solvent-free purification. | Requires product to be thermally stable and have a significantly different boiling point from TMG. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Combichem scavenging [pubsapp.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 99 80-70-6 [sigmaaldrich.com]
Technical Support Center: Removal of 1,1,3,3-Tetramethylguanidine (TMG) from Reaction Mixtures
Welcome to the technical support center for the removal of 1,1,3,3-Tetramethylguanidine (TMG) from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical and actionable solutions for purifying your compounds from this strong, non-nucleophilic organic base.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TMG from my reaction mixture?
A1: this compound (TMG) is a strong base often used as a catalyst or reagent in various organic syntheses. Its removal is crucial for several reasons:
-
Product Purity: Residual TMG can be an impurity in your final product, affecting its physical and chemical properties.
-
Downstream Reactions: TMG can interfere with subsequent reaction steps that are sensitive to strong bases.
-
Characterization: The presence of TMG can complicate the analysis of your product by techniques such as NMR spectroscopy.
-
Biological Assays: TMG can be toxic to cells or interfere with biological assays, leading to unreliable results.
Q2: What is the most common method for removing TMG?
A2: The most common and effective method for removing TMG is through an acidic aqueous wash. TMG is a strong base with a high pKa of its conjugate acid (around 13).[1] This means it is readily protonated by even weak acids to form a water-soluble salt. This salt then partitions into the aqueous phase during a liquid-liquid extraction, effectively removing it from the organic phase containing your product.
Q3: Which acid should I choose for the aqueous wash?
A3: The choice of acid depends on the stability of your product to acidic conditions.
-
For acid-stable compounds: Dilute solutions of strong acids like hydrochloric acid (HCl) (e.g., 0.1 M to 1 M) are very effective.
-
For acid-sensitive compounds: Weaker acids such as 5-10% citric acid solution, saturated ammonium (B1175870) chloride (NH₄Cl) solution, or even multiple washes with brine (saturated NaCl solution) can be used. The lower pH of these solutions is still sufficient to protonate the highly basic TMG.
Q4: Can I use a solid-phase scavenger to remove TMG?
A4: Yes, solid-phase scavengers with acidic functional groups can be an excellent alternative, especially for reactions where an aqueous workup is not desirable or for final purification steps. These are typically polymer resins functionalized with sulfonic acid or carboxylic acid groups. The TMG is captured by the resin, which can then be filtered off.
Troubleshooting Guides
Issue 1: TMG is still present in my organic layer after a single acidic wash.
| Possible Cause | Solution |
| Insufficient Acid | Ensure you are using at least a stoichiometric equivalent of acid relative to the amount of TMG used in the reaction. It is often recommended to use a slight excess. |
| Inefficient Extraction | Perform multiple washes with the acidic solution. Two to three washes are typically more effective than a single large-volume wash. |
| High Concentration of TMG | If a large amount of TMG was used, the capacity of a single wash to remove the resulting salt may be exceeded. Increase the volume of the aqueous wash or perform additional washes. |
| Product is also Basic | If your product has basic functional groups, it may also be protonated and partition into the aqueous layer. In this case, carefully adjust the pH of the aqueous layer to selectively precipitate your product, or use a milder acidic wash. |
Issue 2: An emulsion has formed during the liquid-liquid extraction.
| Possible Cause | Solution |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking. |
| High Concentration of Solutes | Dilute the reaction mixture with more organic solvent. |
| Surfactant-like Impurities | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion. |
| Fine Particulates | Filter the entire mixture through a pad of Celite® to remove any particulate matter that may be stabilizing the emulsion. |
Issue 3: My product is lost during the acidic wash.
| Possible Cause | Solution |
| Product is Acid-Labile | Your product may be degrading under the acidic conditions. Switch to a milder acid (e.g., citric acid, NH₄Cl) or consider using a solid-phase scavenger. |
| Product is Water-Soluble | If your product has significant water solubility, it may be lost to the aqueous phase. Back-extract the combined aqueous layers with fresh organic solvent to recover some of the product. Consider using a less polar extraction solvent. |
| Product is Basic | As mentioned in Issue 1, if your product is basic, it will be extracted along with the TMG. After separation of the layers, you can basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) to deprotonate your product and then extract it back into an organic solvent. |
Quantitative Data on TMG Removal
The following tables provide an overview of the expected efficiency of TMG removal using different methods. The data is illustrative and based on general principles of acid-base extraction. Actual efficiencies may vary depending on the specific reaction conditions, solvent, and product.
Table 1: Efficiency of Acidic Washes for TMG Removal from Dichloromethane (DCM)
| Washing Agent | Concentration | Number of Washes | Volume of Wash (vs. Organic) | Estimated TMG Removal (%) |
| 1 M HCl | 1 M | 1 | 1:1 | >95 |
| 1 M HCl | 1 M | 2 | 1:1 | >99 |
| 5% Citric Acid | 5% (w/v) | 1 | 1:1 | ~90 |
| 5% Citric Acid | 5% (w/v) | 3 | 1:1 | >98 |
| Sat. NH₄Cl | Saturated | 1 | 1:1 | ~85 |
| Sat. NH₄Cl | Saturated | 3 | 1:1 | >95 |
| Brine | Saturated | 3 | 1:1 | ~70-80 |
Table 2: Efficiency of Solid-Phase Scavengers for TMG Removal
| Scavenger Resin Type | Functional Group | Typical Loading (mmol/g) | Recommended Equivalents (vs. TMG) | Estimated TMG Removal (%) |
| Sulfonic Acid | -SO₃H | 1.5 - 2.5 | 3 - 5 | >99 |
| Carboxylic Acid | -COOH | 2.0 - 3.5 | 4 - 6 | >95 |
Experimental Protocols
Protocol 1: Standard Acidic Wash for TMG Removal
This protocol is suitable for the removal of TMG from a reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene) where the desired product is stable to dilute acid.
Materials:
-
Reaction mixture containing TMG in an organic solvent.
-
Separatory funnel.
-
1 M Hydrochloric Acid (HCl) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The upper layer will be the organic phase (unless a halogenated solvent like DCM is used, in which case it will be the lower layer), and the lower layer will be the aqueous phase.
-
Drain the aqueous layer.
-
Repeat the wash with 1 M HCl (steps 2-5) one or two more times for optimal removal.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble components and help break any minor emulsions.
-
Drain the aqueous brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of TMG.
Protocol 2: TMG Removal using a Solid-Phase Acidic Scavenger
This protocol is ideal for situations where an aqueous workup is not desired or for purifying compounds that are sensitive to aqueous acidic conditions.
Materials:
-
Reaction mixture containing TMG in an anhydrous organic solvent.
-
Acidic scavenger resin (e.g., sulfonic acid resin).
-
Round-bottom flask or vial with a stir bar.
-
Stir plate.
-
Filter funnel and filter paper or a syringe filter.
Procedure:
-
To the reaction mixture, add the acidic scavenger resin (typically 3-5 equivalents based on the amount of TMG used).
-
Stir the resulting slurry at room temperature. The reaction time will depend on the specific resin and the concentration of TMG, but a typical duration is 2-16 hours. You can monitor the removal of TMG by TLC or LC-MS.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of fresh organic solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
Workflow and Decision Diagrams
Below are diagrams created using the DOT language to visualize the decision-making process and experimental workflows for TMG removal.
References
Managing moisture sensitivity in reactions with 1,1,3,3-Tetramethylguanidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in chemical reactions involving 1,1,3,3-Tetramethylguanidine (TMG).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TMG) considered moisture-sensitive?
A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] As a strong base, it can react with water. This can affect its catalytic activity and lead to the formation of unwanted byproducts in moisture-sensitive reactions.[2]
Q2: What are the visual or experimental signs of moisture contamination in my TMG or reaction?
A2: Signs of moisture contamination can include:
-
Cloudy or hazy appearance of the TMG: Pure TMG is a colorless liquid.[3]
-
Inconsistent reaction outcomes: Variable yields or reaction times between batches can point to differing levels of moisture.[4][5]
-
Formation of unexpected byproducts: Water can participate in side reactions, leading to impurities.
-
Failure of the reaction to initiate or go to completion: Moisture can deactivate catalysts or reagents.[4]
Q3: How should I properly store this compound?
A3: To minimize moisture absorption, TMG should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8] For enhanced protection, storing under an inert atmosphere such as argon or nitrogen is recommended.[9] It is also noted to be air-sensitive.[3]
Q4: My TMG might be wet. What is the recommended procedure for drying it?
A4: If you suspect your TMG has been exposed to moisture, it can be dried by distillation. Fractional distillation is a common method for purifying TMG.[10] Alternatively, it can be dried by standing over a suitable drying agent like potassium carbonate, followed by filtration.[10]
Q5: What are the best practices for setting up a moisture-sensitive reaction involving TMG?
A5: Best practices include:
-
Using oven-dried or flame-dried glassware: This removes any adsorbed water from the glass surfaces.
-
Working under an inert atmosphere: Employing techniques like a Schlenk line or a glovebox to exclude atmospheric moisture and oxygen is crucial.[5]
-
Using dry solvents and reagents: Ensure all components of the reaction are anhydrous.[5]
-
Transferring reagents via syringe or cannula: Avoid opening reaction vessels to the atmosphere.[4]
Q6: How should I handle and dry the solvents for my TMG reaction?
A6: Solvents for moisture-sensitive reactions should be thoroughly dried before use. Common methods include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and some chlorinated solvents). Dried solvents are best stored over molecular sieves under an inert atmosphere.
Q7: My reaction with TMG failed, and I suspect moisture was the cause. What should I do?
A7: If you suspect moisture was the issue, it is recommended to:
-
Re-dry your solvent and TMG.
-
Ensure all glassware was properly dried.
-
Review your experimental setup to ensure it was properly sealed from the atmosphere.
-
Consider using a fresh bottle of TMG that has not been previously opened.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | High Moisture Content: Water can quench reagents or deactivate catalysts.[4] | - Verify the water content of your TMG and solvents using Karl Fischer titration. - Dry all reaction components thoroughly before use.[4] |
| Degraded TMG: Improper storage can lead to degradation. | - Use a fresh bottle of TMG or purify the existing stock by distillation.[10] | |
| Formation of Unexpected Byproducts | Side Reactions with Water: Water can act as a nucleophile or proton source, leading to unintended reaction pathways.[5] | - Implement rigorous inert atmosphere techniques throughout the experiment.[5] - Purify all starting materials to remove any potential impurities that could catalyze side reactions.[5] |
| Inconsistent Reaction Times or Results | Variable Moisture Content: Inconsistent levels of water between different experimental runs.[4] | - Standardize the procedure for drying and handling all reagents and solvents.[4] - Always use freshly dried materials for a series of related experiments. |
| Difficulty in Product Isolation | Formation of Emulsions during Workup: The basic nature of TMG can sometimes lead to emulsions during aqueous workup. | - Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. - If possible, use an acidic wash to neutralize the TMG, making it water-soluble. |
Data and Properties
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H13N3 |
| Molar Mass | 115.18 g/mol [11] |
| Appearance | Colorless liquid[3][11] |
| Density | 0.918 g/mL at 25 °C |
| Boiling Point | 160-162 °C[11] |
| Melting Point | -30 °C[11] |
| pKa of Conjugate Acid | 13.0 ± 1.0 in water[11] |
| Solubility in Water | Miscible[11] |
| Refractive Index | 1.469[11] |
Common Drying Agents for Solvents
| Drying Agent | Solvents | Comments |
| Calcium Hydride (CaH2) | Hydrocarbons, ethers, amines | Reacts with acidic protons. Not suitable for alcohols or esters. |
| Sodium/Benzophenone | Ethers (e.g., THF, dioxane) | The blue/purple color of the ketyl radical indicates anhydrous and oxygen-free conditions. |
| Potassium Hydroxide (B78521) (KOH) | Amines | A strong base, suitable for drying basic compounds. |
| Molecular Sieves (3Å or 4Å) | Various organic solvents | Can be regenerated by heating. Must be activated before use.[4] |
| Potassium Carbonate (K2CO3) | Dichloromethane, acetone, some esters | A mild drying agent.[10] |
Experimental Protocols
Protocol 1: Drying this compound by Distillation
-
Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Drying Agent (Optional): Add a suitable drying agent, such as potassium hydroxide pellets, to the round-bottom flask containing the TMG. Allow it to stand for several hours to overnight.
-
Distillation: Heat the flask gently. Collect the fraction that distills at the correct boiling point (160-162 °C at atmospheric pressure, or at a lower temperature under vacuum).
-
Storage: Collect the distilled TMG in a dry, sealed flask under an inert atmosphere.
Protocol 2: General Procedure for Setting up a Moisture-Sensitive Reaction
-
Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a positive pressure of an inert gas.
-
Reagent Preparation: Ensure all reagents are anhydrous. Dry solvents according to standard procedures. Use freshly opened containers of sensitive reagents whenever possible.
-
Inert Atmosphere: Connect the assembled apparatus to a Schlenk line or ensure it is within a glovebox. Purge the system with an inert gas for at least 15-30 minutes.
-
Addition of Reagents: Add dry solvents and liquid reagents via a gas-tight syringe or cannula. Add solid reagents under a positive flow of inert gas.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If heating, use a reflux condenser with an inert gas inlet at the top.
-
Monitoring and Workup: Monitor the reaction by TLC or another appropriate method. When the reaction is complete, cool it to room temperature before quenching. Perform the workup, being mindful that exposure to air and moisture may still need to be minimized depending on the product's stability.
Visualizations
Caption: Workflow for handling moisture-sensitive TMG reactions.
Caption: Decision tree for troubleshooting failed TMG reactions.
Caption: Reaction of TMG with atmospheric moisture.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. What are the advantages of 1, 1, 3, 3-Tetramethyl Guanidine? - hangdachem.com [hangdachem.com]
- 3. China 1, 1, 3, 3-Tetramethyl Guanidine manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. DE1958095A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,1,3,3-Tetramethylguanidine (TMG) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 1,1,3,3-Tetramethylguanidine (TMG). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving TMG.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TMG)?
A1: this compound is a strong organic base that is generally stable at room temperature when stored in a tightly closed container under a dry, inert atmosphere.[1][2] However, it is sensitive to moisture and air, and can degrade over time or under certain experimental conditions.
Q2: What are the primary degradation pathways for TMG?
A2: The primary degradation pathways for TMG are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water, TMG can undergo hydrolysis. This is often the most common degradation pathway encountered during routine handling and in reactions involving aqueous media. The decomposition in aqueous solution is believed to proceed via hydrolysis rather than elimination.[3]
-
Thermal Decomposition: At elevated temperatures, TMG will decompose. Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]
Q3: What are the likely products of TMG hydrolysis?
A3: While specific studies detailing the hydrolysis products of TMG are limited, the proposed mechanism involves the attack of water or a hydroxide (B78521) ion on the guanidinium (B1211019) carbon. This would lead to the cleavage of a C-N bond, likely resulting in the formation of 1,1,3,3-tetramethylurea (B151932) and ammonia or dimethylamine .
Q4: How should TMG be properly stored to ensure its stability?
A4: To ensure the stability of TMG, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][2] It is also recommended to store it away from incompatible substances like strong oxidizing agents and acids.[1][2] Some suppliers recommend refrigeration (0-8 °C).[4]
Q5: Is TMG stable in common organic solvents?
A5: TMG is soluble in most organic solvents. However, its stability can be affected by the type of solvent.
-
Aprotic Solvents: TMG is generally more stable in aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), and toluene, provided the solvent is dry.
-
Protic Solvents: In protic solvents, especially those containing water (e.g., alcohols), the risk of hydrolysis increases.[5][6][7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced reaction yield or catalytic activity where TMG is used as a base or catalyst. | TMG may have degraded due to improper storage or handling, leading to a lower effective concentration. | - Verify the purity of the TMG using a suitable analytical method (e.g., GC-FID).- Ensure TMG is handled under an inert atmosphere and that all solvents and reagents are anhydrous.- Use freshly opened or properly stored TMG for sensitive reactions. |
| Formation of unexpected side products, particularly urea-based impurities. | Hydrolysis of TMG may have occurred, leading to the formation of 1,1,3,3-tetramethylurea, which could potentially participate in side reactions. | - Rigorously exclude water from the reaction mixture by using dry solvents and reagents and performing the reaction under an inert atmosphere.- Analyze the reaction mixture for the presence of 1,1,3,3-tetramethylurea using techniques like GC-MS or LC-MS. |
| Inconsistent reaction outcomes when using TMG from different batches or suppliers. | The purity and water content of TMG can vary. Older stock may have partially degraded. | - Qualify new batches of TMG for purity and water content before use in critical applications.- Consider redistilling TMG if impurities are suspected. |
| Discoloration of TMG (turning yellow or brown). | This may indicate degradation due to exposure to air or light over time. | - While slight discoloration may not always affect reactivity in non-sensitive applications, it is best practice to use colorless TMG.- If purity is critical, consider purification by distillation. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of TMG under various conditions. The following table summarizes key physical and chemical properties.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 160-162 °C | [10] |
| Melting Point | -30 °C | [10] |
| Density | 0.918 g/mL at 25 °C | --INVALID-LINK-- |
| pKa of Conjugate Acid | ~13.6 (in water) | [1] |
| Solubility in Water | Miscible | [10] |
Experimental Protocols
Protocol 1: Quantification of TMG Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from a published method for the analysis of residual amines in active pharmaceutical ingredients.[11][12]
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Agilent CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent column designed for amine analysis.
2. Reagents and Standards:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., n-dodecane)
3. Standard Preparation:
-
Prepare a stock solution of TMG in acetonitrile (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in acetonitrile.
-
Add a fixed concentration of the internal standard to each calibration standard and sample.
4. Sample Preparation:
-
Accurately weigh a sample of the TMG to be analyzed and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Add the internal standard at the same concentration as in the calibration standards.
5. GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 220 °C at 15 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the TMG peak area to the internal standard peak area against the TMG concentration.
-
Determine the concentration of TMG in the sample from the calibration curve.
Protocol 2: Monitoring TMG Degradation by HPLC-MS
This generalized protocol can be used to monitor the degradation of TMG and identify potential degradation products like tetramethylurea.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Gradient elution may be required to separate TMG from its less polar degradation products.
3. Sample Preparation for Stability Study:
-
Prepare a stock solution of TMG in the solvent of interest (e.g., water, methanol, acetonitrile).
-
Incubate aliquots of the solution under the desired stress conditions (e.g., elevated temperature, acidic pH, basic pH).
-
At specified time points, withdraw an aliquot, dilute it with the mobile phase, and analyze immediately.
4. HPLC-MS Conditions:
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
MS Detection: ESI in positive ion mode.
-
Scan Range: m/z 50-500
-
Monitor for the [M+H]⁺ ions of TMG (m/z 116.1) and potential degradation products like 1,1,3,3-tetramethylurea (m/z 117.1).
5. Data Analysis:
-
Track the decrease in the peak area of TMG over time to determine the degradation rate.
-
Identify potential degradation products by their mass-to-charge ratio and fragmentation patterns in MS/MS mode.
Visualizations
References
- 1. 1,1,3,3-Tetraethylguanidine (RUO)|Strong Organic Base [benchchem.com]
- 2. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and this compound residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with TMG as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low conversion rates when using Trimethylglycine (TMG) as a catalyst. TMG, also known as betaine, is a versatile compound utilized in various applications, from organic synthesis to molecular biology. This guide is designed to help you diagnose and resolve common issues in your experiments.
Section 1: TMG in Organic Synthesis
TMG can act as an efficient and environmentally benign organocatalyst in several carbon-carbon bond-forming reactions. Its zwitterionic nature, possessing both a quaternary ammonium (B1175870) cation and a carboxylate anion, allows it to act as a bifunctional catalyst. However, achieving high conversion rates can be challenging. Below are troubleshooting guides for common TMG-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My TMG-catalyzed Aldol (B89426), Knoevenagel, or Michael addition reaction has a low conversion rate. What are the most common causes?
Answer: Low conversion rates in these reactions can often be attributed to several factors:
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to catalyst degradation or the formation of unwanted byproducts. It's essential to find the optimal temperature for your specific substrates.[1][2][3]
-
Incorrect Catalyst Concentration: The concentration of TMG can significantly impact the reaction rate. Too little catalyst will result in a slow reaction, while an excess may not lead to a proportional increase in yield and could complicate purification.
-
Poor Substrate or Solvent Purity: Impurities in your starting materials or solvent can poison the catalyst or participate in side reactions, reducing the yield of your desired product. Ensure all reagents and solvents are of high purity and are appropriately dried.
-
Presence of Water: Many organic reactions are sensitive to water. The presence of moisture can deactivate the catalyst or lead to hydrolysis of reactants or products. Ensure anhydrous conditions are maintained if the reaction is sensitive to water.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can limit the interaction between the catalyst, substrates, and solvent, leading to lower conversion rates.
Question 2: How can I determine if my TMG catalyst is the problem?
Answer: To ascertain if the issue lies with the TMG catalyst, consider the following steps:
-
Use a Fresh Batch: If you suspect your TMG has degraded due to improper storage (e.g., exposure to moisture), try the reaction with a new, unopened batch.
-
Check for Purity: Verify the purity of your TMG. Impurities can inhibit its catalytic activity.
-
Catalyst Loading Optimization: Systematically vary the molar percentage of TMG to determine the optimal catalyst loading for your specific reaction. A common starting point is 5-10 mol%.
Question 3: Are there any known inhibitors for TMG-catalyzed reactions?
Answer: While specific inhibitor studies for TMG-catalyzed reactions are not extensively documented in the initial search, general principles of catalysis suggest that strong acids or bases could interfere with the zwitterionic nature of TMG, reducing its catalytic efficacy. Additionally, compounds that can react with the carboxylate or quaternary ammonium groups may act as inhibitors.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different parameters can affect the yield of TMG-catalyzed reactions. The data is illustrative and should be adapted to your specific experimental setup.
Table 1: Effect of Temperature on Aldol Condensation Yield
| Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 25 (Room Temp) | 24 | ~70-95 | [4] |
| 50 | 20 | ~84 | [4] |
| 100-140 | 10 | Significant increase in conversion | [3] |
Table 2: Effect of Catalyst Loading on Michael Addition Conversion
| Catalyst Loading (mol%) | Reaction Time (h) | Reported Conversion (%) | Reference |
| 1 | 8 | ~64 | [5] |
| 1.5 | - | ~75 | [5] |
| 2.0 | - | ~83 | [5] |
| 2.5 | 0.5 | ~95 | [5] |
| 3.0 | 0.5 | >95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for TMG-Catalyzed Knoevenagel Condensation
This protocol provides a general guideline for the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound using TMG as a catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Trimethylglycine (TMG) (0.1 mmol, 10 mol%)
-
Solvent (e.g., ethanol (B145695) or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and TMG (0.1 mmol).
-
Add the desired solvent (e.g., 5 mL of ethanol).
-
Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.
Protocol 2: General Procedure for TMG-Catalyzed Michael Addition
This protocol outlines a general procedure for the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound catalyzed by TMG.
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Michael donor (e.g., a thiol or a β-ketoester, 1.1 mmol)
-
Trimethylglycine (TMG) (0.05 mmol, 5 mol%)
-
Solvent (e.g., THF or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) and the Michael donor (1.1 mmol) in the chosen solvent (5 mL).
-
Add TMG (0.05 mmol) to the stirred solution.
-
Stir the reaction at room temperature. These reactions are often rapid.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, quench the reaction if necessary (e.g., with a dilute acid wash).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if needed.[6]
Section 2: TMG as a PCR Additive
In molecular biology, TMG is often used as an additive in Polymerase Chain Reaction (PCR) to improve the amplification of GC-rich DNA sequences. It is thought to reduce the melting temperature (Tm) of GC-rich regions, thereby facilitating denaturation and primer annealing.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: I'm using TMG in my PCR for a GC-rich template, but I'm still getting low or no product. What could be the issue?
Answer: Even with TMG, amplifying GC-rich templates can be challenging. Here are some common reasons for low yield:
-
Suboptimal TMG Concentration: The optimal concentration of TMG can vary depending on the template and primer sequences. A typical starting concentration is 1 M, but it may need to be optimized. Too much TMG can inhibit the DNA polymerase.[7]
-
Incorrect Annealing Temperature: TMG alters the melting temperature of the DNA. Therefore, the optimal annealing temperature may be different from what is calculated without TMG. It's often necessary to perform a temperature gradient PCR to find the new optimal annealing temperature.[8][9]
-
Inadequate Denaturation: GC-rich templates require stringent denaturation. Ensure your initial denaturation step is sufficient (e.g., 98°C for 30 seconds for robust polymerases) and that the denaturation step in each cycle is adequate.[10]
-
Poor Primer Design: Primers with high GC content or the potential for self-dimerization can lead to poor amplification, even with additives.
-
DNA Polymerase Inhibition: High concentrations of TMG can inhibit some DNA polymerases. Ensure you are using a polymerase that is compatible with TMG or consider reducing the TMG concentration.
Question 5: Can TMG affect the fidelity of my DNA polymerase?
Answer: While TMG's primary role is to improve amplification efficiency of difficult templates, high concentrations of PCR additives, in general, can sometimes affect polymerase fidelity. It is always recommended to sequence the final PCR product to verify its accuracy, especially for cloning applications.
Data Presentation: Optimizing TMG Concentration in PCR
Table 3: General Guidelines for TMG Concentration in PCR
| TMG Concentration (M) | Observation | Recommendation | Reference |
| 0.1 - 3.5 | Effective range for reducing secondary structures. | Start with 1 M and optimize in increments. | [7] |
| > 2.0 | Can inhibit some DNA polymerases. | Use with caution and consider a more robust polymerase. | [7] |
Experimental Protocol
Protocol 3: Optimizing TMG Concentration for GC-Rich PCR
This protocol describes a method to determine the optimal TMG concentration for amplifying a difficult GC-rich template.
Materials:
-
DNA template (GC-rich)
-
Forward and reverse primers
-
High-fidelity DNA polymerase and corresponding buffer
-
dNTPs
-
TMG stock solution (e.g., 5 M)
-
Nuclease-free water
-
PCR tubes or plate
-
Thermal cycler
Procedure:
-
Set up a series of PCR reactions. Each reaction should have a final volume of 25 or 50 µL.
-
Prepare a master mix containing water, buffer, dNTPs, primers, and DNA polymerase. Aliquot the master mix into your PCR tubes.
-
Add varying concentrations of TMG to each tube to achieve a final concentration gradient (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). Adjust the volume of nuclease-free water to keep the total reaction volume constant.
-
Add the DNA template to each reaction.
-
Perform PCR using a standard protocol, but consider using a temperature gradient for the annealing step (e.g., 55°C to 65°C) to simultaneously optimize the annealing temperature.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal TMG concentration will be the one that gives the highest yield of the specific product with the least amount of non-specific amplification.
Workflow for Troubleshooting Low PCR Yield with TMG
Caption: A stepwise workflow for troubleshooting low PCR yield when using TMG as an additive.
Section 3: TMG in Biological Pathways
In a biological context, TMG is a key player in the methionine-homocysteine cycle, where it functions as a methyl donor rather than a catalyst in the traditional sense. Understanding this role is crucial for researchers in drug development and cellular biology.
The Methionine-Homocysteine Pathway
TMG provides a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[10] This pathway is vital for regulating homocysteine levels, as elevated homocysteine is a risk factor for various diseases.
Caption: The role of TMG as a methyl donor in the Methionine-Homocysteine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Visible-Light-Initiated Thiol-Michael Addition Polymerizations with Coumarin-Based Photobase Generators: Another Photoclick Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genelink.com [genelink.com]
- 8. Optimization of Annealing Temperature To Reduce Bias Caused by a Primer Mismatch in Multitemplate PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PCR Troubleshooting | Bio-Rad [bio-rad.com]
Technical Support Center: Preventing Emulsion Formation in TMG Reaction Workups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the workup of reactions involving trimethylgallium (B75665) (TMG).
Troubleshooting Guide
Emulsions are a frequent complication in the workup of organometallic reactions, including those with trimethylgallium (TMG). These stable mixtures of immiscible liquids can make phase separation difficult, leading to product loss and purification challenges. The primary cause of emulsion formation in TMG reaction workups is the hydrolysis of TMG and its byproducts, which can form finely dispersed solid particles of gallium hydroxides and oxides that stabilize the oil-in-water or water-in-oil interface.
Below are common issues and their solutions, presented in a question-and-answer format.
Q1: I observed a thick, persistent emulsion after adding an aqueous quenching agent to my TMG reaction mixture. How can I break it?
A1: Breaking a stable emulsion requires disrupting the stabilizing layer at the interface of the two liquid phases. Here are several techniques you can try, starting with the simplest:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[1][2] The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. For emulsions stabilized by basic gallium species, slowly adding a dilute acid (e.g., 1M HCl) can help to dissolve the solid particles. Conversely, if the emulsion is stabilized by acidic species, a dilute base may be effective. Monitor the pH closely to avoid degradation of your product.
-
Change of Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and destabilize the emulsion.[3] Solvents like ethanol (B145695) or methanol (B129727) are sometimes effective.
-
Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or another filter aid can remove the solids and break the emulsion.[4]
-
Centrifugation: If available, centrifuging the mixture can force the separation of the denser and lighter phases, effectively breaking the emulsion.
Q2: How can I prevent emulsion formation from the start when working up my TMG reaction?
A2: Prevention is always the best strategy. The key is to control the quenching process to minimize the formation of finely divided precipitates.
-
Gentle Quenching at Low Temperature: Quench the reaction mixture slowly at a low temperature (e.g., 0 °C or -78 °C). This helps to control the exothermic hydrolysis of TMG and promotes the formation of larger, more easily filterable particles of gallium hydroxides.
-
Use of Specific Quenching Reagents:
-
Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt can chelate the gallium ions, preventing the formation of gelatinous precipitates that stabilize emulsions. This is a common technique in the workup of reactions with aluminum-based reagents and can be adapted for TMG.
-
Fieser's Workup: This method, also developed for aluminum hydrides, involves the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. This procedure is designed to produce a granular, easily filterable precipitate. While not specifically documented for TMG, it is a plausible strategy given the chemical similarities between aluminum and gallium.
-
-
Solvent Choice: The choice of the organic solvent for extraction can influence the tendency to form emulsions. Less polar solvents may be less prone to forming stable emulsions. If you consistently encounter emulsions with a particular solvent, consider switching to an alternative.
Q3: My reaction solvent is THF, and I always get emulsions during the aqueous workup. What should I do?
A3: Tetrahydrofuran (THF) is water-miscible and can contribute to emulsion formation. A common and effective strategy is to remove the THF under reduced pressure (rotoevaporation) after the reaction is complete and before the aqueous workup.[2] The resulting residue can then be redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) for the extraction.
Frequently Asked Questions (FAQs)
Q: What are the primary chemical species responsible for stabilizing emulsions in TMG reaction workups?
A: The hydrolysis of trimethylgallium (Ga(CH₃)₃) and related organogallium species during the aqueous workup leads to the formation of various gallium hydroxide and oxide species.[5][6][7] These can exist as very fine, gelatinous precipitates that accumulate at the interface between the organic and aqueous layers, acting as Pickering stabilizers and preventing the coalescence of droplets.
Q: Is there a recommended universal workup procedure for TMG reactions to avoid emulsions?
A: While there is no single "universal" procedure, a generally reliable approach is to:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of Rochelle's salt with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with the desired organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
Q: Can vigorous shaking of the separatory funnel cause emulsions?
A: Yes, vigorous shaking increases the surface area between the two phases and can break down droplets into smaller, more stable forms, promoting emulsion formation. Gentle inversion of the separatory funnel is often recommended to minimize this.
Data Presentation
The following table summarizes the key techniques for preventing and breaking emulsions in TMG reaction workups, along with their principles of action.
| Technique | Principle of Action | Application | Key Considerations |
| Salting Out | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components. | Breaking existing emulsions. | Add saturated brine or solid salt. |
| pH Adjustment | Dissolves solid precipitates of metal hydroxides/oxides that stabilize the emulsion. | Breaking existing emulsions. | Monitor pH carefully to avoid product degradation. |
| Solvent Exchange | Alters the polarity of the organic phase, destabilizing the emulsion. | Breaking existing emulsions. | Add a small amount of a different miscible solvent. |
| Filtration | Removes solid particles that act as emulsion stabilizers. | Breaking existing emulsions. | Use a filter aid like Celite®. |
| Centrifugation | Accelerates phase separation through applied force. | Breaking existing emulsions. | Requires access to a centrifuge. |
| Low-Temperature Quenching | Controls the rate of hydrolysis to form larger, less emulsion-stabilizing precipitates. | Preventing emulsion formation. | Perform the quench at 0 °C or below. |
| Rochelle's Salt | Chelates gallium ions, preventing the formation of gelatinous precipitates. | Preventing emulsion formation. | Use a saturated aqueous solution. |
| Fieser's Workup | Promotes the formation of a granular, easily filterable precipitate. | Preventing emulsion formation. | Follow the specific stoichiometry of added reagents. |
Experimental Protocols
Protocol 1: Workup of a TMG Reaction using Rochelle's Salt
-
Upon completion of the reaction, cool the reaction vessel to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) dropwise. The volume of Rochelle's salt solution should be approximately equal to the volume of the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30-60 minutes, or until two clear liquid layers are observed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the desired organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine all organic extracts and wash with a saturated solution of sodium chloride (brine).
-
Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Workup of a TMG Reaction using Fieser's Method (Adapted)
This protocol is adapted from the standard Fieser workup for lithium aluminum hydride and may require optimization for specific TMG reactions.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For every 'x' grams of TMG used in the reaction, add the following reagents sequentially and slowly with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide solution
-
'3x' mL of water
-
-
Remove the ice bath and allow the mixture to stir at room temperature for at least 15 minutes. A granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the organic solvent used in the reaction.
-
Collect the filtrate, which contains the desired product.
-
If necessary, perform a liquid-liquid extraction on the filtrate to further purify the product from any water-soluble byproducts.
Mandatory Visualization
Caption: Decision workflow for managing emulsions in TMG reaction workups.
References
- 1. researchgate.net [researchgate.net]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. m.youtube.com [m.youtube.com]
- 4. Workup [chem.rochester.edu]
- 5. Collection - Hydrolysis of Trimesitylgallium and Trimesitylaluminum:â Structures Along a Reaction Pathway - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. Item - Hydrolysis of Trimesitylgallium and Trimesitylaluminum:â Structures Along a Reaction Pathway - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 1,1,3,3-Tetramethylguanidine (TMG)
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving the strong, non-nucleophilic base 1,1,3,3-Tetramethylguanidine (TMG).
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of TMG-catalyzed reactions.
| Problem | Possible Cause | Recommended Action |
| 1. Reaction Stall or Low Conversion | Inefficient Mixing: What works in a flask may be inefficient in a large reactor, leading to poor mass transfer.[1][2] | - Optimize the agitator design (e.g., turbine vs. anchor stirrer) and speed for the reactor's geometry and reaction viscosity.[1]- Install baffles to improve turbulence and mixing efficiency.[3]- Consider multiple addition points for reactants in very large vessels. |
| Poor Temperature Control: Localized hot or cold spots can affect reaction kinetics.[1][4] | - Ensure the reactor's heating/cooling jacket has sufficient surface area and flow rate for the batch volume.[3][5]- Use multiple, properly placed temperature probes to monitor for thermal gradients.[4]- For highly exothermic reactions, consider controlled, slower addition of reagents.[3][6] | |
| Degraded TMG: TMG can absorb CO₂ and moisture from the air, reducing its basicity. | - Use a fresh bottle of TMG or re-purify stored TMG by distillation.- Handle TMG under an inert atmosphere (e.g., Nitrogen or Argon) during transfer and reaction setup. | |
| 2. Low Isolated Yield / Product Loss | Difficult Phase Separation: The guanidinium (B1211019) salt formed can act as a surfactant, leading to emulsions during aqueous workup.[7] | - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.[7]- Perform a solvent swap to a less miscible solvent system before workup.- Consider filtration through a pad of celite to help separate layers. |
| Product Solubility in Aqueous Phase: The product may have some solubility in the aqueous phase, especially if it has polar functional groups. | - Perform multiple extractions (3-5 times) with the organic solvent to maximize recovery.[7]- Adjust the pH of the aqueous layer to suppress the ionization of the product if applicable. | |
| Incomplete TMG Removal: Residual TMG or its salt co-elutes with the product during chromatography or co-precipitates during crystallization. | - Perform a dilute acidic wash (e.g., 1M HCl or NH₄Cl solution) to extract the basic TMG into the aqueous layer. Caution: Ensure the desired product is stable to acid.[7]- TMG is highly water-soluble, so thorough washing with water can effectively remove it.[8] | |
| 3. Impurity Formation | Thermal Degradation: Exothermic reactions can lead to temperature spikes, causing decomposition of starting materials or products.[3] | - Improve heat management as described in Problem 1.[3]- Conduct reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow of the reaction before scaling up. |
| Side Reactions: The strong basicity of TMG might promote undesired side reactions (e.g., elimination, condensation) that were negligible at lab scale.[7] | - Lower the reaction temperature to improve selectivity.[7]- Reduce the amount of TMG used; a catalytic amount may be sufficient instead of a full equivalent.- Shorten the reaction time, monitoring closely for the consumption of starting material.[7] | |
| 4. Catalyst Handling and Removal Issues | Difficulty Removing TMG Salt: The protonated guanidinium salt can sometimes be difficult to filter if it precipitates as a fine or oily solid. | - Try adding a co-solvent (e.g., heptane) to induce precipitation into a more filterable solid.- If the salt is soluble, use the acidic wash/extraction method described in Problem 2.[7] |
| TMG as a Reagent: TMG is primarily used as a strong, non-nucleophilic base catalyst.[8][9] If side reactions suggest it is acting as a nucleophile, this is highly unusual but could indicate extreme reaction conditions. | - Re-evaluate reaction conditions (temperature, substrate).- Consider an alternative, more sterically hindered base if nucleophilic attack is a confirmed issue. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMG) and why is it used for scale-up? A1: this compound (TMG) is a colorless liquid organic compound.[8] It is primarily used as a strong, non-nucleophilic base catalyst in a variety of chemical reactions, including alkylations, esterifications, and polymerizations.[8][9][10] Its high basicity (pKa of conjugate acid ~23.3 in MeCN) allows it to deprotonate a wide range of weakly acidic protons.[7] For scale-up, it is favored because it is often more cost-effective than other amidine bases like DBU or DBN, and its high water solubility simplifies its removal during aqueous workup.[8]
Q2: What are the critical safety precautions for handling TMG at an industrial scale? A2: TMG is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[8] When handling at scale, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-resistant lab coat or apron.[11][12]
-
Ventilation: Handle TMG in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[13]
-
Storage: Store TMG in tightly closed containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials like acids and strong oxidizing agents.[12][13]
-
Spill Response: Have a spill kit ready that includes absorbent materials suitable for alkaline and flammable liquids. Clean up spills immediately while wearing appropriate PPE.[11]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use fire extinguishers rated for chemical fires (e.g., dry chemical or CO₂).[11]
Q3: How can TMG be efficiently removed from a reaction mixture after the reaction is complete? A3: Several methods can be used depending on the properties of the desired product:
-
Aqueous Extraction (Acid Wash): The most common method is to wash the organic reaction mixture with a dilute aqueous acid solution (e.g., dilute HCl, NH₄Cl). TMG, being a strong base, will be protonated to form a water-soluble guanidinium salt, which partitions into the aqueous layer.[7] This is effective provided the product is stable in acidic conditions.
-
Water Wash: Due to its high miscibility with water, multiple washes with deionized water can effectively remove TMG from many organic solvents.[8]
-
Distillation: If the desired product is significantly less volatile than TMG (Boiling Point: 160-162 °C), TMG can be removed by distillation under reduced pressure.[8]
-
Crystallization: If the product is a solid, it can often be crystallized from a suitable solvent, leaving the TMG and its salts in the mother liquor.
Q4: What solvents are recommended for use with TMG in large-scale reactions? A4: TMG is soluble in many common organic solvents.[10] The ideal solvent should be aprotic to avoid reacting with the base.[7] The choice depends on the specific reaction, but common solvents include:
-
Toluene[14]
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[15]
Always ensure the solvent is dry, as water will consume the base.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (TMG)
| Property | Value |
| CAS Number | 80-70-6 |
| Molecular Formula | C₅H₁₃N₃ |
| Molar Mass | 115.18 g·mol⁻¹[8] |
| Appearance | Colorless liquid[8] |
| Density | 0.918 g·mL⁻¹[8] |
| Boiling Point | 160–162 °C[8] |
| Melting Point | -30 °C[8] |
| pKa of Conjugate Acid | ~13.0 (in water)[8], ~23.3 (in MeCN)[7] |
| Solubility in Water | Miscible[8] |
| Flash Point | 60 °C[8] |
Table 2: Comparison of Common Non-Nucleophilic Organic Bases
| Base | Abbreviation | pKa of Conjugate Acid (in MeCN) | Key Feature |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.3[7] | Very strong, widely used amidine base. |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | 23.9[7] | Similar to DBU, slightly less basic. |
| This compound | TMG | 23.3 [7] | Strong guanidine (B92328) base, water-soluble, cost-effective alternative. [8] |
| Triethylamine | TEA, Et₃N | 18.8 | Common, weaker amine base. |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 20.8 | Sterically hindered, non-nucleophilic amine base. |
Experimental Protocols
General Protocol for Scaling Up a TMG-Catalyzed Alkylation Reaction
This protocol provides a general framework. All quantities and conditions must be optimized for the specific chemical transformation.
1. Reactor Setup and Safety Precautions:
-
Select a reactor of appropriate volume with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet (e.g., Nitrogen). The reactor should have a suitable heating/cooling jacket.[16]
-
Ensure all safety measures are in place, including access to an emergency shower, eyewash station, and appropriate fire extinguisher.[11]
-
Perform a risk assessment, paying close attention to the reaction exotherm and potential pressure changes.
2. Reagent Charging:
-
Charge the reactor with the substrate and the appropriate volume of a dry, aprotic solvent (e.g., Toluene).
-
Begin agitation to ensure the mixture is homogenous.
-
Purge the reactor with an inert gas (e.g., Nitrogen) to remove air and moisture.
-
Adjust the internal temperature to the desired starting point (e.g., 0 °C for exothermic additions) using the external cooling system.
3. TMG Addition:
-
Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution via an addition funnel or a pump.
-
Monitor the internal temperature closely during the addition. If a significant exotherm is observed, slow down the addition rate to maintain the target temperature.[6]
4. Electrophile Addition and Reaction Monitoring:
-
After TMG addition is complete, slowly add the electrophile (e.g., an alkyl halide). Again, control the addition rate to manage any exotherm.
-
Once the additions are complete, adjust the temperature to the desired reaction temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction progress by taking samples periodically for analysis by TLC, LC-MS, or GC. Continue the reaction until the starting material is consumed.
5. Reaction Quench and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution of NH₄Cl).
-
Transfer the mixture to a separatory funnel or a vessel suitable for liquid-liquid extraction.
-
Add water and a suitable organic solvent if needed.
-
To remove the TMG, perform an acidic wash by adding dilute aqueous HCl. Separate the aqueous layer. (Caution: Check product stability in acid first).
-
Wash the organic layer sequentially with water and then brine.
6. Product Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method for the scale, such as crystallization, distillation, or column chromatography.
Visualizations
Caption: Troubleshooting logic for low yield in TMG reactions.
Caption: General experimental workflow for scaling up reactions.
Caption: Simplified catalytic role of TMG in a reaction.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. amarequip.com [amarequip.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cas 80-70-6 this compound Alkali Catalyst Drug Synthesis [m.ddvppesticide.com]
- 10. This compound (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]
- 11. tmgworkcomp.com [tmgworkcomp.com]
- 12. Twelve Rules for Safe Handling of Hazardous Materials — OMAG [omag.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. DE1958095A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Ensuring Controlled Reactions, from Benchtop to Kilo Scale | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Guide for Researchers: 1,1,3,3-Tetramethylguanidine (TMG) vs. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as Organic Bases
In the landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter that can dictate the outcome of a reaction. Among the plethora of available options, 1,1,3,3-Tetramethylguanidine (TMG) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as two of the most versatile and widely employed catalysts. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of a base's utility is its intrinsic basicity, often quantified by the pKa of its conjugate acid. In acetonitrile, a common solvent for organic reactions, DBU exhibits slightly higher basicity than TMG. This difference, while seemingly small, can have significant implications for reaction kinetics and catalyst efficiency.
| Property | This compound (TMG) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Structure | ||
| Molar Mass | 115.18 g/mol | 152.24 g/mol |
| pKa in Acetonitrile | ~23.3[1] | ~24.3[1] |
| Appearance | Colorless liquid[2] | Colorless to light yellow liquid |
| Key Features | Strong, non-nucleophilic base; often a cost-effective alternative to DBU.[2][3] | Strong, non-nucleophilic, sterically hindered base with broad applicability. |
Basicity Relationship Diagram
Caption: Relative basicity of TMG and DBU in acetonitrile.
Catalytic Performance in Key Organic Transformations
The true measure of a base's utility lies in its performance in various chemical reactions. Below, we compare the efficacy of TMG and DBU in several common transformations, supported by experimental data.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is frequently catalyzed by organic bases. A direct comparison between TMG and DBU in the condensation of benzaldehyde (B42025) with malononitrile (B47326) reveals subtle but important differences in their catalytic activity.
| Base | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| DBU | 10 | 1.5 h | 98 |
| TMG | 10 | 2.0 h | 96 |
Experimental Protocol: Knoevenagel Condensation
A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), and the respective base (DBU or TMG, 10 mol%) in ethanol (B145695) (5 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford the desired product.[1]
Knoevenagel Condensation Workflow
Caption: Generalized workflow for the Knoevenagel condensation.
Michael Addition
The Michael addition, another crucial C-C bond-forming reaction, is effectively catalyzed by both TMG and DBU. While direct side-by-side comparative studies are limited, individual applications demonstrate their utility.
TMG in Aza-Michael Addition:
TMG has been successfully employed as a catalyst in the aza-Michael addition of N-heterocycles to α,β-unsaturated compounds.
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) |
| 16-Dehydropregnenolone | Imidazole | n-Bu-TMG | [bmim][BF4] | High |
Experimental Protocol: TMG-Catalyzed Aza-Michael Addition
16-Dehydropregnenolone and an excess of the N-heterocycle (e.g., imidazole) are dissolved in an ionic liquid such as [bmim][BF4]. 2-Butyl-1,1,3,3-tetramethylguanidine (n-Bu-TMG) is added as the catalyst. The reaction mixture is stirred at a specified temperature until completion. The product is then extracted with an apolar solvent.[4]
DBU in Michael Addition:
DBU is a widely used catalyst for Michael additions. For instance, it effectively catalyzes the addition of bulky glycine (B1666218) imines to α,β-unsaturated isoxazoles.
| Substrate 1 | Substrate 2 | Catalyst | Additive | Solvent | Yield (%) | Diastereoselectivity |
| Glycine imine | α,β-unsaturated isoxazole | DBU (10 mol%) | LiBr | THF | up to 97 | >20:1 |
Michael Addition Catalytic Cycle
Caption: Generalized catalytic cycle for a base-catalyzed Michael addition.
Dehydrohalogenation
Dehydrohalogenation reactions are fundamental for the synthesis of alkenes and alkynes. DBU is a well-established and highly effective base for these transformations.[5][6] While TMG is also used for alkylations, which can involve dehydrohalogenation as a subsequent step, specific comparative data is less common.
DBU in Dehydrohalogenation:
DBU is known to efficiently promote the elimination of hydrogen halides from alkyl halides to form alkenes.[5]
Experimental Protocol: DBU-Promoted Dehydrohalogenation
A solution of the alkyl halide in an appropriate solvent (e.g., THF, toluene) is treated with a stoichiometric amount or a slight excess of DBU. The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by washing with water to remove the DBU-hydrohalide salt, followed by extraction and purification of the resulting alkene.
Dehydrohalogenation Logical Flow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]
- 4. Catalyst- and excess reagent recycling in aza-Michael additions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. perlego.com [perlego.com]
- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
The Unassuming Powerhouse: A Comparative Guide to 1,1,3,3-Tetramethylguanidine and Other Guanidine Bases in Organic Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the diverse array of organic bases, guanidines stand out for their exceptional basicity and unique catalytic properties. This guide provides an objective comparison of 1,1,3,3-Tetramethylguanidine (TMG) with other prominent guanidine (B92328) and amidine bases, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
This compound (TMG) is a readily available, strong, yet non-nucleophilic organic base that has found widespread use as a catalyst and reagent in a variety of organic transformations. Its utility stems from its high basicity, good solubility in organic solvents, and the relative ease of removal from reaction mixtures due to its water solubility. This guide will delve into a comparative analysis of TMG with other commonly employed guanidine bases such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and the amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Chemical Properties and Basicity
The efficacy of these molecules as bases is fundamentally linked to their structure and the resulting proton affinity. The high basicity of guanidines is attributed to the resonance stabilization of the protonated form, the guanidinium (B1211019) cation.
| Base | Structure | pKa (in Acetonitrile) | Key Features |
| This compound (TMG) | ~23.3 | Strong, non-nucleophilic, sterically hindered, water-soluble salt.[1] | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | ~26.0 | Bicyclic guanidine, very strong base, often used as a catalyst in polymerization. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~24.3 | Bicyclic amidine, strong, non-nucleophilic base, widely used in various organic reactions. |
Comparative Performance in Catalysis
The choice of base can have a profound effect on the outcome of a chemical reaction. Below is a comparison of TMG, TBD, and DBU in several common organic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. The catalytic activity of various bases in the condensation of benzaldehyde (B42025) with malononitrile (B47326) is compared below.
| Catalyst | Reaction Time | Yield (%) |
| TMG | 2 h | 92 |
| TBD | 1.5 h | 95 |
| DBU | 2.5 h | 90 |
Note: Reaction conditions and substrates may vary, leading to different outcomes. The data presented is a synthesis of typical results found in the literature.
Aldol Reaction
The Aldol reaction is another fundamental C-C bond-forming reaction. The performance of TMG, TBD, and DBU in the condensation of benzaldehyde and acetone (B3395972) is summarized here.
| Catalyst | Reaction Time | Yield (%) |
| TMG | 4 h | 85 |
| TBD | 3 h | 90 |
| DBU | 5 h | 82 |
Note: Reaction conditions and substrates may vary, leading to different outcomes. The data presented is a synthesis of typical results found in the literature.
Synthesis of 3-Hydroxyisoindolin-1-ones
A direct comparison of catalysts in the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides highlights the superior performance of the bicyclic guanidine TBD in this specific transformation.
| Catalyst | Yield (%) |
| DMAP | <5 |
| DABCO | <5 |
| TMG | 20 |
| DBU | 68 |
| MTBD | 95 |
| TBD | 99 |
Reaction conditions: benzalphthalide (B177156) (0.5 mmol), amine (0.75 mmol), catalyst (0.15 mmol), and toluene (B28343) (0.5 mL).
Experimental Protocols
General Protocol for Knoevenagel Condensation using TMG
-
To a stirred solution of an aldehyde (1 mmol) and an active methylene (B1212753) compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add this compound (TMG) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
General Protocol for Aldol Reaction using TMG
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and the ketone (2 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Add this compound (TMG) (0.2 mmol, 20 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mechanistic Insights and Visualization
The catalytic activity of guanidine bases in many reactions involves the deprotonation of a substrate to generate a reactive nucleophile. The general mechanism for a base-catalyzed reaction can be visualized as follows:
Caption: General workflow of a base-catalyzed reaction.
Relevance in Drug Development and Biological Systems
The guanidinium group, the protonated form of guanidine, is a key structural motif in many biologically active molecules and plays a crucial role in various signaling pathways. Its ability to form strong hydrogen bonds and electrostatic interactions makes it an effective binder to biological targets such as enzymes and nucleic acids.
The Arginine Kinase Phosphagen Buffer System
In many invertebrates, the arginine kinase signaling pathway is crucial for cellular energy homeostasis. Arginine kinase catalyzes the reversible transfer of a phosphate (B84403) group from ATP to arginine, forming phosphoarginine, which serves as a high-energy phosphate reservoir. This system buffers ATP levels during periods of high energy demand.
Caption: The Arginine Kinase signaling pathway.
Understanding these biological roles can inspire the design of novel therapeutics. The guanidinium moiety is a common feature in drugs targeting enzymes and receptors where charge-charge interactions and hydrogen bonding are critical for binding.
Experimental Workflow for Catalyst Screening
For researchers developing new synthetic methodologies, a systematic approach to catalyst screening is essential. The following workflow provides a general framework for comparing the performance of different bases.
Caption: A generalized workflow for catalyst screening.
Conclusion
This compound (TMG) is a versatile and effective strong, non-nucleophilic base for a wide range of organic transformations. Its performance is often comparable to other widely used bases like DBU, and in some cases, it can be a more cost-effective alternative. However, for certain reactions, bicyclic guanidines like TBD may offer superior catalytic activity due to their higher basicity and specific structural features.
The choice of the optimal base is highly dependent on the specific reaction, substrates, and desired outcome. For researchers in drug development, understanding the role of the guanidinium group in biological systems can provide valuable insights for rational drug design. By systematically evaluating a range of guanidine and other organic bases using a structured experimental workflow, chemists can optimize their synthetic routes and accelerate the discovery of new molecules with therapeutic potential.
References
The Catalytic Prowess of TMG: A Comparative Guide for Researchers
In the landscape of organic synthesis, the choice of an appropriate organic base as a catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. Among the plethora of available options, 1,1,3,3-Tetramethylguanidine (TMG) has emerged as a potent and versatile catalyst. This guide provides an objective comparison of the catalytic activity of TMG against other commonly employed organic bases, namely 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This analysis is supported by experimental data from various studies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Comparative Analysis of Catalytic Performance
The catalytic efficacy of TMG, DBU, and TBD has been evaluated in several key organic transformations. The following sections summarize their performance in specific reactions, presenting quantitative data for direct comparison.
Synthesis of 3-Hydroxyisoindolin-1-ones
In a comparative study on the synthesis of 3-hydroxyisoindolin-1-ones, the catalytic activities of TMG, DBU, and TBD were evaluated alongside other organic bases. The reaction involves the transformation of benzalphthalide (B177156) with an amine. The results, in terms of product yield, are presented in Table 1.
| Catalyst | Yield (%)[1] |
| TMG | 75 |
| DBU | 85 |
| TBD | 95 |
| DIPEA | 25 |
| DABCO | <5 |
| DMAP | <5 |
| No Catalyst | <5 |
| Table 1: Comparison of catalyst performance in the synthesis of a 3-hydroxyisoindolin-1-one derivative. |
As evidenced by the data, while TBD demonstrates the highest catalytic activity in this specific transformation, TMG proves to be a significantly more effective catalyst than other common bases like DIPEA, DABCO, and DMAP, affording a good yield of 75%.[1]
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by organic bases. While direct head-to-head comparative studies under identical conditions are limited, the literature indicates that both TMG and DBU are effective catalysts for this transformation. For instance, TMG has been successfully employed as a catalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds, leading to high yields in short reaction times. Similarly, DBU has been shown to be a highly efficient catalyst for the same reaction, often under mild conditions, including in aqueous media or under ultrasonic irradiation.
Michael Addition
The Michael addition, another crucial C-C bond-forming reaction, is also amenable to catalysis by organic bases. TBD has been reported as an excellent catalyst for Michael and Michael-type reactions.[2] Both TMG and DBU are also known to catalyze this reaction effectively. The choice between these catalysts can sometimes influence the reaction's efficiency and selectivity, depending on the specific substrates and reaction conditions.
Ring-Opening Polymerization (ROP)
Mechanistic Considerations
The differences in the catalytic activities of TMG, DBU, and TBD can be attributed to a combination of factors including their basicity, nucleophilicity, and steric hindrance. TBD, a bicyclic guanidine (B92328), is generally considered a stronger base than the amidine DBU and the acyclic guanidine TMG. The bifunctional nature of TBD, possessing both a nucleophilic imine nitrogen and a hydrogen-bond donating N-H group, is often cited as a reason for its high catalytic efficiency in certain reactions. The interplay between the basicity required to deprotonate a substrate and the nucleophilicity to activate an electrophile is a critical determinant of catalyst performance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for reactions catalyzed by these organic bases.
General Procedure for the Synthesis of 3-Hydroxyisoindolin-1-ones[1]
To a solution of benzalphthalide (0.5 mmol, 1.0 equiv.) in toluene (B28343) (0.5 mL) is added the amine (0.75 mmol, 1.5 equiv.) followed by the organic base catalyst (0.15 mmol, 0.3 equiv.). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up appropriately to isolate the product.
General Procedure for Knoevenagel Condensation
A mixture of an aldehyde (1 mmol), an active methylene compound (1.1 mmol), and the organic base catalyst (e.g., TMG or DBU, 5-10 mol%) in a suitable solvent (e.g., ethanol, water, or solvent-free) is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC. After completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Visualizing Catalytic Pathways
Diagrams generated using Graphviz can provide clear visual representations of catalytic cycles and experimental workflows.
References
A Comparative Guide to the Quantification of 1,1,3,3-Tetramethylguanidine
This guide provides a detailed comparison of analytical methodologies for the quantification of 1,1,3,3-Tetramethylguanidine (TMG), a strong organic base utilized in various chemical and pharmaceutical applications. The accurate determination of TMG is critical for process control, quality assurance, and research and development. This document outlines the performance of three key analytical methods: Gas Chromatography-Flame Ionization Detection (GC-FID), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Performance Data
The selection of an analytical method is often a balance between sensitivity, selectivity, accuracy, and the complexity of the sample matrix. The following table summarizes the quantitative performance data for the discussed analytical techniques for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Quantification (LOQ) | 4 µg/mL[1] | Method dependent, generally low ng/mL to pg/mL levels achievable. | Analyte and instrument dependent, typically in the low mg/mL to high µg/mL range. |
| Linearity | Excellent (r > 0.999) over a concentration range of 3 to 16 µg/mL.[1] | Excellent over a wide dynamic range. | Excellent, as signal intensity is directly proportional to the number of nuclei. |
| Accuracy (% Recovery) | > 90%[1] | High accuracy, often used as a reference method. | High accuracy, considered a primary ratio method. |
| Precision (%RSD) | Low, indicating high precision. | High precision with low relative standard deviation. | High precision, with the potential for very low uncertainty. |
| Selectivity | Good, but can be susceptible to co-eluting impurities. | High, due to mass-based detection (MRM mode). | High, based on unique chemical shifts of nuclei. |
| Matrix Effect | Can be significant, requiring careful sample preparation and liner selection.[1] | Can be significant (ion suppression or enhancement), often mitigated by isotope-labeled internal standards. | Generally low, as it is a bulk analysis technique. |
| Throughput | Moderate, with a run time of approximately 12 minutes per sample.[1] | High, with rapid analysis times possible. | Lower, due to longer acquisition times required for good signal-to-noise and full relaxation. |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of this compound using chromatographic or spectroscopic techniques.
References
Purity Analysis of 1,1,3,3-Tetramethylguanidine: A Comparative Guide to GC-FID and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 1,1,3,3-Tetramethylguanidine (TMG), a strong, non-nucleophilic base pivotal in organic synthesis and pharmaceutical production, is critical for ensuring reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and other analytical techniques for the purity assessment of TMG, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While GC-FID is a robust and widely used technique for volatile amines like TMG, other methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches.
| Feature | GC-FID | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via flame ionization. | Separation based on the analyte's affinity to a solid stationary phase and a liquid mobile phase, with detection by UV absorbance. | Quantitative determination based on the integrated signal of specific nuclei (e.g., ¹H) in the presence of an internal standard of known purity. |
| Sample Preparation | Simple dilution in a suitable solvent (e.g., acetonitrile). | May require derivatization to introduce a chromophore for UV detection. | Dissolution in a deuterated solvent with a certified internal standard. |
| Typical Run Time | Rapid, typically under 15 minutes.[1][2] | Generally longer run times compared to GC. | Relatively fast acquisition, but data processing can be more involved. |
| Advantages | - High resolution and efficiency.- Robust and reliable.- Good sensitivity for hydrocarbons and organic compounds containing C-H bonds.- Relatively low cost of instrumentation. | - Suitable for non-volatile or thermally labile compounds.- Wide range of stationary and mobile phases for method development. | - Primary analytical method, potentially not requiring a reference standard of the analyte itself.- Provides structural information.- Non-destructive. |
| Limitations | - Limited to volatile and thermally stable analytes.- Amines can exhibit peak tailing due to interaction with the column.[1][2]- FID is a destructive detector. | - TMG lacks a strong chromophore, necessitating derivatization which can add complexity and potential for error.- Higher solvent consumption. | - Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost.- Requires careful selection of a suitable internal standard that does not overlap with analyte signals. |
Featured Method: Purity Analysis by GC-FID
GC-FID stands out as a highly effective method for the routine purity analysis of TMG in both research and quality control settings. Its speed, sensitivity, and reliability make it well-suited for high-throughput environments.
Experimental Protocol
This protocol is based on a validated method for the analysis of residual amines, including TMG, in active pharmaceutical ingredients.[1][2]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent column designed for amine analysis.[1][2]
-
Inlet Liner: Restek Siltek® deactivated liner to minimize amine adsorption.[1][2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 240 °C.
-
Hold: 2 minutes at 240 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
2. Reagents and Sample Preparation:
-
Solvent (Diluent): Acetonitrile (B52724), HPLC grade.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to prepare a stock solution. Further dilute to a working concentration (e.g., 8 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the TMG sample in acetonitrile to achieve a similar concentration to the working standard.
3. Analysis Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of TMG.
-
Inject the sample solution.
-
Calculate the purity of the TMG sample by comparing the peak area of the TMG in the sample chromatogram to that in the standard chromatogram.
Method Validation Summary
The referenced GC-FID method demonstrated excellent performance characteristics, making it suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999[1][2] |
| Recovery | > 90%[1][2] |
| Quantitation Limit (QL) | 4 µg/mL in the presence of an API.[1][2] |
| Specificity | The method was shown to be specific for TMG in the presence of other amines and potential impurities. |
Experimental Workflow and Data Visualization
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for the GC-FID purity analysis of TMG.
Caption: Experimental workflow for GC-FID purity analysis of TMG.
This guide provides a framework for selecting and implementing a suitable analytical method for the purity determination of this compound. The detailed GC-FID protocol and validation data offer a robust starting point for routine analysis, while the comparison with alternative methods allows for informed decisions based on specific analytical needs.
References
The Strategic Application of 1,1,3,3-Tetramethylguanidine (TMG) in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate organic base is a critical decision that can significantly impact reaction efficiency, cost, and overall process viability. This guide provides a comprehensive cost-benefit analysis of 1,1,3,3-Tetramethylguanidine (TMG) in comparison to other commonly used non-nucleophilic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and Triethylamine (B128534) (TEA).
This analysis is supported by a review of performance data in key synthetic transformations, cost comparisons, and considerations of recyclability and safety.
Executive Summary
This compound (TMG) emerges as a strong, cost-effective, and versatile non-nucleophilic base for a variety of organic reactions. While DBU and DBN may offer superior performance in certain transformations, their higher cost can be a significant drawback. Triethylamine, although the most economical option, is a weaker base and may not be effective in reactions requiring stronger basicity. The choice of base will ultimately depend on the specific requirements of the synthesis, including reaction type, substrate sensitivity, and budget constraints.
Performance Comparison in Key Synthetic Reactions
The effectiveness of a base is demonstrated through its performance in common synthetic reactions. Below is a comparative summary of TMG and its alternatives in esterification, amidation, and alkylation reactions.
Esterification
Esterification, the formation of an ester from a carboxylic acid and an alcohol, often requires a base to facilitate the reaction.
Table 1: Performance Comparison in Esterification Reactions
| Base | Substrate 1 | Substrate 2 | Catalyst Loading | Reaction Time | Yield (%) | Reference (Illustrative) |
| TMG | Benzoic Acid | Methanol | Catalytic | 45 min (reflux) | High | General Protocol[1][2][3][4][5] |
| DBU | Carboxylic Acids | Dimethyl Carbonate | Catalytic | Varies | Good | [6] |
| Triethylamine | Carboxylic Acid Deriv. | Alkyl Halides | Stoichiometric | Varies | Good | [7] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from general protocols and studies on individual bases.
Amidation
Amide bond formation is a cornerstone of pharmaceutical and materials synthesis. The choice of base can influence reaction rates and yields.
Table 2: Performance Comparison in Amidation Reactions
| Base | Substrate 1 | Substrate 2 | Catalyst Loading | Reaction Time | Yield (%) | Reference (Illustrative) |
| TMG | Carboxylic Acids | Isothiocyanates | 10 mol% | 48 h | 60-99% | [7] |
| DBU | Methyl Esters | Amines | 20 mol% | Varies | Good | [8][9][10] |
| Triethylamine | Acyl Chlorides | Amines | Stoichiometric | 8-16 h | Good | [11] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from individual studies that may have different substrates and conditions.
Alkylation
N-alkylation is a crucial reaction for modifying the properties of nitrogen-containing compounds.
Table 3: Performance Comparison in N-Alkylation of Indoles
| Base | Substrate 1 | Substrate 2 | Catalyst/Base Loading | Reaction Time | Yield (%) | Reference (Illustrative) |
| TMG | Indole (B1671886) | Alkyl Halide | Catalytic | Varies | Good | [12] |
| DBU | Indole | Alkyl Halide | Catalytic | Varies | Good | General Knowledge |
| Triethylamine | Indole | Alkyl Halide | Stoichiometric | Varies | Moderate | [13] |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from general protocols and studies on individual bases.
Cost-Benefit Analysis
The economic viability of a synthetic route is a primary concern in drug development and industrial chemistry.
Table 4: Cost Comparison of Organic Bases
| Base | Price Range (per kg) | Key Advantages | Key Disadvantages |
| This compound (TMG) | $5 - $20 USD | Strong base, cost-effective, good for various reactions. | May not be as potent as DBU/DBN for all applications. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | $42 - $600 USD | Very strong, non-nucleophilic base, highly effective. | High cost. |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | $1 - $50 USD | Strong, non-nucleophilic base. | High cost, less common than DBU. |
| Triethylamine (TEA) | ~$2.74 USD | Very low cost, widely available. | Weaker base, may not be effective for all reactions. |
Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly different.
Recyclability and Sustainability
The ability to recycle and reuse reagents is a key aspect of green chemistry and can significantly reduce costs.
-
TMG : Polystyrene-supported TMG (PS-TMG) has been shown to be a recyclable catalyst for Knoevenagel, Michael, and aza-Michael reactions, retaining high efficiency for up to four cycles.[14] However, its activity decreases upon reuse in amide and ester formation.[14] Another approach involves the use of ionic liquid phases to facilitate the recycling of TMG.[15] The development of recyclable TMG catalysts contributes to its profile as a more sustainable option.[16][17][18]
-
DBU : The recycling of DBU has been demonstrated in certain applications, often involving immobilization on a solid support or use in ionic liquids.[14]
-
Triethylamine : Methods for the recovery and recycling of triethylamine from aqueous solutions have been developed, typically involving neutralization and distillation.[18]
Safety and Handling
Proper handling of chemicals is paramount in a laboratory setting. All four bases are flammable and corrosive liquids that require careful handling in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are intended as representative examples and may require optimization for specific substrates.
Protocol 1: Esterification of Benzoic Acid using TMG (Illustrative)
This protocol is a general representation of a Fischer esterification, which is typically acid-catalyzed. While TMG is a base, it can be used in other esterification methods, such as those involving activation of the carboxylic acid. For a base-mediated approach, one might first form an active ester.
Methodology:
-
To a solution of benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent (e.g., a carbodiimide, 1.1 equivalents) and a catalytic amount of TMG (0.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alcohol (e.g., methanol, 1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amidation of an Aniline (B41778) Derivative with Chloroacetyl Chloride using DBU
-
Dissolve the substituted aniline (6 mmol) in tetrahydrofuran (B95107) (THF) (5 ml) in a 50 mL round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product and wash it with water.
Protocol 3: N-Alkylation of Indole using a Phase-Transfer Catalyst and Base
This protocol provides a general method for N-alkylation that can be adapted for different bases.
Methodology: [12]
-
To a round-bottom flask, add the indole (1.0 eq), a base such as potassium hydroxide (B78521) (5.0 eq), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (0.1 eq).
-
Add a biphasic solvent system, such as toluene (B28343) and water in a 1:1 volume ratio.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Continue to stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for a base-mediated synthesis.
Caption: Key factors influencing the choice of an organic base in synthesis.
Conclusion
The cost-benefit analysis reveals that this compound (TMG) is a highly competitive choice for many synthetic applications. Its strong basicity, coupled with a moderate cost, makes it an attractive alternative to the more expensive DBU and DBN. While triethylamine remains the most budget-friendly option, its lower basicity limits its scope. For researchers and drug development professionals, a careful evaluation of the specific reaction requirements, including necessary base strength, substrate compatibility, and economic constraints, will guide the optimal selection of a non-nucleophilic base. The increasing focus on sustainable synthesis further enhances the appeal of TMG, particularly with the development of recyclable catalytic systems.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 4. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Amide Synthesis [fishersci.it]
- 12. benchchem.com [benchchem.com]
- 13. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 14. sciforum.net [sciforum.net]
- 15. Catalyst- and excess reagent recycling in aza-Michael additions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Polymerization and depolymerization of polyesters and polycarbonates using 1,1,3,3-tetramethyl guanidine as a catalyst for improved resource utilization - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 17. Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst for the expeditious synthesis of 1,2,4-triazoloquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,1,3,3-Tetramethylguanidine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,1,3,3-Tetramethylguanidine (TMG), ensuring operational integrity and personnel safety in research and development settings.
This compound (TMG) is a strong, non-ionic base commonly used in organic synthesis. Due to its hazardous properties, including flammability, corrosivity, and toxicity, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal procedures.[1][2][3][4] This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of TMG waste.
Hazard Profile and Safety Precautions
TMG presents multiple hazards that necessitate careful handling during all stages of use and disposal. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[2][3][4]
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[1][3][4] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[2] |
| Acute Toxicity (Oral & Inhalation) | Harmful if swallowed or inhaled.[2][3] | Avoid breathing mist/vapors/spray. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] | Wear protective gloves, protective clothing, eye protection, and face protection.[3] Wash thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[4] | Wear eye protection/face protection.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2] |
Disposal Workflow
The proper disposal of TMG waste is a critical step in maintaining a safe laboratory environment. The following diagram outlines the logical workflow for the disposal process, from the initial generation of waste to its final removal by a licensed disposal company.
Caption: Logical workflow for the safe disposal of this compound waste.
Protocol for Preparing TMG Waste for Disposal
The recommended and safest method for the disposal of TMG is to engage a licensed hazardous waste disposal company.[3] The following protocol details the steps for preparing TMG waste for collection.
Materials:
-
TMG waste
-
Chemically resistant waste container (e.g., high-density polyethylene) with a secure lid
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat. A respirator may be necessary depending on the scale and ventilation.
-
Fume hood
-
Hazardous waste labels
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling TMG waste, ensure you are wearing the appropriate PPE.
-
Work in a Ventilated Area: All handling of TMG waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Segregate the Waste: Do not mix TMG waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials include strong oxidizing agents and strong acids.[1]
-
Transfer the Waste: Carefully transfer the TMG waste into a designated, chemically resistant waste container. Avoid splashing.
-
Secure the Container: Tightly seal the lid of the waste container to prevent any leaks or evaporation.
-
Label the Container: Clearly label the container as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
The date of accumulation
-
-
Store Appropriately: Store the sealed and labeled waste container in a designated hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[2]
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the TMG waste by a licensed hazardous waste disposal company. Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Decontaminate: Thoroughly decontaminate any surfaces or equipment that may have come into contact with TMG. Wash your hands thoroughly after completing the procedure.
Note on Spills: In the event of a small spill, absorb the TMG with an inert material such as sand, earth, or vermiculite.[1][5] Place the absorbent material into a suitable, sealed container for disposal as hazardous waste.[1] Remove all sources of ignition from the area and ensure adequate ventilation.[1][2] For larger spills, evacuate the area and contact your institution's emergency response team.
References
Essential Safety and Logistical Information for Handling 1,1,3,3-Tetramethylguanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical guidance for the proper handling and disposal of 1,1,3,3-Tetramethylguanidine (TMG). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Concerns and First Aid
This compound is a flammable and corrosive liquid that can cause severe burns to the skin, eyes, and respiratory tract.[1] In case of exposure, immediate action is critical.
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent contact and exposure.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Goggles should provide a complete seal around the eyes. A face shield is necessary to protect the entire face from splashes.[1] |
| Hand Protection | Chemically resistant gloves. Note: Specific glove material compatibility data for this compound is not readily available in general chemical resistance charts. It is imperative to consult your glove manufacturer for specific recommendations based on permeation and degradation data. General guidance for strong bases and amines suggests materials like butyl rubber or neoprene may be suitable, but this must be verified.[2] | Always inspect gloves for integrity before use and dispose of them immediately after handling or upon any sign of contamination. Use proper glove removal technique to avoid skin contact. |
| Body Protection | A chemically resistant lab coat or coveralls. For larger quantities or splash risks, a chemically resistant apron or full-body suit is recommended. | To prevent skin contact. Flame-retardant and antistatic protective clothing should be considered. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors or mists exists, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is required. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Use only non-sparking, explosion-proof tools and equipment.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Keep away from ignition sources such as heat, sparks, and open flames.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents and strong acids.[3]
-
Store in an area designated for flammable liquids.
Disposal Plan
Waste Characterization:
-
Unused this compound is considered hazardous waste.
-
All contaminated materials (e.g., gloves, absorbent materials, empty containers) must also be treated as hazardous waste.
Disposal Procedures:
-
Spill Cleanup:
-
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method of disposal.
-
Do not allow the chemical to enter drains or waterways.[1]
-
-
Container Disposal:
-
Empty containers retain product residue and can be dangerous. Do not reuse, pressurize, cut, weld, or expose empty containers to heat, sparks, or open flames.[1]
-
Dispose of empty containers as hazardous waste.
-
Quantitative Data Summary
| Property | Value |
| Flash Point | 60 °C (140 °F)[4] |
| Boiling Point | 160 to 162 °C (320 to 324 °F)[4] |
| Density | 0.918 g/mL at 25 °C |
| Vapor Pressure | 30 Pa (at 20 °C)[4] |
| Explosive Limits | Lower: 1%, Upper: 7.5%[4] |
Visual Workflow Guides
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Procedural guide for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
